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Rhenium fluoride Documentation Hub

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  • Product: Rhenium fluoride
  • CAS: 149852-31-3

Core Science & Biosynthesis

Foundational

Synthesis of Rhenium Hexafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of rhenium hexafluoride (ReF₆). The document...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methodologies for the synthesis of rhenium hexafluoride (ReF₆). The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflows for clarity. Rhenium hexafluoride is a significant compound in the electronics industry for depositing rhenium films and serves as a precursor in various chemical vapor deposition (CVD) applications.[1][2]

Introduction

Rhenium hexafluoride (ReF₆) is a yellow crystalline solid or liquid at room temperature, characterized by its high reactivity and strong oxidizing properties.[1] It has an octahedral molecular geometry.[1] The synthesis of high-purity ReF₆ is crucial for its applications, and several methods have been developed to achieve this. This guide focuses on the most common and effective synthesis routes, providing the necessary details for replication in a laboratory setting.

Synthesis Methodologies

There are two primary methods for the synthesis of rhenium hexafluoride: direct fluorination of rhenium metal and a two-step process involving the initial formation of a mixture of rhenium fluorides followed by a reduction step to yield ReF₆. A more specialized in-situ method is also discussed.

Method 1: Direct Fluorination of Rhenium Metal

The most straightforward approach to synthesizing rhenium hexafluoride is the direct reaction of elemental rhenium with fluorine gas. However, this reaction can also produce rhenium heptafluoride (ReF₇), and controlling the reaction conditions is critical to selectively form ReF₆.[3]

Reaction:

Re(s) + 3F₂(g) → ReF₆(g)[3]

When rhenium is heated with fluorine, a mixture of rhenium(VI) fluoride (B91410) and rhenium(VII) fluoride is typically formed.[3] One preparation method involves the reaction of metallic rhenium with fluorine at 125°C.[4]

Experimental Protocol:

A detailed experimental protocol for the selective synthesis of ReF₆ via direct fluorination is not extensively described in the provided results. However, based on the available information, the following general procedure can be inferred:

  • Place powdered rhenium metal in a reaction chamber resistant to fluorine, such as a nickel or Monel reactor.

  • Evacuate the reactor and then introduce a controlled flow of fluorine gas.

  • Heat the reactor to the desired temperature (e.g., 125°C).

  • The volatile ReF₆ product is collected by condensation in a cold trap downstream from the reactor.

  • Careful control of the fluorine flow rate and reaction temperature is necessary to maximize the yield of ReF₆ and minimize the formation of ReF₇.

Quantitative Data:

ParameterValueReference
ReactantRhenium Metal (powder)[3][4]
Fluorinating AgentFluorine Gas (F₂)[3]
Reaction Temperature125°C[4]
Method 2: Two-Step Synthesis via Fluorination and Reduction

This method provides a more controlled route to high-purity rhenium hexafluoride by first producing a mixture of ReF₆ and ReF₇, followed by the reduction of ReF₇ to ReF₆.[4]

Step 1: Fluorination of Rhenium Powder

In the initial step, rhenium powder is fluorinated using nitrogen trifluoride (NF₃) to produce a mixed solid of ReF₆ and ReF₇.[4]

Reaction:

Re(s) + NF₃(g) → ReF₆(s/g) + ReF₇(s/g) + N₂(g) (unbalanced)

Step 2: Reduction of Rhenium Heptafluoride

The mixture of hexafluoride and heptafluoride is then sublimed and passed over heated rhenium powder, which reduces the ReF₇ to ReF₆.[4]

Reaction:

6ReF₇(g) + Re(s) → 7ReF₆(g)[1][5]

Experimental Protocol:

  • Fluorination:

    • Place 5g of rhenium powder in a primary reactor.[4]

    • Introduce nitrogen trifluoride gas at a flow rate of 20-30 h⁻¹.[4]

    • Maintain the reaction temperature at 400-430°C and a pressure of 0.15-0.2 MPa.[4]

    • The products (ReF₆ and ReF₇) are collected in a condenser as a mixed solid.[4]

  • Reduction:

    • Heat the collected mixed solid to sublime it into a gaseous mixture.[4]

    • Introduce this mixed gas into a secondary reactor containing 10g of rhenium powder at a flow rate of 5-10 h⁻¹.[4]

    • Maintain the reduction reaction temperature at 100-120°C and a pressure of 0.1-0.3 MPa.[4]

    • The final product, ReF₆, is collected in a second condenser.[4] The purity of the resulting ReF₆ is reported to be 91.2 wt%.[4]

Quantitative Data Summary:

StepParameterValueReference
Fluorination Rhenium Powder5 g[4]
Fluorinating AgentNitrogen Trifluoride (NF₃)[4]
NF₃ Flow Rate20-30 h⁻¹[4]
Reaction Temperature400-430°C[4]
Reaction Pressure0.15-0.2 MPa[4]
Reduction Reducing AgentRhenium Powder (10 g)[4]
Reactant Flow Rate5-10 h⁻¹[4]
Reaction Temperature100-120°C[4]
Reaction Pressure0.1-0.3 MPa[4]
Product Purity of ReF₆91.2 wt%[4]

Another variation for the reduction of ReF₇ involves reacting it with rhenium metal at 300°C in a pressure vessel.[1][5]

Method 3: In Situ Synthesis in a Diamond Anvil Cell (DAC)

A specialized method for synthesizing small quantities of ReF₆ for analytical purposes involves an in-situ reaction within a diamond anvil cell.[6] This technique utilizes xenon difluoride (XeF₂) as the fluorine source.[6]

Reaction:

Re(gasket) + 3XeF₂(in liquid N₂) → ReF₆ + 3Xe

Experimental Protocol:

  • A rhenium gasket is used in the diamond anvil cell setup.[6]

  • The sample chamber is partially filled with xenon difluoride, and the remainder is filled with liquid nitrogen, which acts as a solvent and pressure-transfer medium.[6]

  • The cell is heated to a temperature of up to 90°C at a pressure below 1 GPa.[6]

  • The reaction between the rhenium gasket and XeF₂ proceeds to form ReF₆.[6]

Quantitative Data:

ParameterValueReference
Rhenium SourceRhenium Gasket[6]
Fluorinating AgentXenon Difluoride (XeF₂)[6]
Solvent/Pressure MediumLiquid Nitrogen (N₂)[6]
Reaction Temperature< 90°C[6]
Reaction Pressure< 1 GPa[6]

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the key synthesis methods described above.

Synthesis_Method_1 Re Rhenium Metal (Powder) Reactor Heated Reactor (e.g., 125°C) Re->Reactor F2 Fluorine Gas (F₂) F2->Reactor Condenser Cold Trap (Condensation) Reactor->Condenser Gaseous Products ReF7_Byproduct Rhenium Heptafluoride (ReF₇) (Potential Byproduct) Reactor->ReF7_Byproduct ReF6_Product Rhenium Hexafluoride (ReF₆) Condenser->ReF6_Product

Caption: Workflow for Direct Fluorination of Rhenium Metal.

Synthesis_Method_2 cluster_fluorination Step 1: Fluorination cluster_reduction Step 2: Reduction Re_powder1 Rhenium Powder Reactor1 Fluorination Reactor (400-430°C, 0.15-0.2 MPa) Re_powder1->Reactor1 NF3 Nitrogen Trifluoride (NF₃) NF3->Reactor1 Condenser1 Condenser 1 Reactor1->Condenser1 Mixed_Solid Mixed Solid (ReF₆ + ReF₇) Condenser1->Mixed_Solid Sublimator Sublimation Heater Mixed_Solid->Sublimator Reactor2 Reduction Reactor (100-120°C, 0.1-0.3 MPa) Sublimator->Reactor2 Gaseous Mixture Re_powder2 Rhenium Powder Re_powder2->Reactor2 Condenser2 Condenser 2 Reactor2->Condenser2 Final_Product High-Purity ReF₆ Condenser2->Final_Product

Caption: Two-Step Synthesis of Rhenium Hexafluoride.

References

Exploratory

Rhenium(VI) Fluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the core properties, characteristics, and experimental considerations for rhenium(VI) fluoride (B91410...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties, characteristics, and experimental considerations for rhenium(VI) fluoride (B91410) (ReF₆). The information is intended to support research, scientific, and developmental applications of this compound.

Core Properties and Characteristics

Rhenium(VI) fluoride, also known as rhenium hexafluoride, is a binary compound of rhenium and fluorine. It is one of the seventeen known binary hexafluorides and is a significant material in the electronics industry for depositing thin films of rhenium.[1][2][3]

Physical Properties

ReF₆ is a volatile, yellow crystalline solid at temperatures below 18.5 °C and a liquid at room temperature.[1][4] It is characterized by its strong hygroscopicity, fuming in humid air.[5] The solid material undergoes a phase transition at -3.5 °C.[5]

Chemical Properties

Rhenium(VI) fluoride is a potent oxidizing agent and a Lewis acid.[1] It reacts violently with water and readily hydrolyzes to produce hydrofluoric acid, posing a significant corrosive hazard.[6] It is soluble in anhydrous hydrogen fluoride.[7]

Key chemical reactions include:

  • Reaction with Water: Decomposes in water, as well as in sulfuric and nitric acid.[5]

  • Reaction with Base: Dissolves in sodium hydroxide (B78521) to form perrhenic acid and sodium fluoride.[5]

  • Reduction: Can be reduced to rhenium tetrafluoride (ReF₄) by hydrogen, sulfur dioxide, or carbon monoxide at 400-500 °C. At higher temperatures, it can be further reduced to metallic rhenium.[5]

  • Reaction with Oxygen: When heated in the presence of oxygen, it converts to rhenium oxyfluorides, such as ReOF₄ and ReO₃F.[5]

  • Lewis Acidity: It reacts with alkali fluorides, such as potassium fluoride (KF), to form complexes like K₂ReF₈.[1]

  • Oxidation: It can oxidize nitric oxide (NO) to form nitrosyl hexafluororhenate ([NO][ReF₆]).[1]

Structural Information

In the gaseous or liquid phase, the ReF₆ molecule possesses an octahedral molecular geometry with a point group of Oₕ.[1] The solid structure, determined at -140 °C, is orthorhombic with the space group Pnma.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of rhenium(VI) fluoride.

PropertyValueCitations
Chemical Formula ReF₆[1]
Molar Mass 300.20 g/mol [1]
Appearance Yellow crystalline solid or liquid[1][4]
Melting Point 18.5 °C (65.3 °F; 291.6 K)[1][4]
Boiling Point 33.7 °C (92.7 °F; 306.8 K)[1][4]
Density 4.94 g/cm³ (solid)[1]
Crystal Structure Orthorhombic (at -140 °C)[1]
Space Group Pnma[1]
Lattice Parameters a = 9.417 Å, b = 8.570 Å, c = 4.965 Å[1]
Re–F Bond Length 1.823 Å[1]

Molecular Structure Visualization

The octahedral geometry of the rhenium(VI) fluoride molecule is a key aspect of its chemical behavior.

RheniumHexafluoride Re Re F1 F Re->F1 F2 F Re->F2 F3 F Re->F3 F4 F Re->F4 F5 F Re->F5 F6 F Re->F6

Caption: Octahedral molecular structure of Rhenium(VI) Fluoride (ReF₆).

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of rhenium(VI) fluoride are not extensively available in open literature due to the hazardous nature of the reagents. However, the primary synthetic routes are outlined below.

Synthesis from Rhenium Heptafluoride

One common method for preparing high-purity rhenium(VI) fluoride involves the reduction of rhenium heptafluoride (ReF₇) with rhenium metal.

  • Reaction: 6 ReF₇ + Re → 7 ReF₆[1]

  • Conditions: The reaction is typically carried out at 300 °C in a pressure vessel.[1][6]

  • Methodology: Rhenium heptafluoride is passed over heated rhenium metal in a sealed, high-pressure reactor. The resulting ReF₆ is then collected by condensation.

Direct Fluorination of Rhenium Metal

Rhenium(VI) fluoride can also be synthesized by the direct reaction of elemental rhenium with fluorine gas.

  • Reaction: Re + 3 F₂ → ReF₆

  • Conditions: This reaction is reported to occur at 125 °C.[5]

  • Methodology: A stream of fluorine gas is passed over powdered or sponge rhenium metal in a heated reactor. The product, ReF₆, is volatile and is collected in a cold trap. It is important to control the reaction temperature and fluorine flow rate to minimize the formation of rhenium heptafluoride (ReF₇).

Two-Step Fluorination and Reduction Method

A method to optimize the yield of ReF₆ involves an initial fluorination followed by a reduction step.[5]

  • Fluorination:

    • Reactants: Rhenium powder and nitrogen trifluoride (NF₃) gas.[5]

    • Conditions: Reaction temperature of 400-430 °C and pressure of 0.15-0.2 MPa.[5]

    • Procedure: Rhenium powder is placed in a reactor, and NF₃ gas is introduced at a specified flow rate. The products, a mixture of ReF₆ and ReF₇, are collected in a condenser as a mixed solid.[5]

  • Reduction:

    • Reactants: The mixed ReF₆/ReF₇ solid and additional rhenium powder.[5]

    • Conditions: Reaction temperature of 100-120 °C and pressure of 0.1-0.3 MPa.[5]

    • Procedure: The condensed solid is heated to sublimation, and the resulting gas mixture is passed through a second reactor containing rhenium powder. The ReF₇ is reduced to ReF₆, and the purified product is collected in a second condenser.[5]

The following diagram illustrates the workflow for the two-step synthesis method.

SynthesisWorkflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Reduction arrow arrow Re_powder1 Rhenium Powder Reactor1 Reactor I (400-430 °C, 0.15-0.2 MPa) Re_powder1->Reactor1 NF3_gas Nitrogen Trifluoride (NF3) NF3_gas->Reactor1 Condenser1 Condenser I (Mixed ReF6/ReF7 Solid) Reactor1->Condenser1 Reactor2 Reactor II (100-120 °C, 0.1-0.3 MPa) Condenser1->Reactor2 Sublimation & Transfer Re_powder2 Rhenium Powder Re_powder2->Reactor2 Condenser2 Condenser II (Pure ReF6) Reactor2->Condenser2

Caption: Workflow for the two-step synthesis of Rhenium(VI) Fluoride.

Handling, Safety, and Applications

Safety and Handling

Rhenium(VI) fluoride is a hazardous substance that requires careful handling in a well-ventilated area, preferably a fume hood.[4][8] It is corrosive and can cause severe skin burns and eye damage.[6] Personal protective equipment, including chemical-resistant gloves and safety goggles, should be worn.[4][8] Due to its reactivity with water, it must be stored in a dry, cool, and tightly sealed container.[8]

Applications

The primary application of rhenium(VI) fluoride is in the electronics industry for the chemical vapor deposition (CVD) of rhenium films.[3] It is also used as an intermediate in the production of high-purity rhenium metal and its alloys.[3] Additionally, ReF₆ is utilized in the synthesis of certain pharmaceutical compounds containing metal-ligand complexes and serves as a reagent in various areas of scientific research.[3]

Note on Signaling Pathways

The concept of "signaling pathways" is a biological term referring to a series of chemical reactions within a cell that generate a response. As an inorganic chemical compound, rhenium(VI) fluoride does not participate in biological signaling pathways. The search term "REF6" can also refer to a protein (Relative of Early Flowering 6) involved in gene regulation in plants, which is unrelated to rhenium(VI) fluoride.

References

Foundational

Unveiling the Intricate Architecture of Rhenium Heptafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the crystal structure of rhenium heptafluoride (ReF₇), a unique and thermally stable metal heptafl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of rhenium heptafluoride (ReF₇), a unique and thermally stable metal heptafluoride. This document delves into the experimentally determined solid-state and gas-phase structures, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular geometry.

Molecular and Crystal Structure

Rhenium heptafluoride is one of the few known stable binary heptacoordinated compounds.[1] Its structure has been a subject of considerable interest due to the challenges in accommodating seven ligands around a central metal atom.

Low-Temperature Solid-State Structure

At cryogenic temperatures (1.5 K), the crystal structure of ReF₇ has been determined by high-resolution powder neutron diffraction.[1][2] This technique was crucial for accurately locating the fluorine atoms, as X-ray diffraction would be dominated by the heavy rhenium atom.[3]

The low-temperature structure reveals a distorted pentagonal bipyramidal geometry with Cₛ (m) symmetry .[1][3] This distortion from an idealized D₅h symmetry is a key feature of the molecule. The crystal system is triclinic , belonging to the P̅1 space group .[4][5]

Key structural features include:

  • A puckering of the five equatorial fluorine atoms.[1]

  • A deviation of the two axial Re-F bonds from a linear arrangement.[1]

These distortions are believed to be a consequence of the pseudorotational motion observed at higher temperatures.[1]

Gas-Phase Structure

Electron diffraction studies of gaseous ReF₇ indicate a non-rigid molecular structure .[2][6] The molecule exhibits what is known as pseudorotation, a type of intramolecular motion where the fluorine atoms rapidly interchange their positions.[7][8] This fluxional behavior suggests a very low barrier to intramolecular rearrangement. The gas-phase data is consistent with a dynamic model where the molecule fluctuates between different distorted geometries, including C₂ and Cₛ symmetries.[7][8]

Quantitative Crystallographic Data

The following tables summarize the key quantitative data obtained from experimental studies on rhenium heptafluoride.

Table 1: Crystal Data and Structure Refinement for ReF₇ at 1.5 K

ParameterValue
Empirical FormulaF₇Re
Formula Weight319.196 g/mol
Temperature1.5 K
Crystal SystemTriclinic
Space GroupP̅1
Unit Cell Dimensions
a (Å)Data not explicitly provided in snippets
b (Å)Data not explicitly provided in snippets
c (Å)Data not explicitly provided in snippets
α (°)Data not explicitly provided in snippets
β (°)Data not explicitly provided in snippets
γ (°)Data not explicitly provided in snippets
Volume (ų)Data not explicitly provided in snippets

Note: Specific unit cell parameters were not available in the provided search results.

Table 2: Selected Interatomic Distances for ReF₇ at 1.5 K

BondDistance (Å)
Re - F1.84 - 1.89

Source:[4]

Experimental Protocols

Synthesis of Rhenium Heptafluoride

A common method for the synthesis of ReF₇ is the direct fluorination of rhenium metal.[2][6]

Procedure:

  • Place rhenium metal powder in a suitable reactor, often made of nickel or Monel to withstand the corrosive nature of fluorine at high temperatures.[9]

  • Heat the reactor to 400 °C.[2][6]

  • Introduce fluorine gas (F₂) into the reactor.

  • The reaction proceeds according to the equation: 2 Re + 7 F₂ → 2 ReF₇.[2][6]

  • The product, rhenium heptafluoride, is a yellow, low-melting solid.[2][6]

An alternative method involves the explosion of rhenium metal in a sulfur hexafluoride (SF₆) atmosphere.[2][6]

Crystal Structure Determination by Powder Neutron Diffraction

The definitive low-temperature crystal structure of ReF₇ was determined using high-resolution powder neutron diffraction.[1][3]

Methodology:

  • A powdered sample of ReF₇ was cooled to 1.5 K.

  • A beam of neutrons was directed at the sample.

  • The diffraction pattern of the scattered neutrons was collected using a detector.

  • The resulting diffraction data was analyzed using Rietveld refinement to determine the crystal structure, including the space group, lattice parameters, and atomic positions of the rhenium and fluorine atoms.

The use of neutron diffraction was critical for this study because the neutron scattering lengths of rhenium and fluorine are of a similar magnitude, allowing for the precise determination of the fluorine atom positions.[3]

Visualizations

Molecular Structure of Rhenium Heptafluoride

The following diagram illustrates the distorted pentagonal bipyramidal structure of the ReF₇ molecule.

ReF7_Structure Re Re F1 F Re->F1 F2 F Re->F2 F3 F Re->F3 F4 F Re->F4 F5 F Re->F5 F_ax1 F Re->F_ax1 F_ax2 F Re->F_ax2 Workflow cluster_synthesis Synthesis cluster_analysis Structure Determination Re Rhenium Metal Synthesis Direct Fluorination (400 °C) Re->Synthesis F2 Fluorine Gas F2->Synthesis ReF7_product ReF₇ Powder Synthesis->ReF7_product NeutronDiff Powder Neutron Diffraction (1.5 K) ReF7_product->NeutronDiff DataAnalysis Rietveld Refinement NeutronDiff->DataAnalysis CrystalStructure Crystal Structure (Distorted Pentagonal Bipyramid) DataAnalysis->CrystalStructure

References

Exploratory

An In-depth Technical Guide to the Electron Configuration of Rhenium Fluoride Compounds

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the electron configurations, molecular structures, and bonding characteristics of key rhenium fluo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron configurations, molecular structures, and bonding characteristics of key rhenium fluoride (B91410) compounds: rhenium heptafluoride (ReF₇), rhenium hexafluoride (ReF₆), and rhenium pentafluoride (ReF₅). This document details the experimental methodologies used to determine these properties and presents quantitative data in a clear, comparative format.

Electron Configuration and Molecular Structure

The electronic structure of rhenium, a third-row transition metal, allows for a range of high oxidation states, which are stabilized by the highly electronegative fluorine atom. The ground-state electron configuration of a neutral rhenium atom is [Xe] 4f¹⁴ 5d⁵ 6s².[1][2][3] In its fluoride compounds, rhenium readily loses its valence electrons to form strong polar covalent bonds with fluorine.

Rhenium Heptafluoride (ReF₇)

Rhenium heptafluoride is a unique and thermally stable metal heptafluoride.[4][5] In this compound, rhenium exhibits its highest oxidation state of +7.

  • Electron Configuration of Re(VII): To achieve a +7 oxidation state, the rhenium atom loses all seven of its valence electrons (five 5d and two 6s electrons). This results in an electron configuration of [Xe] 4f¹⁴ 5d⁰ .[4] All valence electrons are involved in bonding, leaving no d-electrons on the central rhenium atom.[4]

  • Molecular Geometry: Experimental studies, including neutron diffraction at 1.5 K, have confirmed that ReF₇ adopts a distorted pentagonal bipyramidal structure , similar to iodine heptafluoride (IF₇).[4][5][6][7] This geometry is a consequence of accommodating seven electron pairs in the valence shell of the central atom. Electron diffraction studies have also indicated that the structure is non-rigid.[4][5]

Rhenium Hexafluoride (ReF₆)

In rhenium hexafluoride, rhenium is in the +6 oxidation state. This compound is a yellow crystalline solid or liquid at room temperature.[8]

  • Electron Configuration of Re(VI): The loss of six valence electrons from the neutral rhenium atom leads to an electron configuration of [Xe] 4f¹⁴ 5d¹ for the Re⁶⁺ ion. The presence of one unpaired d-electron makes ReF₆ a paramagnetic compound.

  • Molecular Geometry: Gas-phase electron diffraction and vibrational spectroscopy studies have shown that ReF₆ possesses an octahedral (Oₕ) molecular geometry .[8][9] The six fluorine atoms are arranged symmetrically around the central rhenium atom. The Re-F bond length has been determined to be 1.823 Å.[8]

Rhenium Pentafluoride (ReF₅)

Rhenium pentafluoride features rhenium in the +5 oxidation state. It is a yellow-green crystalline solid.[4][10]

  • Electron Configuration of Re(V): With a +5 oxidation state, the rhenium ion, Re⁵⁺, has an electron configuration of [Xe] 4f¹⁴ 5d² . This configuration with two unpaired d-electrons suggests that ReF₅ is also paramagnetic.

  • Molecular Geometry: In the solid state, rhenium pentafluoride exists as a dimer, Re₂F₁₀ .[4] The structure consists of two octahedrally coordinated rhenium atoms bridged by two fluorine atoms.

Quantitative Data Summary

The following tables summarize key quantitative data for the rhenium fluoride compounds.

Table 1: Electron Configuration and Oxidation States

CompoundRhenium Oxidation StateRhenium Ion Electron ConfigurationNumber of Unpaired d-electrons
ReF₇+7[Xe] 4f¹⁴ 5d⁰0
ReF₆+6[Xe] 4f¹⁴ 5d¹1
ReF₅+5[Xe] 4f¹⁴ 5d²2

Table 2: Molecular Geometry and Structural Parameters

CompoundMolecular GeometryBond Length (Re-F) / ÅBond Angles / °
ReF₇Distorted Pentagonal Bipyramidal1.84 - 1.89Complex and distorted
ReF₆Octahedral1.82390
ReF₅ (in Re₂F₁₀ dimer)Bridged Octahedral--

Table 3: Magnetic Properties

CompoundMagnetic PropertyMagnetic Moment (μ) / Bohr Magnetons (B.M.)
ReF₇Diamagnetic0
ReF₆Paramagnetic0.25
ReF₅ParamagneticNot explicitly found

Experimental Protocols

The determination of the electronic and molecular structures of rhenium fluoride compounds relies on a combination of sophisticated experimental techniques.

Synthesis of Rhenium Fluorides
  • Rhenium Heptafluoride (ReF₇): Typically synthesized by the direct combination of elemental rhenium and fluorine gas at elevated temperatures (400 °C).[5]

    • 2 Re + 7 F₂ → 2 ReF₇

  • Rhenium Hexafluoride (ReF₆): Can be prepared by the reaction of rhenium heptafluoride with rhenium metal at 300 °C in a pressure vessel.[8]

    • 6 ReF₇ + Re → 7 ReF₆

  • Rhenium Pentafluoride (ReF₅): Synthesized through the reduction of rhenium hexafluoride with agents like hydrogen, rhenium, or tungsten.[4]

    • 2 ReF₆ + H₂ → 2 ReF₅ + 2 HF

    • 5 ReF₆ + Re → 6 ReF₅

Structural Determination

Neutron diffraction is a powerful technique for determining the precise location of atoms, including light atoms like fluorine, in a crystal lattice.

  • Methodology: A beam of thermal neutrons is directed at a single crystal or powdered sample of the rhenium fluoride compound. The neutrons are diffracted by the atomic nuclei, and the resulting diffraction pattern is collected by a detector. The analysis of the Bragg peak positions and intensities allows for the determination of the unit cell dimensions and the atomic coordinates within the crystal structure.[9][11][12][13] Low temperatures, often achieved with liquid helium cooling systems, are used to minimize thermal vibrations and obtain high-resolution data.[11]

GED is used to determine the molecular structure of volatile compounds in the gas phase.

  • Methodology: A high-energy beam of electrons is fired at a gaseous stream of the rhenium fluoride molecules. The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern of concentric rings.[14] The analysis of the scattering intensity as a function of the scattering angle provides information about the internuclear distances and bond angles in the molecule.[14]

Determination of Electronic Properties

The magnetic properties of the rhenium fluoride compounds, particularly the paramagnetic nature of ReF₆ and ReF₅, are determined by measuring their magnetic susceptibility. The Gouy method is a common technique for this purpose.[6][7]

  • Methodology:

    • A cylindrical sample of the rhenium fluoride compound is suspended from a sensitive balance.

    • One end of the sample is positioned between the poles of a strong electromagnet, while the other end is in a region of negligible magnetic field.[5][7][15]

    • The apparent weight of the sample is measured with the magnetic field off and then with the magnetic field on.[5][6][7]

    • A paramagnetic substance will be drawn into the magnetic field, resulting in an apparent increase in weight.[7] The magnitude of this weight change is proportional to the magnetic susceptibility of the substance.

    • The molar magnetic susceptibility (χₘ) is calculated from the change in mass, the applied magnetic field strength, and the sample's physical dimensions.[4] The effective magnetic moment (μ_eff) is then determined using the equation: μ_eff = 2.828 √(χₘ * T), where T is the absolute temperature.

Vibrational spectroscopy provides insights into the molecular structure and bonding of the rhenium fluoride compounds.

  • Methodology:

    • Infrared (IR) Spectroscopy: The sample is irradiated with infrared radiation, and the absorption of specific frequencies corresponding to the vibrational modes of the molecule is measured.

    • Raman Spectroscopy: The sample is irradiated with a monochromatic laser, and the scattered light is analyzed. The frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule.

    • The number and symmetry of the observed vibrational bands can be correlated with the molecular geometry of the compound. For example, the vibrational spectra of ReF₆ are consistent with an octahedral (Oₕ) symmetry.[9]

Visualizations

Electron_Configuration_Rhenium_Fluorides cluster_Re Rhenium Atom cluster_compounds Rhenium Fluoride Compounds Re Re [Xe] 4f¹⁴ 5d⁵ 6s² ReF7 ReF₇ Re(VII) [Xe] 4f¹⁴ 5d⁰ Re->ReF7 -7e⁻ ReF6 ReF₆ Re(VI) [Xe] 4f¹⁴ 5d¹ Re->ReF6 -6e⁻ ReF5 ReF₅ Re(V) [Xe] 4f¹⁴ 5d² Re->ReF5 -5e⁻

Caption: Relationship between the neutral Rhenium atom and the electron configurations of Rhenium ions in its fluoride compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_techniques Techniques Synthesis Synthesis of ReFx (x=5, 6, 7) Structural Structural Analysis Synthesis->Structural Electronic Electronic Property Measurement Synthesis->Electronic ND Neutron Diffraction Structural->ND GED Gas-Phase Electron Diffraction Structural->GED MagSus Magnetic Susceptibility (Gouy Method) Electronic->MagSus VibSpec Vibrational Spectroscopy (IR/Raman) Electronic->VibSpec

Caption: Experimental workflow for the synthesis and characterization of rhenium fluoride compounds.

References

Foundational

An In-depth Technical Guide on the Thermodynamic Properties of Rhenium Hexafluoride (ReF6)

For Researchers, Scientists, and Drug Development Professionals Introduction Rhenium hexafluoride (ReF6) is a significant compound in the field of inorganic chemistry, primarily utilized in the electronics industry for t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium hexafluoride (ReF6) is a significant compound in the field of inorganic chemistry, primarily utilized in the electronics industry for the deposition of rhenium films. A thorough understanding of its thermodynamic properties is crucial for the safe handling, process optimization, and application of this highly reactive material. This technical guide provides a comprehensive overview of the core thermodynamic properties of ReF6, detailing experimental methodologies for their determination and presenting quantitative data in a clear, accessible format.

Core Thermodynamic Properties of Rhenium Hexafluoride

The thermodynamic properties of ReF6 have been investigated through various experimental techniques, providing valuable data for its characterization. Key properties are summarized below.

Physical and Phase Transition Data

Rhenium hexafluoride is a volatile, yellow crystalline solid at low temperatures and a liquid at room temperature. It possesses an orthorhombic crystal structure at -140 °C. The compound undergoes a solid-solid transition before melting.

PropertyValueReference
Molecular Weight300.197 g/mol
Melting Point18.5 °C (291.6 K)
Boiling Point33.7 °C (306.8 K)
Density (solid, at unit cell temperature)4.94 g/cm³
Solid-Solid Transition Temperature-1.90 °C (271.25 K)
Enthalpic and Entropic Properties

The heats and entropies of transition, fusion, and vaporization have been determined from vapor pressure measurements.

PropertyValue (kcal/mol)Value (kJ/mol)Reference
Heat of Transition (ΔH_tr)1.9538.171
Heat of Fusion (ΔH_fus)1.0344.326
Heat of Vaporization (ΔH_vap)6.63027.74
Property Value (cal/mol·K) Value (J/mol·K) Reference
Entropy of Transition (ΔS_tr)7.2030.12
Entropy of Fusion (ΔS_fus)3.5614.89
Entropy of Vaporization (ΔS_vap)21.690.37

Note: The original data was presented in cal/mol and has been converted to kJ/mol and J/mol·K for consistency with modern conventions.

Gas Phase Ion Energetics

The NIST Chemistry WebBook provides data on the gas-phase ion energetics of ReF6.

PropertyValue (eV)Reference
Electron Affinity>5.14 ± 0.48
Ionization Energy11.0

Experimental Protocols

The determination of the thermodynamic properties of a highly reactive and corrosive compound like ReF6 requires specialized experimental techniques.

Vapor Pressure Measurement

The vapor pressures of ReF6 were measured using a static method with a diaphragm gauge of high sensitivity. This method is suitable for corrosive gases and allows for precise pressure measurements at various temperatures.

A general workflow for such a measurement is as follows:

G Vapor Pressure Measurement Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis A Purify ReF6 Sample B Introduce Sample into Evacuated Sample Chamber A->B C Place Chamber in Constant Temperature Bath B->C D Allow System to Reach Thermal Equilibrium C->D E Measure Vapor Pressure using Diaphragm Gauge D->E F Repeat Measurements at Different Temperatures E->F G Plot ln(P) vs 1/T F->G H Calculate ΔH_vap from Clausius-Clapeyron Equation G->H

A simplified workflow for vapor pressure measurement of ReF6.
Fluorine Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of ReF6 would be determined using fluorine bomb calorimetry. This technique is essential for compounds that react vigorously and exothermically with fluorine. The reaction of rhenium metal with excess fluorine gas is carried out in a sealed, robust "bomb" calorimeter.

The experimental setup for fluorine bomb calorimetry involves several key components:

G Fluorine Bomb Calorimeter Setup Calorimeter Calorimeter Jacket Water Bath Bomb Sample (Re metal) Ignition Wire Stirrer Thermometer Vacuum Vacuum Pump Calorimeter:Bomb->Vacuum Evacuate Scrubber Gas Scrubber Calorimeter:Bomb->Scrubber Vent Products Gases Fluorine Gas Cylinder Gases->Calorimeter:Bomb Fill

A schematic of a fluorine bomb calorimeter setup.

The procedure involves:

  • A precisely weighed sample of pure rhenium metal is placed in the bomb.

  • The bomb is sealed and evacuated to remove air and moisture.

  • A known excess of purified fluorine gas is introduced into the bomb.

  • The bomb is placed in a calorimeter containing a known amount of water.

  • The reaction is initiated by passing an electric current through an ignition wire.

  • The temperature change of the water is carefully measured to determine the heat released by the reaction.

  • The standard enthalpy of formation is then calculated from the heat of reaction, taking into account the heats of formation of the reactants and any side products.

Signaling Pathways and Logical Relationships

As an inorganic compound, ReF6 does not participate in biological signaling pathways. The relevant logical relationships pertain to the thermodynamic state changes of the substance.

G Phase Transitions of ReF6 Solid_alpha Solid (α-phase) Solid_beta Solid (β-phase) Solid_alpha->Solid_beta Transition (-1.90 °C) Liquid Liquid Solid_beta->Liquid Fusion (18.5 °C) Gas Gas Solid_beta->Gas Sublimation Liquid->Gas Vaporization (33.7 °C)

A diagram illustrating the phase transitions of ReF6.

Conclusion

This technical guide has summarized the key thermodynamic properties of rhenium hexafluoride and outlined the primary experimental methodologies for their determination. The provided data, particularly on phase transitions and associated enthalpy and entropy changes, is critical for the safe and efficient use of ReF6 in industrial and research settings. For more detailed and extensive data, consulting comprehensive resources such as Gmelin's Handbook of Inorganic Chemistry is recommended. Further research into the low-temperature heat capacity and a definitive experimental determination of the standard enthalpy of formation would provide a more complete thermodynamic profile of this important compound.

Exploratory

A Technical Guide to the Hydrolysis of Rhenium Fluorides

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of the hydrolysis reactions of various rhenium fluorides. It is intended for an audience with a st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the hydrolysis reactions of various rhenium fluorides. It is intended for an audience with a strong background in chemistry, particularly inorganic and fluorine chemistry. The guide details the reaction pathways, products, and kinetics of these reactions, presenting quantitative data in structured tables for comparative analysis. Furthermore, it includes detailed experimental protocols derived from scientific literature and visual diagrams of reaction mechanisms to facilitate a deeper understanding of the chemical processes involved.

Hydrolysis of Rhenium Heptafluoride (ReF₇)

Rhenium heptafluoride (ReF₇) is the only thermally stable metal heptafluoride and exhibits high reactivity with water.[1][2][3] The hydrolysis reaction is rapid and complete, yielding perrhenic acid (HReO₄) and hydrogen fluoride (B91410) (HF).[1]

The overall balanced chemical equation for the hydrolysis of ReF₇ is:

ReF₇ + 4H₂O → HReO₄ + 7HF [1][2]

The reaction mechanism involves a nucleophilic attack by water molecules on the central rhenium atom, followed by the sequential displacement of fluoride ions.[1] This process proceeds via second-order kinetics.[1]

ParameterValueConditionsReference
Reaction Order Second-order-[1]
Rate Constant (k) 2.3 × 10⁻² M⁻¹s⁻¹25 °C[1]
Activation Energy (Ea) 45 kJ/mol-[1]
Enthalpy of Hydrolysis (ΔH) -972 ± 11 kJ/molIn 1 mol dm⁻³ NaOH at 298.2 K[4]

This protocol is based on the reported kinetic data for ReF₇ hydrolysis.[1]

  • Materials and Setup:

    • High-purity Rhenium Heptafluoride (ReF₇).

    • Deionized, degassed water.

    • A stopped-flow spectrophotometer or a conductometric apparatus suitable for rapid kinetics.

    • All manipulations involving ReF₇ must be carried out in a dry, inert atmosphere (e.g., a glovebox) due to its moisture sensitivity.

  • Procedure:

    • Prepare a stock solution of ReF₇ in a suitable inert, anhydrous solvent.

    • Prepare a separate aqueous solution.

    • Equilibrate both solutions to the desired temperature (e.g., 25 °C) in the apparatus's syringes.

    • Rapidly mix the ReF₇ solution and the aqueous solution using the stopped-flow apparatus.

    • Monitor the reaction progress by measuring the change in UV-Vis absorbance or conductivity over time. The formation of perrhenate (B82622) ions (ReO₄⁻) can be tracked spectroscopically.

    • Acquire data at various initial concentrations of ReF₇ and water to determine the reaction order and rate constant.

    • Repeat the experiment at different temperatures to calculate the activation energy using the Arrhenius equation.

G ReF7 ReF₇ (Pentagonal Bipyramidal) H2O_1 + H₂O Intermediate1 [ReF₇(H₂O)] Adduct (Nucleophilic Attack) H2O_1->Intermediate1 HF_1 - HF ReOF5 ReOF₅ Intermediate HF_1->ReOF5 H2O_2 + H₂O Intermediate2 Sequential F⁻ Displacement and O²⁻ Addition H2O_2->Intermediate2 HF_2 - 6HF HReO4 HReO₄ (Perrhenic Acid) HF_2->HReO4

Caption: Proposed hydrolysis pathway of Rhenium Heptafluoride (ReF₇).

Hydrolysis of Rhenium Hexafluoride (ReF₆)

Rhenium hexafluoride (ReF₆) is a highly reactive compound that hydrolyzes violently and readily in the presence of water, producing hydrofluoric acid.[5] Unlike the complete hydrolysis of ReF₇, the reaction of ReF₆ can be controlled to yield intermediate oxyfluoride species.[6][7]

The reactions can be summarized as:

  • Partial Hydrolysis: ReF₆ + H₂O → ReOF₄ + 2HF [7]

  • Complete Hydrolysis (in base): In a basic medium like sodium hydroxide, ReF₆ hydrolyzes to form perrhenic acid (which is neutralized to perrhenate) and sodium fluoride.[8]

ReactantReagentProduct(s)YieldConditionsReference
ReF₆H₂O (controlled)ReOF₄Not specifiedReaction with glass wool (source of SiO₂)[7]
ReF₆NaOH(aq)Perrhenic acid, Sodium fluorideNot specifiedDissolution in NaOH[8]

This protocol is an adaptation of the synthesis described in the literature.[7]

  • Materials and Setup:

    • Rhenium Hexafluoride (ReF₆).

    • A 250-mL Pyrex flask loosely packed with Pyrex wool (to provide a source of water and silica).

    • A vacuum line for handling volatile and corrosive gases.

    • Cryogenic traps (liquid nitrogen).

    • All glassware must be thoroughly dried and handled under inert conditions.

  • Procedure:

    • Evacuate the Pyrex flask containing Pyrex wool on the vacuum line for approximately 30 minutes to remove adsorbed air.

    • Condense a known quantity (e.g., 2.0 mmol) of ReF₆ into the flask using a liquid nitrogen bath.

    • Close the flask with a high-pressure valve and allow it to warm to room temperature (25 °C).

    • Allow the reaction to proceed. The ReF₆ will react with the trace water adsorbed on the surface of the Pyrex wool.

    • After the reaction is complete (indicated by the consumption of the volatile yellow ReF₆ and formation of a blue solid), carefully vent the excess HF and any unreacted ReF₆ into a suitable trap on the vacuum line.

    • The non-volatile blue solid product, Rhenium Oxide Tetrafluoride (ReOF₄), can be purified by sublimation, although it may decompose at higher temperatures.

G cluster_conditions Reaction Conditions Controlled Controlled/Limited H₂O (e.g., on glass surface) ReOF4 ReOF₄ + 2HF (Partial Hydrolysis) Controlled->ReOF4 Excess Excess H₂O / Basic Medium (e.g., NaOH soln.) Complete Perrhenic Acid (HReO₄) + HF (Complete Hydrolysis) Excess->Complete ReF6 ReF₆ ReF6->Controlled ReF6->Excess

References

Foundational

An In-Depth Technical Guide to the Discovery and History of Rhenium Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of rhenium pentafluoride (ReF₅). Initially synthesized and characterized by G. B. Hargreaves and R. D. Peacock in 1960, this yellow-green crystalline solid has been a subject of interest in inorganic fluorine chemistry. This document details the seminal experimental protocols for its preparation, presents its known physicochemical properties in a structured format, and includes visualizations of its synthesis pathways and dimeric structure. The information contained herein is intended to serve as a valuable resource for researchers and professionals in chemistry and related fields.

Discovery and Historical Context

The exploration of rhenium halides expanded significantly in the mid-20th century. While rhenium hexafluoride (ReF₆) was known, the synthesis and characterization of other rhenium fluorides remained an area of active investigation. The first definitive synthesis and characterization of rhenium pentafluoride was reported in 1960 by G. B. Hargreaves and R. D. Peacock. Their work, published in the Journal of the Chemical Society, described the preparation of several new fluorides and oxyfluorides of rhenium, with ReF₅ being a significant discovery.[1] This compound was identified as a yellow-green crystalline solid, and their initial studies laid the groundwork for understanding its chemical behavior and reactivity.

Physicochemical Properties

Rhenium pentafluoride is a volatile solid at room temperature. It is characterized by its yellow-green color and its reactivity, particularly with water. In the solid state, it exists as a dimer, Re₂F₁₀.[2]

Tabulated Physical and Chemical Data
PropertyValueReference
Chemical FormulaReF₅[2]
Molar Mass281.199 g/mol [2]
AppearanceYellow-green crystals[2]
Melting Point48 °C (321 K)[2]
Boiling Point221.3 °C (494.4 K)[2]
Crystal StructureOrthorhombic[2]
Unit Cell Parametersa = 0.57 nm, b = 1.723 nm, c = 0.767 nm[2]
Solubility in WaterReacts with water[2]
Dimeric FormRe₂F₁₀[2]

Synthesis of Rhenium Pentafluoride

The primary methods for synthesizing rhenium pentafluoride involve the controlled reduction of rhenium hexafluoride (ReF₆). Various reducing agents have been successfully employed.

General Synthesis Pathways

Several reduction reactions have been established for the synthesis of ReF₅:

  • Reduction with Hydrogen: 2ReF₆ + H₂ → 2ReF₅ + 2HF[2]

  • Reduction with Rhenium: 5ReF₆ + Re → 6ReF₅

  • Reduction with Tungsten: 6ReF₆ + W → 6ReF₅ + WF₆[2]

Detailed Experimental Protocols

The following protocols are based on the seminal work of Hargreaves and Peacock and subsequent studies on the reduction of rhenium hexafluoride.

3.2.1. Synthesis via Reduction of Rhenium Hexafluoride with Tungsten

This method, as originally described, involves the reaction of rhenium hexafluoride with tungsten metal.

  • Apparatus: A vacuum-tight apparatus is required, typically constructed from a material resistant to fluoride (B91410) corrosion, such as nickel or passivated stainless steel. The setup should include a reaction vessel, a means of introducing and removing gaseous reagents, and a cold trap for product collection.

  • Procedure:

    • A stoichiometric amount of tungsten powder is placed in the reaction vessel.

    • The apparatus is evacuated and gently heated to remove any adsorbed moisture.

    • Rhenium hexafluoride vapor is introduced into the reaction vessel.

    • The reaction is initiated by heating the vessel. While the original paper does not specify the exact temperature, subsequent studies suggest that temperatures in the range of 150-200°C are effective.

    • The reaction proceeds with the formation of volatile rhenium pentafluoride and tungsten hexafluoride.

    • The products are collected in a cold trap cooled with a suitable refrigerant (e.g., liquid nitrogen).

    • Purification of rhenium pentafluoride is achieved by fractional sublimation to separate it from the more volatile tungsten hexafluoride.

3.2.2. Synthesis via Reduction of Rhenium Hexafluoride with Hydrogen

This method offers an alternative pathway using hydrogen gas as the reducing agent.

  • Apparatus: Similar to the tungsten reduction method, a corrosion-resistant vacuum line is essential. A flow-through reactor design can be employed to ensure efficient contact between the gaseous reactants.

  • Procedure:

    • Rhenium hexafluoride vapor is mixed with a controlled flow of hydrogen gas.

    • The gas mixture is passed through a heated reaction tube. The reaction temperature is a critical parameter and is typically maintained in the range of 200-300°C.

    • The products, rhenium pentafluoride and hydrogen fluoride, are passed through a series of cold traps.

    • The first trap, held at a moderately low temperature (e.g., -78°C, dry ice/acetone bath), condenses the rhenium pentafluoride.

    • Subsequent traps, cooled to lower temperatures (e.g., -196°C, liquid nitrogen), can be used to collect the more volatile hydrogen fluoride.

    • The collected rhenium pentafluoride can be further purified by sublimation under vacuum.

Structural and Mechanistic Visualizations

Synthesis Workflow

The general workflow for the synthesis of rhenium pentafluoride from rhenium hexafluoride can be visualized as a series of steps involving the introduction of reactants, the reaction at elevated temperature, and the separation of products.

References

Exploratory

Vibrational Spectra of Rhenium Fluoride Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the vibrational spectra of rhenium fluoride (B91410) molecules, with a primary focus on rhenium he...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectra of rhenium fluoride (B91410) molecules, with a primary focus on rhenium hexafluoride (ReF₆) and rhenium heptafluoride (ReF₇). It is designed to serve as a core reference for researchers and professionals engaged in areas where understanding the molecular structure and dynamics of these compounds is critical. This document details the synthesis of these molecules, the experimental protocols for obtaining their vibrational spectra, and an in-depth analysis of the spectral data, including the influence of the Jahn-Teller effect.

Introduction to Rhenium Fluorides

Rhenium fluorides are a fascinating class of inorganic compounds that exhibit a range of molecular geometries and electronic structures. Their high reactivity and volatility present unique challenges for experimental characterization. Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive tool for probing the fundamental vibrational modes of these molecules. Analysis of these spectra provides invaluable insights into their molecular symmetry, bond strengths, and the subtle effects of electronic structure on molecular geometry.

Synthesis of Rhenium Fluorides

The preparation of high-purity rhenium fluorides is a crucial first step for accurate spectroscopic analysis. The following are established methods for the synthesis of ReF₆ and ReF₇.

2.1. Rhenium Hexafluoride (ReF₆)

Rhenium hexafluoride can be synthesized by the direct fluorination of rhenium metal. However, a common and controlled method involves the reduction of rhenium heptafluoride with rhenium metal at elevated temperatures.[1]

The reaction is as follows:

6 ReF₇ + Re → 7 ReF₆

This reaction is typically carried out in a pressure vessel at 300 °C to drive the reaction to completion and facilitate the collection of the volatile ReF₆ product.[1] Another reported method involves the reaction of rhenium powder with nitrogen trifluoride gas at temperatures between 400°C and 430°C.[2]

2.2. Rhenium Heptafluoride (ReF₇)

Rhenium heptafluoride is prepared by the direct reaction of rhenium metal with an excess of fluorine gas at 400 °C.[3][4]

The reaction is as follows:

2 Re + 7 F₂ → 2 ReF₇

The product is a yellow, low-melting solid and is the only thermally stable metal heptafluoride.[4]

Experimental Protocols for Vibrational Spectroscopy

The acquisition of high-quality vibrational spectra of corrosive and volatile compounds like rhenium fluorides requires specialized experimental setups. The two primary techniques employed are gas-phase infrared and Raman spectroscopy, and matrix-isolation infrared spectroscopy.

3.1. Gas-Phase Infrared and Raman Spectroscopy

Gas-phase spectroscopy provides information about the vibrational modes of isolated molecules, free from intermolecular interactions.

  • Infrared (IR) Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is typically used for gas-phase IR studies.[5] The gaseous sample is introduced into a gas cell with windows transparent to IR radiation, such as silver chloride (AgCl) or potassium bromide (KBr). Due to the corrosive nature of rhenium fluorides, the cell body and valves must be constructed from resistant materials like Monel or stainless steel. A background spectrum of the evacuated cell is recorded first, followed by the spectrum of the sample.[5]

  • Raman Spectroscopy: For gas-phase Raman spectroscopy, a high-intensity laser beam is passed through the gaseous sample.[6] The scattered light is collected, typically at a 90° angle to the incident beam, and analyzed by a spectrometer.[6] The sample cell must have windows that are transparent to the laser wavelength and the scattered Raman signal. To enhance the weak Raman signal from a gas, a multi-pass cell can be used to increase the interaction length between the laser and the sample.

3.2. Matrix-Isolation Infrared Spectroscopy

Matrix-isolation spectroscopy is a powerful technique for studying reactive or unstable molecules.[7] The molecule of interest is trapped in an inert, solid matrix (e.g., argon or nitrogen) at cryogenic temperatures (typically 4-20 K).[7] This isolation prevents intermolecular interactions and allows for the acquisition of high-resolution spectra.

The experimental setup consists of a high-vacuum chamber containing a cryogenically cooled substrate (e.g., a CsI window for IR spectroscopy). A gaseous mixture of the rhenium fluoride and the matrix gas (e.g., Ar/ReFₓ ratio of 1000:1) is slowly deposited onto the cold substrate.[4] The matrix-isolated sample is then analyzed by passing an IR beam through the substrate and detecting the transmitted light.

Vibrational Spectra of Rhenium Hexafluoride (ReF₆)

Rhenium hexafluoride has an octahedral geometry (Oₕ point group).[1] A molecule with Oₕ symmetry has six fundamental vibrational modes, of which three are Raman active (ν₁, ν₂, ν₅), two are infrared active (ν₃, ν₄), and one is inactive in both (ν₆).[8]

However, the electronic ground state of ReF₆ is orbitally degenerate, leading to a Jahn-Teller distortion. This distortion lifts the degeneracy of the electronic state and the degenerate vibrational modes, resulting in a more complex vibrational spectrum than would be expected for a perfect octahedron. The Jahn-Teller effect is most pronounced for the e₉ and f₂₉ modes.

Table 1: Fundamental Vibrational Frequencies of ReF₆ (in cm⁻¹)

ModeSymmetryActivityFrequency (cm⁻¹)Reference
ν₁a₁₉Raman755[8]
ν₂e₉Raman596[8]
ν₃f₁ᵤInfrared715[8]
ν₄f₁ᵤInfrared257[8]
ν₅f₂₉Raman246[8]
ν₆f₂ᵤInactive193[8]

Vibrational Spectra of Rhenium Heptafluoride (ReF₇)

Rhenium heptafluoride is a fluxional molecule with a pentagonal bipyramidal structure (D₅ₕ point group).[4] For a molecule with D₅ₕ symmetry, the vibrational modes are distributed among the symmetry species as follows: 2a₁' (Raman), 1a₂' (inactive), 3e₁' (IR), 3e₂' (Raman), 1a₁" (inactive), 2a₂" (IR), 2e₁" (Raman), and 2e₂" (inactive).

Table 2: Fundamental Vibrational Frequencies of ReF₇ (in cm⁻¹)

SymmetryActivityFrequency (cm⁻¹)AssignmentReference
a₁'Raman645Re-F symmetric stretch
e₂'Raman695Re-F asymmetric stretch
a₂"IR710Re-F bend
e₁'IR703Re-F stretch
e₁'IR353Re-F deformation
a₂"IR299Re-F deformation
e₁"Raman590Re-F deformation
e₂'Raman485Re-F deformation
e₁"Raman351Re-F deformation

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Experimental_Workflow_Gas_Phase cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis Re Rhenium Metal ReF6_synth Synthesize ReF6 Re->ReF6_synth ReF7_synth Synthesize ReF7 Re->ReF7_synth F2 Fluorine Gas F2->ReF7_synth ReF6 ReF6 Gas ReF6_synth->ReF6 ReF7 ReF7 Gas ReF7_synth->ReF7 Gas_Cell Gas Cell ReF6->Gas_Cell ReF7->ReF6_synth ReF7->Gas_Cell IR_Spectrometer FTIR Spectrometer Gas_Cell->IR_Spectrometer Raman_Spectrometer Raman Spectrometer Gas_Cell->Raman_Spectrometer IR_Spectrum IR Spectrum IR_Spectrometer->IR_Spectrum Raman_Spectrum Raman Spectrum Raman_Spectrometer->Raman_Spectrum

Gas-Phase Spectroscopy Workflow

Experimental_Workflow_Matrix_Isolation cluster_preparation Sample Preparation cluster_deposition Matrix Deposition cluster_analysis Spectroscopic Analysis ReFx Rhenium Fluoride Gas Gas_Mixture Gas Mixture ReFx->Gas_Mixture Matrix_Gas Inert Gas (Ar, N2) Matrix_Gas->Gas_Mixture Deposition Deposition Gas_Mixture->Deposition Cryostat Cryostat (4-20K) Cold_Window Cold Window (CsI) Cryostat->Cold_Window Matrix Matrix-Isolated Sample Cold_Window->Matrix Deposition->Cold_Window IR_Spectrometer FTIR Spectrometer Matrix->IR_Spectrometer IR_Spectrum IR Spectrum IR_Spectrometer->IR_Spectrum

Matrix-Isolation Spectroscopy Workflow

Jahn_Teller_Effect Jahn-Teller Effect in ReF6 cluster_Oh Octahedral (Oh) Symmetry cluster_D4h Tetragonal (D4h) Symmetry (Distorted) Oh_ground Degenerate Ground State (Eg) D4h_ground Split Ground States (B1g, A1g) Oh_ground->D4h_ground Jahn-Teller Distortion Oh_excited Excited State Oh_vibrations Degenerate Vibrational Modes (eg, f2g) D4h_vibrations Split Vibrational Modes Oh_vibrations->D4h_vibrations Splitting of Modes D4h_excited Split Excited States

Jahn-Teller Effect in ReF₆

Conclusion

The vibrational spectra of rhenium fluoride molecules provide a rich source of information about their structure, bonding, and dynamics. This guide has summarized the key synthetic routes, detailed the experimental methodologies for spectroscopic analysis, and presented the fundamental vibrational frequencies for ReF₆ and ReF₇. The influence of the Jahn-Teller effect on the spectrum of ReF₆ highlights the intricate interplay between electronic structure and molecular geometry. The data and protocols presented herein are intended to be a valuable resource for researchers working with these challenging but important molecules.

References

Foundational

Magnetic Properties of Rhenium Tetrafluoride: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Rhenium tetrafluoride (ReF₄) is a binary inorganic compound that has garnered interest within the scientific community....

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhenium tetrafluoride (ReF₄) is a binary inorganic compound that has garnered interest within the scientific community. While its synthesis and basic physical properties are documented, a comprehensive experimental characterization of its magnetic properties remains elusive in publicly accessible literature. Rhenium, in its +4 oxidation state, possesses a 5d³ electron configuration, which suggests the potential for interesting magnetic behavior, including magnetic ordering at low temperatures. This guide provides a summary of the known information on ReF₄ and draws analogies from the more extensively studied rhenium tetrachloride (ReCl₄) to infer potential magnetic characteristics and experimental approaches.

Introduction to Rhenium(IV) Magnetism

The magnetic properties of materials are governed by the behavior of unpaired electrons. In transition metal compounds, such as those of rhenium, the d-electrons are primarily responsible for magnetism. For a rhenium(IV) ion (Re⁴⁺), the 5d³ electronic configuration in an octahedral coordination environment results in three unpaired electrons, giving a theoretical spin-only magnetic moment. However, for heavier elements like rhenium, significant spin-orbit coupling can lead to deviations from this value.

The magnetic behavior of Re(IV) complexes can range from simple paramagnetism to more complex phenomena like antiferromagnetic or ferromagnetic ordering at low temperatures. These interactions are mediated through space or via bridging ligands in the crystal lattice.

Known Properties of Rhenium Tetrafluoride

Rhenium tetrafluoride is a blue crystalline solid.[1][2] Its synthesis can be achieved through the reduction of rhenium hexafluoride (ReF₆) with reagents such as hydrogen, rhenium metal, or sulfur dioxide.[1] The crystal structure of ReF₄ is reported to be tetragonal.[1]

Analogous System: Magnetic Properties of Rhenium Tetrachloride (ReCl₄)

In the absence of specific data for ReF₄, an examination of the magnetic properties of the closely related rhenium tetrachloride (ReCl₄) can provide valuable insights. ReCl₄ also features the Re(IV) ion and has been the subject of magnetic characterization.

Quantitative Magnetic Data for Rhenium Tetrachloride

The magnetic properties of ReCl₄ have been investigated, revealing behavior that deviates from simple paramagnetism at lower temperatures.[4]

Magnetic PropertyValue for ReCl₄Reference
Weiss Constant (θ) -158 K[4]
Effective Magnetic Moment (µeff) 1.55 µB[4]
Magnetic Behavior Obeys the Curie-Weiss law above 220 K, with deviations at lower temperatures suggesting the onset of magnetic ordering.[4][4]

Note: The negative Weiss constant is indicative of antiferromagnetic interactions between the Re(IV) centers.

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of a compound like rhenium tetrafluoride would involve a series of well-defined experimental procedures.

Synthesis

A reproducible synthesis protocol is the first critical step. For ReF₄, this would involve the controlled reduction of ReF₆.

Example Synthesis of ReF₄: Rhenium hexafluoride (ReF₆) gas is reacted with a reducing agent, such as hydrogen gas, at elevated temperatures. The reaction can be summarized as: ReF₆ + H₂ → ReF₄ + 2HF[1]

The resulting solid ReF₄ product would then be carefully collected and handled under inert atmosphere to prevent hydrolysis.

Magnetic Susceptibility Measurement

The primary technique for characterizing the magnetic properties of a material is the measurement of its magnetic susceptibility as a function of temperature.

Methodology:

  • Sample Preparation: A powdered sample of the material is weighed and placed in a sample holder suitable for the magnetometer.

  • Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer is the instrument of choice for sensitive magnetic susceptibility measurements.

  • Measurement Protocol:

    • The sample is cooled to the lowest desired temperature (typically around 2 K).

    • A small, constant magnetic field (e.g., 1000 Oe) is applied.

    • The magnetization of the sample is measured as the temperature is slowly increased.

    • Both zero-field-cooled (ZFC) and field-cooled (FC) measurements can be performed to probe for magnetic ordering phenomena.

  • Data Analysis:

    • The molar magnetic susceptibility (χM) is calculated from the measured magnetization.

    • The data is often presented as χMT versus T to highlight deviations from ideal paramagnetic behavior.

    • The high-temperature portion of the 1/χM versus T plot is fitted to the Curie-Weiss law to extract the effective magnetic moment (µeff) and the Weiss constant (θ).

Structural Characterization

To understand the magnetic interactions, a detailed knowledge of the crystal structure is essential.

  • X-ray Diffraction (XRD): Single-crystal or powder XRD is used to determine the crystal system, space group, and atomic positions. This information reveals the distances and potential pathways for magnetic exchange between Re(IV) ions.

  • Neutron Diffraction: For magnetically ordered materials, neutron diffraction is a powerful technique to determine the magnetic structure, as neutrons are scattered by the magnetic moments of the atoms.[5][6][7][8]

Logical Workflow for Magnetic Property Investigation

The following diagram illustrates a typical workflow for the investigation of the magnetic properties of a material like rhenium tetrafluoride.

Magnetic_Characterization_Workflow cluster_synthesis Synthesis & Purity cluster_characterization Magnetic & Structural Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of ReF4 Purity Purity Analysis (e.g., XRD) Synthesis->Purity Magnetic_Susceptibility Magnetic Susceptibility vs. T Purity->Magnetic_Susceptibility Structural_Analysis Crystal Structure (XRD) Purity->Structural_Analysis Magnetization_Field Magnetization vs. Field Magnetic_Susceptibility->Magnetization_Field Curie_Weiss Curie-Weiss Analysis Magnetic_Susceptibility->Curie_Weiss Ordering_Temp Determine Ordering Temperature Magnetic_Susceptibility->Ordering_Temp Neutron_Diffraction Neutron Diffraction (if ordered) Magnetic_Structure Determine Magnetic Structure Neutron_Diffraction->Magnetic_Structure Structure_Property Correlate Structure and Magnetism Structural_Analysis->Structure_Property Curie_Weiss->Structure_Property Ordering_Temp->Neutron_Diffraction Magnetic_Structure->Structure_Property

Workflow for Magnetic Property Investigation.

Conclusion

While direct experimental data on the magnetic properties of rhenium tetrafluoride is currently lacking in the available literature, the behavior of analogous Re(IV) compounds, such as ReCl₄, suggests that it is likely to exhibit interesting magnetic phenomena. The presence of unpaired d-electrons on the Re(IV) centers, coupled with the potential for exchange interactions within its tetragonal crystal lattice, makes ReF₄ a compelling candidate for future magnetic studies. A systematic investigation following the experimental protocols outlined in this guide would be necessary to fully elucidate its magnetic behavior and contribute to a deeper understanding of the physics and chemistry of 5d transition metal fluorides.

References

Exploratory

Unveiling the Solid-State Choreography of Rhenium Heptafluoride: A Technical Guide to its Phase Transitions

For Researchers, Scientists, and Drug Development Professionals Rhenium heptafluoride (ReF₇), the only thermally stable metal heptafluoride, presents a fascinating case study in solid-state chemistry, exhibiting a comple...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhenium heptafluoride (ReF₇), the only thermally stable metal heptafluoride, presents a fascinating case study in solid-state chemistry, exhibiting a complex interplay of molecular dynamics and crystal structure that culminates in at least one solid-state phase transition.[1] This technical guide provides a comprehensive overview of the current understanding of these phase transitions, consolidating available crystallographic and thermodynamic data, detailing experimental methodologies, and visualizing the underlying structural relationships.

The Low-Temperature Ordered Phase: A Distorted Pentagonal Bipyramid

At cryogenic temperatures, solid ReF₇ adopts a well-defined, ordered crystal structure. High-resolution powder neutron diffraction studies at 1.5 K have been pivotal in elucidating the precise atomic arrangement.[1]

Key Characteristics of the Low-Temperature Phase:

  • Crystal System: Triclinic[1]

  • Space Group: P_&overline;1_[1]

  • Molecular Geometry: Distorted pentagonal bipyramid with C_s_ (m) symmetry[1]

In this low-temperature phase, the ReF₇ molecule deviates from an idealized D_5h_ symmetry. This distortion is characterized by a puckering of the equatorial fluorine atoms and a deviation of the axial fluorine atoms from a linear F-Re-F axis.[1] This static, ordered arrangement represents the ground state of the solid material.

Crystallographic Data

The following table summarizes the crystallographic data for the low-temperature phase of solid ReF₇, as determined by powder neutron diffraction at 1.5 K.

ParameterValueReference
Crystal SystemTriclinic[1]
Space GroupP_&overline;1_[1]
a (Å)Data not available in abstract
b (Å)Data not available in abstract
c (Å)Data not available in abstract
α (°)Data not available in abstract
β (°)Data not available in abstract
γ (°)Data not available in abstract
Volume (ų)Data not available in abstract
ZData not available in abstract
Temperature (K)1.5[1]

Note: The full crystallographic data, including unit cell parameters and atomic coordinates, are detailed in the primary literature and are essential for a complete structural analysis.

The High-Temperature Phase: A State of Dynamic Flux

Evidence from electron diffraction studies suggests that at higher temperatures, the ReF₇ molecule in the solid state is non-rigid and undergoes a phenomenon known as pseudorotation.[1] This intramolecular motion involves the interconversion of axial and equatorial fluorine atoms through a low-energy pathway.

This dynamic behavior in the individual molecules translates to a more disordered crystal structure in the high-temperature solid phase. While the exact crystal structure of the high-temperature phase has not been fully elucidated, it is hypothesized to be a dynamically disordered phase where the ReF₇ molecules are in constant flux, averaging over multiple conformations.

The Solid-Solid Phase Transition
Transition ParameterValueReference
Transition Temperature (K)Below 183 K (implied)
Enthalpy of Transition (kJ/mol)Data not yet experimentally determined

The transition temperature is inferred to be below 183 K, as the low-temperature ordered structure was determined at this temperature and below. Further calorimetric studies, such as Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), are required to precisely determine the transition temperature and the associated enthalpy change.

Experimental Protocols

The characterization of the phase transitions in solid ReF₇ relies on a combination of diffraction and thermal analysis techniques.

Synthesis of Rhenium Heptafluoride

A common method for the synthesis of ReF₇ involves the direct fluorination of rhenium metal at elevated temperatures.[2]

Protocol:

  • Place high-purity rhenium metal powder in a nickel or Monel reaction vessel.

  • Heat the vessel to 400 °C.

  • Pass a stream of fluorine gas (diluted with an inert gas like nitrogen, if necessary for control) over the heated rhenium metal.

  • The volatile ReF₇ product is carried out of the reaction zone by the gas stream.

  • Collect the ReF₇ product in a cold trap cooled with a suitable refrigerant (e.g., dry ice/acetone or liquid nitrogen).

  • The product can be further purified by sublimation under vacuum.

High-Resolution Powder Neutron Diffraction

This technique is crucial for determining the crystal structure of the low-temperature phase, particularly for accurately locating the fluorine atoms.

Generalized Protocol:

  • A powdered sample of ReF₇ is loaded into a suitable sample container (e.g., a vanadium can) under an inert atmosphere to prevent hydrolysis.

  • The sample is placed in a cryostat capable of reaching temperatures as low as 1.5 K.

  • A high-flux neutron beam with a specific wavelength is directed at the sample.

  • The scattered neutrons are detected by a position-sensitive detector as a function of the scattering angle (2θ).

  • The resulting diffraction pattern is a plot of neutron intensity versus 2θ.

  • The crystal structure is determined by refining a structural model against the experimental data using the Rietveld method. This involves fitting the calculated diffraction pattern from the model to the observed pattern by adjusting parameters such as lattice parameters, atomic positions, and thermal displacement parameters.

Visualizing the Structural Relationship

The transition from a dynamically disordered high-temperature phase to a static, ordered low-temperature phase can be represented logically.

G Logical Flow of Phase Transition in Solid ReF₇ High_T High-Temperature Phase (Dynamically Disordered) Low_T Low-Temperature Phase (Ordered, C_s Symmetry) High_T->Low_T Solid-Solid Phase Transition Transition Cooling / Ordering

Caption: Logical relationship between the high- and low-temperature phases.

Future Directions

The study of phase transitions in solid rhenium heptafluoride is an active area of research. Key areas for future investigation include:

  • Precise determination of the solid-solid phase transition temperature and enthalpy using techniques like DSC and DTA.

  • Elucidation of the crystal structure of the high-temperature, dynamically disordered phase , potentially using a combination of high-temperature X-ray or neutron diffraction and computational modeling.

  • Spectroscopic studies (e.g., variable-temperature Raman, IR, and solid-state NMR) to probe the changes in molecular dynamics across the phase transition.

A more complete understanding of the solid-state behavior of ReF₇ will not only contribute to the fundamental knowledge of heptacoordinated systems but also provide valuable data for the broader field of materials science.

References

Foundational

The Synthesis of Rhenium Trioxide Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Rhenium trioxide fluoride (B91410) (ReO3F) is an inorganic compound of academic interest due to its unique structural and reactive properties. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhenium trioxide fluoride (B91410) (ReO3F) is an inorganic compound of academic interest due to its unique structural and reactive properties. This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of ReO3F. It details experimental protocols for key methods, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication. The information is curated for researchers in chemistry and materials science, as well as professionals in drug development who may utilize rhenium compounds.

Introduction

Rhenium trioxide fluoride is a white, sublimable, diamagnetic solid.[1] While it currently has no large-scale applications, its chemistry is of academic interest.[1] This document outlines the established methods for its synthesis, providing detailed procedural information and quantitative data where available in the literature.

Synthetic Methodologies

Several synthetic pathways to rhenium trioxide fluoride have been reported. The choice of method may depend on the availability of starting materials, desired purity, and reaction scale. The primary methods include direct fluorination of rhenium trioxide, solvolysis of rhenium heptoxide, and reactions involving other rhenium precursors.

Fluorination of Rhenium Trioxide

A common method for preparing ReO3F is the direct fluorination of rhenium trioxide (ReO3) using fluorine gas (F2).[1][2] This reaction is typically carried out at elevated temperatures.

Reaction: 2 ReO3 + F2 → 2 ReO3F[1]

Experimental Protocol: The oxidative fluorination of ReO3 is conducted by reacting it with F2 at temperatures ranging from 90 to 150 °C.[2][3] The product, (ReO3F)∞, is isolated from byproducts such as ReOF5 and ReO2F3 by condensation as a glassy sublimate in the cooler parts of the quartz reactor.[2][3]

Solvolysis of Rhenium Heptoxide in Anhydrous Hydrogen Fluoride

A high-yield and high-purity synthesis of (ReO3F)∞ can be achieved through the solvolysis of rhenium heptoxide (Re2O7) in anhydrous hydrogen fluoride (aHF), followed by a reaction with fluorine gas.[3][4]

Reaction Steps:

  • Re2O7 + 2 aHF → 2 ReO3F + H2O[2]

  • The water formed then reacts with dissolved F2.[3][4]

Experimental Protocol: The synthesis is achieved by the solvolysis of Re2O7 in aHF. This is followed by room-temperature fluorination of the solution with F2 gas to oxidatively fluorinate the water produced in the initial reaction.[2] The (ReO3F)∞ product is then isolated. This improved synthesis method has been noted for providing high-purity (ReO3F)∞.[3][4]

Other Synthetic Routes

Several other reactions have been reported to yield rhenium trioxide fluoride. While some of these are less common, they offer alternative pathways for synthesis.

  • From Potassium Perrhenate (B82622): ReO3F can be prepared by the reaction of potassium perrhenate (KReO4) with iodine pentafluoride (IF5).[5]

  • From Rhenium Trioxide Chloride: The reaction of rhenium trioxide chloride (ReO3Cl) with anhydrous hydrogen fluoride (HF) can also produce ReO3F.[5] Reaction: ReO3Cl + HF → ReO3F + HCl[5]

  • From Rhenium Halides and Silicon Dioxide: Rhenium trioxide fluoride has also been synthesized through the reaction of higher rhenium fluorides with silicon dioxide.

    • 2 ReF7 + 3 SiO2 → 2 ReO3F + 3 SiF4 (at 50-70°C)[5]

    • 3 ReF6 + 3 SiO2 → 2 ReO3F + ReF4 + 3 SiF4 (at 300°C)[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the primary synthesis methods of rhenium trioxide fluoride.

Synthesis MethodReactantsProductTemperature (°C)YieldByproductsReference
Fluorination of ReO3ReO3, F2ReO3F90 - 150-ReOF5, ReO2F3[2][3]
Solvolysis of Re2O7Re2O7, aHF, F2ReO3FRoom TemperatureHigh-yield-[3][4]
From KReO4KReO4, IF5ReO3F97-IOF3, KF[5]
From ReO3ClReO3Cl, HFReO3F--HCl[5]
From ReF7ReF7, SiO2ReO3F50 - 70-SiF4[5]
From ReF6ReF6, SiO2ReO3F300-ReF4, SiF4[5]

Yields are often reported qualitatively in the literature for these reactions.

Reaction Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic pathways for rhenium trioxide fluoride.

G cluster_0 Fluorination of Rhenium Trioxide ReO3 Rhenium Trioxide (ReO3) ReO3F Rhenium Trioxide Fluoride (ReO3F) ReO3->ReO3F F2 Fluorine Gas (F2) F2->ReO3F

Caption: Direct fluorination of rhenium trioxide.

G cluster_1 Solvolysis of Rhenium Heptoxide Re2O7 Rhenium Heptoxide (Re2O7) Intermediate ReO3F + H2O Re2O7->Intermediate Solvolysis aHF Anhydrous HF (aHF) aHF->Intermediate ReO3F_final Rhenium Trioxide Fluoride (ReO3F) Intermediate->ReO3F_final Reaction with F2 F2_dissolved Dissolved F2 F2_dissolved->ReO3F_final

Caption: Solvolysis of rhenium heptoxide pathway.

G cluster_2 Synthesis from Rhenium Trioxide Chloride ReO3Cl Rhenium Trioxide Chloride (ReO3Cl) ReO3F_product Rhenium Trioxide Fluoride (ReO3F) ReO3Cl->ReO3F_product HF Hydrogen Fluoride (HF) HF->ReO3F_product HCl Hydrogen Chloride (HCl) ReO3F_product->HCl

Caption: Synthesis from rhenium trioxide chloride.

Conclusion

The preparation of rhenium trioxide fluoride can be accomplished through a variety of synthetic routes. The solvolysis of rhenium heptoxide in anhydrous hydrogen fluoride followed by reaction with fluorine gas appears to be a preferred method for obtaining high-purity material. The direct fluorination of rhenium trioxide also presents a viable, albeit potentially less pure, alternative. The other described methods provide additional pathways that may be suitable depending on specific laboratory contexts. This guide provides the foundational information necessary for the replication and further investigation of these synthetic procedures.

References

Exploratory

molecular geometry of ReF6

An In-depth Technical Guide to the Molecular Geometry of Rhenium Hexafluoride (ReF₆) Introduction Rhenium hexafluoride (ReF₆) is a binary fluoride (B91410) of rhenium and one of the seventeen known binary hexafluorides.[...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Geometry of Rhenium Hexafluoride (ReF₆)

Introduction

Rhenium hexafluoride (ReF₆) is a binary fluoride (B91410) of rhenium and one of the seventeen known binary hexafluorides.[1] It is a volatile, yellow crystalline solid below 18.5 °C and a liquid at room temperature, with a boiling point of 33.7 °C.[1] ReF₆ is a key compound in the electronics industry for depositing thin films of rhenium.[1] As a transition metal hexafluoride with a d¹ electronic configuration, its molecular geometry presents a fascinating case study at the intersection of VSEPR theory, ligand field theory, and the Jahn-Teller effect. This guide provides a comprehensive technical overview of the molecular structure of ReF₆, detailing its theoretical prediction, experimental determination, and the subtle complexities arising from its electronic nature.

Theoretical Framework

Electronic Configuration and VSEPR Theory

The molecular geometry of ReF₆ can be initially predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.

  • Central Atom : Rhenium (Re) is the central atom.

  • Valence Electrons : Rhenium is in Group 7, with a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁵ 6s². It has 7 valence electrons.

  • Bonds and Oxidation State : Each of the six fluorine atoms forms a single bond with rhenium, contributing one electron each. This results in an oxidation state of +6 for rhenium.

  • Electron Count for Re(VI) : In its +6 oxidation state, the rhenium atom has one remaining valence electron (7 - 6 = 1), resulting in a d¹ configuration.

  • Steric Number : The central rhenium atom is bonded to six fluorine atoms and has no lone pairs of electrons. Therefore, the steric number is 6.

According to VSEPR theory, a steric number of 6 corresponds to an octahedral arrangement of electron domains to minimize repulsion.[2][3] This predicts an ideal octahedral (Oₕ) molecular geometry for ReF₆ with F-Re-F bond angles of 90° and 180°.

VSEPR_Prediction A Start: Predict Geometry of ReF₆ B Identify Central Atom: Rhenium (Re) A->B C Determine Re Valence Electrons (Group 7 → 7 e⁻) B->C E Calculate Total Valence Electrons (7 + 6×1 = 13 total) C->E D Count Electrons from Ligands (6 × F → 6 e⁻) D->E F Determine Bonding Pairs (6 Re-F bonds → 6 pairs) E->F G Determine Lone Pairs on Central Atom (1 non-bonding e⁻, not a pair) F->G H Calculate Steric Number (6 Bonding Pairs + 0 Lone Pairs = 6) G->H I Predicted Geometry: Octahedral (Oₕ) H->I

Caption: VSEPR theory workflow for predicting ReF₆ geometry.
The Jahn-Teller Effect

The Jahn-Teller theorem states that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, as the distortion lowers the overall energy of the species.[4]

In an octahedral field, the five d-orbitals split into a lower-energy, triply degenerate t₂g set and a higher-energy, doubly degenerate e₉ set. For ReF₆, the Re(VI) center has a d¹ configuration. This single electron occupies the t₂g orbitals, leading to a triply degenerate ground state. Consequently, ReF₆ is a candidate for a Jahn-Teller distortion.[5][6] This effect would cause the molecule to distort from a perfect octahedral (Oₕ) symmetry to a lower symmetry, such as a tetragonally distorted octahedron (D₄ₕ).[4][7] Theoretical calculations predict a small tetragonal distortion of approximately 0.005 Å.[5]

Jahn_Teller_Effect cluster_1 Tetragonal Distortion (D₄ₕ) Oh_eg e₉ (degenerate) Oh_t2g t₂g (degenerate) {↑  |   |   } label_JT Jahn-Teller Distortion Oh_t2g->label_JT D4h_b1g b₁₉ D4h_a1g a₁₉ D4h_b2g b₂₉ {↑  |   } D4h_eg e₉ (degenerate) label_JT->D4h_b2g Energy Lowering

Caption: Energy level splitting due to Jahn-Teller distortion in a d¹ octahedral system.

Experimental Determination and Data

The precise molecular geometry of ReF₆ has been investigated using various experimental techniques, primarily gas electron diffraction for the gaseous state and vibrational spectroscopy.

Gas Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gaseous state.[8] Studies on ReF₆ vapor have provided high-precision data on its bond lengths and overall symmetry. The results from GED analysis are consistent with a molecule of Oₕ symmetry.[7] No significant distortion from a perfect octahedron was observed within the experimental limits of uncertainty, despite theoretical predictions of a slight Jahn-Teller effect.[7]

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of a molecule, which are sensitive to its symmetry. The observation of broadened combination bands in the vibrational spectra of ReF₆, particularly those involving the v₂ (e₉) mode, is considered evidence for a dynamic Jahn-Teller effect.[9] In this scenario, the distortion is not static but rapidly reorients between equivalent geometries, resulting in a time-averaged structure that appears as a regular octahedron in diffraction experiments.

Solid-State Crystallography

In the solid state at -140 °C, ReF₆ adopts an orthorhombic crystal structure with the space group Pnma.[1] The ReF₆ molecules within the crystal lattice are discrete units that retain their essential octahedral geometry.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties and molecular structure of ReF₆.

Table 1: General and Crystallographic Properties of ReF₆

PropertyValueReference
Molar Mass300.20 g/mol [1]
Melting Point18.5 °C[1]
Boiling Point33.7 °C[1]
Solid State Crystal SystemOrthorhombic[1]
Space GroupPnma[1]
Lattice Parameters (at -140°C)a = 9.417 Å, b = 8.570 Å, c = 4.965 Å[1]

Table 2: Molecular Geometry Data for Gaseous ReF₆

ParameterSymmetry ModelValueReference
Point Group (Experimental)Oₕ-[1][7]
Re-F Bond Length (r₉)Oₕ1.823 Å[1]
Re-F Bond Length (r₉)Oₕ1.829(2) Å[7]
F-Re-F Bond AnglesOₕ90°, 180°[1]

Table 3: Fundamental Vibrational Frequencies of Gaseous ReF₆

ModeSymmetryFrequency (cm⁻¹)ActivityReference
ν₁a₁₉755Raman[9]
ν₂e₉596Raman[9]
ν₃t₁ᵤ715Infrared[9]
ν₄t₁ᵤ257Infrared[9]
ν₅t₂₉246Raman[9]
ν₆t₂ᵤ193Inactive[9]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable structural data. The following sections outline the methodologies used in key studies of ReF₆.

Gas Electron Diffraction (GED) Protocol

The determination of the molecular structure of ReF₆ by GED involves the diffraction of a high-energy electron beam by a jet of ReF₆ gas.

  • Sample Preparation : A sample of ReF₆ is vaporized and introduced into a high-vacuum chamber through a specialized nozzle, creating a diffuse jet of gas.

  • Electron Diffraction : A monochromatic beam of electrons (typically 40-60 keV) is passed through the gas jet.

  • Scattering and Detection : The electrons are scattered by the electrostatic potential of the atoms in the ReF₆ molecules. The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis : The radial distribution of scattered electron intensity is measured. This experimental scattering curve is then compared to theoretical curves calculated for different molecular models (e.g., a perfect Oₕ octahedron vs. a D₄ₕ distorted octahedron). A least-squares refinement process is used to determine the structural parameters (bond lengths, bond angles, and vibrational amplitudes) that provide the best fit to the experimental data.[7]

Vibrational Spectroscopy Protocol (Raman and IR)
  • Sample Handling : Gaseous ReF₆ is contained within a sample cell appropriate for the specific technique. For IR spectroscopy, a 10-cm cell with windows transparent to infrared radiation (e.g., AgCl or polyethylene) is used.[9] For Raman spectroscopy, the gas is held under pressure (e.g., 3 atm at 65 °C) in a quartz tube.[9]

  • Infrared (IR) Spectroscopy :

    • Instrumentation : A grating spectrophotometer (e.g., Beckman IR-7) is used.[9]

    • Measurement : A beam of infrared radiation is passed through the sample cell. The instrument measures the amount of light absorbed by the sample as a function of frequency, revealing the infrared-active vibrational modes (ν₃ and ν₄ for an Oₕ molecule).

  • Raman Spectroscopy :

    • Instrumentation : A Raman spectrophotometer (e.g., Cary 81) equipped with a laser source is used.[9]

    • Measurement : The gaseous sample is irradiated with the monochromatic laser beam. The scattered light is collected and analyzed. A small fraction of the scattered light is shifted in frequency (the Raman effect), and these shifts correspond to the Raman-active vibrational modes (ν₁, ν₂, and ν₅ for an Oₕ molecule).

Experimental_Workflow cluster_GED Gas Electron Diffraction (GED) cluster_Spec Vibrational Spectroscopy A1 Vaporize ReF₆ Sample A2 Introduce Gas into Vacuum Chamber A1->A2 A3 Scatter Electron Beam A2->A3 A4 Record Diffraction Pattern A3->A4 A5 Analyze Radial Distribution & Refine Structural Model A4->A5 Result Determine Molecular Geometry (Bond Lengths, Angles, Symmetry) A5->Result B1 Contain Gaseous ReF₆ in Cell B2 Perform IR Spectroscopy (Measure Absorption) B1->B2 B3 Perform Raman Spectroscopy (Measure Scattering) B1->B3 B4 Assign Vibrational Frequencies B2->B4 B3->B4 B4->Result

Caption: Simplified experimental workflow for determining ReF₆ molecular geometry.

Conclusion

The molecular geometry of Rhenium Hexafluoride (ReF₆) is best described as octahedral (Oₕ point group), particularly in the gas and liquid phases.[1] This structure is consistent with VSEPR theory predictions for a molecule with a central atom and six bonding domains. While its d¹ electronic configuration makes it a candidate for a Jahn-Teller distortion, experimental evidence from gas electron diffraction indicates that any static distortion from perfect octahedral symmetry is negligible.[7] However, the broadening of specific bands in its vibrational spectra suggests the presence of a dynamic Jahn-Teller effect, where the molecule rapidly fluctuates between equivalent distorted geometries, resulting in a time-averaged octahedral structure.[9] In the solid state, ReF₆ forms an orthorhombic crystal lattice composed of discrete octahedral molecules.[1]

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Rhenium Hexafluoride (ReF6) in Chemical Vapor Deposition

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of Rhenium Hexafluoride (ReF6) as a precursor for the Chemical Vapor Deposition (CVD) of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rhenium Hexafluoride (ReF6) as a precursor for the Chemical Vapor Deposition (CVD) of high-purity rhenium films. The protocols and data provided are intended to guide researchers and scientists in the development of processes for creating thin films and coatings for a variety of applications, including in the electronics industry and for components requiring high-temperature and wear-resistant properties.[1][2][3]

Introduction to Rhenium and ReF6 CVD

Rhenium (Re) is a refractory metal with a unique combination of properties, including an extremely high melting point (3180 °C), excellent high-temperature strength, and good wear resistance.[2][3] These characteristics make it a desirable material for demanding applications in aerospace, electronics, and catalysis. Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, dense, and conformal thin films.[4]

Rhenium Hexafluoride (ReF6) is a volatile, liquid precursor at room temperature, making it a suitable candidate for CVD processes.[5][6][7] The primary method for depositing rhenium from ReF6 is through its reduction by hydrogen (H2).[5] This process allows for the deposition of high-purity, coherent rhenium films.[5]

Key Applications of ReF6 CVD:

  • Electronics Industry: Deposition of thin rhenium films for various electronic components.[1][5]

  • High-Temperature Coatings: Creation of protective layers on components exposed to extreme temperatures and corrosive environments.

  • Wear-Resistant Surfaces: Application of hard coatings on tools and mechanical parts to enhance their lifespan.

  • X-ray Targets: Fabrication of rhenium targets for X-ray generation.

  • Alloy Formation: Co-deposition with other metals, such as tungsten, to form high-performance alloys.

Safety Precautions for Handling Rhenium Hexafluoride (ReF6)

Rhenium Hexafluoride is a corrosive and toxic material that requires strict safety protocols. It reacts violently with water and hydrolyzes to form hydrofluoric acid, which is also highly toxic and corrosive.[8][9]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles and a face shield.[10]

  • Skin Protection: Wear impervious gloves (e.g., neoprene or nitrile rubber) and protective clothing to prevent skin contact.[1][10]

  • Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for acid gases and fluorides, especially when working outside of a fume hood or in case of a leak.[1]

Handling and Storage:

  • Ventilation: Always handle ReF6 in a well-ventilated chemical fume hood.[1][10]

  • Inert Atmosphere: Handle and store ReF6 under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.

  • Storage Container: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and combustible materials.[10]

  • Spill Response: In case of a spill, evacuate the area. Use appropriate absorbent materials for containment and neutralize with a suitable agent for acidic compounds. Do not use water.[10]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocols

The following is a generalized protocol for the deposition of rhenium films using ReF6 in a hot-wall CVD reactor. The specific parameters should be optimized for the desired film properties and the particular CVD system being used.

3.1. Materials and Equipment

  • Precursor: Rhenium Hexafluoride (ReF6)

  • Reducing Agent: Hydrogen (H2) gas (high purity)

  • Carrier Gas: Argon (Ar) or Nitrogen (N2) gas (high purity)

  • Substrate: Material to be coated (e.g., silicon, graphite, molybdenum)

  • CVD Reactor: A hot-wall or cold-wall CVD system equipped with:

    • Quartz or stainless steel reaction chamber

    • Mass flow controllers for precise gas delivery

    • A precursor delivery system (e.g., a bubbler or vapor draw system) with temperature control

    • A vacuum pump and pressure control system

    • A substrate heater with temperature control

    • An exhaust and gas scrubbing system to handle hazardous byproducts (HF)

3.2. Substrate Preparation

  • Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure for silicon wafers involves:

  • For other substrates, an appropriate cleaning procedure should be chosen to ensure a pristine surface for film nucleation and adhesion.

  • Load the cleaned substrate into the CVD reactor.

3.3. CVD Process

  • System Purge: Evacuate the reaction chamber to a base pressure (e.g., < 10^-5 Torr) and then purge with an inert gas (Ar or N2) to remove any residual air and moisture. Repeat this cycle several times.

  • Heating: Heat the substrate to the desired deposition temperature under a continuous flow of inert gas.

  • Precursor Delivery:

    • Heat the ReF6 precursor container to a controlled temperature to generate a stable vapor pressure.

    • Use a carrier gas (Ar or N2) to transport the ReF6 vapor into the reaction chamber. The flow rate of the carrier gas through the precursor container will determine the ReF6 molar flow rate.

  • Deposition:

    • Introduce the hydrogen (H2) gas into the reaction chamber at the desired flow rate.

    • The hydrogen will react with the ReF6 at the heated substrate surface, leading to the deposition of a rhenium film. The primary reaction is: ReF6 (g) + 3H2 (g) → Re (s) + 6HF (g)

    • Maintain a constant deposition temperature, pressure, and gas flow rates for the desired deposition time to achieve the target film thickness.

  • Process Termination:

    • Stop the flow of the ReF6 precursor and H2 gas.

    • Continue the flow of inert gas while the system cools down to room temperature.

  • Venting and Unloading: Once the reactor has cooled, purge the chamber with inert gas before venting to atmospheric pressure. Unload the coated substrate.

Data Presentation

The properties of the deposited rhenium films are highly dependent on the CVD process parameters. The following tables summarize some of the reported quantitative data for rhenium films deposited via CVD using ReF6 and other precursors for comparison.

Table 1: Process Parameters for ReF6 CVD

ParameterValue/RangeReference
PrecursorRhenium Hexafluoride (ReF6)[5]
Co-reagentHydrogen (H2)[5]
Deposition Temperature250 °C (near-optimal)[5]
H2 to ReF6 Gas Volume Ratio25[5]
Deposition Efficiency70-75%[5]

Table 2: Properties of CVD Rhenium Films

PropertyValueDeposition MethodReference
Knoop Microhardness907 (100 g load)ReF6 CVD[5]
Ultimate Tensile Strength663 MPa (ambient temp.)CVD Rhenium[11]
Electrical Resistivityas low as 51 µΩ cmALD (post-annealed)[12]
PurityHigh PurityReF6 CVD[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the Chemical Vapor Deposition process using Rhenium Hexafluoride.

G Workflow for Chemical Vapor Deposition of Rhenium using ReF6 cluster_prep Preparation Phase cluster_cvd CVD Process cluster_post Post-Deposition Phase cluster_inputs Process Inputs cluster_outputs Process Outputs sub_prep Substrate Cleaning (e.g., Acetone, IPA, DI Water) load_sub Load Substrate into Reactor sub_prep->load_sub purge System Purge (Vacuum and Inert Gas Cycles) load_sub->purge heat Heat Substrate (to Deposition Temperature) purge->heat precursor Introduce Precursors (ReF6 Vapor and H2 Gas) heat->precursor deposit Film Deposition (ReF6 + 3H2 -> Re + 6HF) precursor->deposit cool Cool Down (under Inert Gas Flow) deposit->cool Re_film Rhenium Film on Substrate deposit->Re_film HF HF Byproduct (to scrubber) deposit->HF vent Vent and Unload Substrate cool->vent ReF6 ReF6 Precursor ReF6->precursor H2 H2 Reducing Agent H2->precursor Ar Ar/N2 Carrier/Purge Gas Ar->purge Ar->heat Ar->cool

Caption: Workflow for CVD of Rhenium using ReF6.

References

Application

Application Notes and Protocols for Rhenium Compounds in Catalysis

Audience: Researchers, scientists, and drug development professionals. Introduction: The Catalytic Landscape of Rhenium Rhenium is a versatile transition metal known for its wide range of oxidation states, from -3 to +7,...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Catalytic Landscape of Rhenium

Rhenium is a versatile transition metal known for its wide range of oxidation states, from -3 to +7, which allows it to participate in a diverse array of catalytic transformations.[1] While the user's interest was specifically in rhenium heptafluoride (ReF₇), a comprehensive review of the scientific literature reveals a notable scarcity of its applications in catalysis. This document, therefore, first addresses the known chemistry of ReF₇ and its potential, yet underexplored, role in catalysis. The subsequent sections are dedicated to the well-established catalytic applications of other rhenium compounds, such as oxides, oxo-complexes, and carbonyl complexes, which are of significant interest in organic synthesis and drug development.

Rhenium Heptafluoride (ReF₇): Properties and Potential Catalytic Role

Rhenium heptafluoride is the only thermally stable metal heptafluoride and exists as a yellow, low-melting solid.[2] Its structure is a distorted pentagonal bipyramid.[3] The chemistry of ReF₇ is characterized by its reactions with fluoride (B91410) donors and acceptors. For instance, with fluoride donors like CsF, it forms the ReF₈⁻ anion, and with fluoride acceptors such as antimony pentafluoride (SbF₅), it forms the ReF₆⁺ cation.[2]

While direct catalytic applications of ReF₇ are not documented in the reviewed literature, its ability to act as a fluoride acceptor suggests it possesses strong Lewis acidic character. Lewis acids are crucial in many catalytic processes, including Friedel-Crafts reactions, Diels-Alder reactions, and various carbon-carbon bond-forming reactions, as they can activate substrates by withdrawing electron density.[4][5] The high reactivity of ReF₇, particularly its vigorous hydrolysis to form perrhenic acid (HReO₄) and hydrogen fluoride (HF), may have limited its exploration as a catalyst under many reaction conditions.[2] Further research into the use of ReF₇ under anhydrous conditions could potentially unveil its utility as a potent Lewis acid catalyst.

Catalytic Applications of Other Rhenium Compounds

In contrast to ReF₇, other rhenium compounds, particularly those in higher oxidation states, are well-established catalysts for a variety of organic transformations. These catalysts are often valued for their tolerance to air and moisture, and their unique reactivity.[6]

Carbon-Heteroatom Bond Formation

High-valent rhenium-oxo complexes have proven to be effective catalysts for the formation of C-O, C-N, and C-S bonds. A notable application is the synthesis of 2-deoxy-α-glycosides from glycals, a transformation of significant interest in medicinal chemistry and drug development.[6]

Application Note: Synthesis of 2-Deoxy-α-glycosides

A mild and efficient method for the synthesis of 2-deoxysugars involves the coupling of glycals with a range of nucleophiles using a rhenium(V)-oxo complex, [ReOCl₃(SMe₂)(Ph₃PO)], as the catalyst. This catalytic system is tolerant of air and moisture and is compatible with common protecting groups used in carbohydrate chemistry.[6] The high-oxidation-state of the rhenium complex selectively catalyzes the coupling reaction over potential oxidation of the substrates.[6]

Experimental Protocol: Rhenium-Catalyzed Glycosylation

  • Catalyst: [ReOCl₃(SMe₂)(Ph₃PO)] (1 mol%)

  • Substrates: Glycal (e.g., 3,6-di-O-acetyl-d-glucal) and a nucleophile (e.g., alcohol, sulfonamide, thiol, or another glycal).

  • Solvent: Dichloromethane (B109758) (CH₂Cl₂).

  • Procedure: To a solution of the glycal and the nucleophile in dichloromethane at room temperature, the rhenium catalyst is added. The reaction mixture is stirred until completion (monitored by TLC). The product can then be purified by standard chromatographic techniques.

  • Example: The coupling of 3,6-di-O-acetyl-d-glucal with galactal, catalyzed by 1 mol% of the rhenium complex, affords the corresponding disaccharide in 92% yield as a single anomer.[6]

Oxidation Reactions

Methyltrioxorhenium (MTO, CH₃ReO₃) is a well-known and versatile catalyst for a wide range of oxidation reactions, often using hydrogen peroxide as a green oxidant.[7] MTO can catalyze the epoxidation of alkenes, the oxidation of alkynes to yield acids or esters (terminal alkynes) or diketones (internal alkynes), and the conversion of aldehydes and diazoalkanes into alkenes.[7]

Carbon-Carbon Bond Formation

Rhenium carbonyl complexes, such as ReBr(CO)₅, have been shown to act as Lewis acid catalysts in Friedel-Crafts reactions, one of the most fundamental methods for C-C bond formation.[4] These catalysts can promote the acylation and alkylation of aromatic substrates under milder conditions than traditional Lewis acids.[4] Lower oxidation state rhenium-carbonyl catalysts are also capable of engaging alkynes, allenes, and enols in various C-C bond-forming reactions.[8]

Application Note: Friedel-Crafts Acylation

Rhenium pentacarbonyl bromide (ReBr(CO)₅) can catalyze the electrophilic substitution reaction of an acid chloride with a benzene (B151609) ring to form an aryl ketone.[4] This avoids the need for stoichiometric or excess amounts of traditional Lewis acids.

Olefin Metathesis

While ruthenium-based catalysts are more famous for olefin metathesis, rhenium oxides, particularly Re₂O₇ supported on alumina (B75360) (Re₂O₇/Al₂O₃), are also effective catalysts for this transformation.[9] Olefin metathesis is a powerful tool for the synthesis of complex molecules and polymers.[10]

Quantitative Data Summary

The following table summarizes quantitative data for selected rhenium-catalyzed reactions.

Reaction TypeCatalystCatalyst LoadingSubstrate(s)ProductYield (%)Reference
Glycosylation[ReOCl₃(SMe₂)(Ph₃PO)]1 mol%3,6-di-O-acetyl-d-glucal, GalactalDisaccharide92[6]
Glycosylation[ReOCl₃(SMe₂)(Ph₃PO)]1 mol%Trisaccharide precursor, ThiolTrisaccharide74[6]
Asymmetric AdditionChiral Rhenium ComplexNot specifiedDiphenylzinc, AldehydeChiral Alcoholup to 98 ee[4]
Hydrogenation"Green" ReNPsNot specified4-Nitrophenol4-AminophenolComplete conversion[11]

Visualizations

Logical Workflow for Rhenium-Catalyzed Synthesis of 2-Deoxy-α-glycosides

The following diagram illustrates the general workflow for the synthesis of 2-deoxy-α-glycosides using a rhenium-oxo catalyst.

G cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Workup and Purification Glycal Glycal Substrate ReactionMix Reaction Mixture (Stir at RT) Glycal->ReactionMix Nucleophile Nucleophile (Alcohol, Thiol, etc.) Nucleophile->ReactionMix Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->ReactionMix Catalyst Re(V)-Oxo Catalyst [ReOCl3(SMe2)(Ph3PO)] (1 mol%) Catalyst->ReactionMix Catalysis Quench Reaction Quenching (if necessary) ReactionMix->Quench Purification Column Chromatography Quench->Purification Product 2-Deoxy-α-glycoside Purification->Product

Caption: Workflow for Re(V)-catalyzed synthesis of 2-deoxy-α-glycosides.

Conclusion

While rhenium heptafluoride remains an underexplored compound in the realm of catalysis, the broader family of rhenium compounds offers a rich and diverse catalytic chemistry. High-valent rhenium-oxo complexes are particularly noteworthy for their ability to catalyze challenging transformations such as glycosylations with high efficiency and selectivity. Rhenium carbonyls and oxides also play significant roles in fundamental organic reactions like Friedel-Crafts alkylations/acylations and olefin metathesis. For researchers and professionals in drug development, the unique reactivity and functional group tolerance of rhenium catalysts present valuable opportunities for the synthesis of complex and biologically active molecules. Future investigations into the catalytic potential of ReF₇, particularly harnessing its predicted strong Lewis acidity, could open new avenues in catalysis.

References

Method

Application Notes and Protocols for the Safe Handling and Storage of Rhenium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals Introduction Rhenium hexafluoride (ReF6) is a highly reactive and corrosive compound utilized in the electronics industry for depositing rhenium films.[1][2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium hexafluoride (ReF6) is a highly reactive and corrosive compound utilized in the electronics industry for depositing rhenium films.[1][2] It is a yellow crystalline solid or liquid that is highly hygroscopic and reacts violently with water.[3][4] Due to its hazardous nature, strict adherence to safety protocols during handling and storage is imperative to prevent injury and chemical incidents. These application notes provide comprehensive guidance on the safe management of rhenium hexafluoride in a laboratory setting.

Hazard Identification and Chemical Properties

Rhenium hexafluoride is classified as a corrosive and toxic substance.[3][5] It can cause severe skin burns and eye damage.[3][6][7] Inhalation of its vapors may lead to chemical pneumonitis and pulmonary edema.[3][4] It is crucial to be aware of its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of Rhenium Hexafluoride

PropertyValueReference
Molecular Formula F6Re[1][8]
Molecular Weight 300.20 g/mol [1][5][8]
Appearance Yellow liquid or cubic crystals[1][6][8]
Melting Point 18.5 °C (65.3 °F; 291.6 K)[1]
Boiling Point 33.7 °C (92.7 °F; 306.8 K)[1]
Vapor Pressure 545 mm Hg (25 °C)[6][8]
Density 4.94 g/mL[1]
Solubility Soluble in nitric acid and anhydrous hydrogen fluoride. Reacts violently with water.[4][8][9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling rhenium hexafluoride to prevent exposure.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationReference
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be worn.[6][10]
Skin Protection Fire/flame resistant and impervious clothing (e.g., lab coat, apron). Chemical impermeable gloves (consult manufacturer's specifications for compatibility).[6][10]
Respiratory Protection A full-face respirator with appropriate cartridges is necessary if exposure limits are exceeded or if irritation is experienced. Work should be conducted in a certified chemical fume hood.[6][11][12]
Footwear Closed-toe shoes are required.[10]

Storage and Handling Protocols

Storage
  • Store rhenium hexafluoride cylinders in a tightly closed container in a dry, cool, and well-ventilated area.[5][6]

  • The storage area should be designated for corrosive and toxic materials.

  • Store cylinders upright and securely fastened to a wall or bench.

  • Separate from incompatible materials such as bases, flammables, and oxidizers.[13]

  • Never store corrosive liquids above eye level.[10]

  • Ensure an eyewash station and safety shower are readily accessible in the storage vicinity.[11][13][14]

Handling
  • All handling of rhenium hexafluoride must be performed in a properly functioning chemical fume hood.[5][11][12]

  • Avoid breathing dust, vapor, mist, or gas.[5]

  • Avoid contact with skin and eyes.[5]

  • Use only in a well-ventilated area.[5]

  • Open and handle the container with care.[5]

  • When not in use, ensure regulators and valves on gas cylinders are tightly closed. After use, flush the system with an inert dry gas like nitrogen.[11]

Experimental Protocols

Protocol for Transferring Rhenium Hexafluoride from a Lecture Bottle

This protocol outlines the steps for safely transferring gaseous rhenium hexafluoride from a lecture bottle to a reaction apparatus within a chemical fume hood.

Materials:

  • Lecture bottle of Rhenium Hexafluoride

  • Appropriate gas regulator (stainless steel recommended)

  • Stainless steel tubing and fittings

  • Reaction apparatus

  • Cold trap (e.g., liquid nitrogen)

  • Inert gas source (e.g., nitrogen or argon)

  • Bubble flow meter or similar flow monitoring device

  • Personal Protective Equipment (as specified in Table 2)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble the reaction apparatus and ensure it is leak-tight.

    • Place a cold trap between the reaction apparatus and any vacuum source or exhaust to capture unreacted ReF6.

    • Don all required PPE.

  • Cylinder and Regulator Setup:

    • Securely clamp the ReF6 lecture bottle in an upright position inside the fume hood.

    • Attach the appropriate gas regulator to the cylinder outlet. Ensure the threads are compatible and do not use any thread sealant tape unless specified by the manufacturer.

    • Connect the regulator outlet to the reaction apparatus using stainless steel tubing.

  • System Purge:

    • Close the main valve on the lecture bottle and the regulator outlet valve.

    • Open the regulator to a low pressure.

    • Purge the entire system, including the regulator and tubing, with a dry inert gas (nitrogen or argon) for at least 15-20 minutes to remove any residual moisture or air. This is critical as ReF6 reacts violently with water.[3][4]

  • Gas Transfer:

    • Close the inert gas supply.

    • Slowly open the main valve on the lecture bottle.

    • Carefully adjust the regulator to the desired delivery pressure.

    • Slowly open the valve to the reaction apparatus to introduce the ReF6 gas.

    • Monitor the flow rate using a flow meter.

  • Shutdown:

    • When the transfer is complete, close the main valve on the lecture bottle.

    • Allow the remaining gas in the lines to be consumed in the reaction or vent through a proper scrubbing system.

    • Close the regulator outlet valve.

    • Purge the system again with inert gas to remove any residual ReF6.

    • Close all valves and disconnect the lecture bottle. Replace the cylinder cap.

Emergency Procedures

Spills and Leaks
  • Evacuate: Immediately evacuate personnel from the affected area.[6]

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Containment: For liquid spills, dike and contain the spill with inert material such as sand, vermiculite, or diatomite.[5] Do not use combustible materials.

  • Neutralization: For small spills, cautiously neutralize with a suitable agent (e.g., soda ash or calcium carbonate). Be aware that the reaction may be vigorous.

  • Cleanup: Absorb the neutralized material with an inert absorbent and place it in a sealed, labeled container for hazardous waste disposal.[5]

  • Decontamination: Ventilate the area and wash the spill site after material pickup is complete.[5]

First Aid Measures

Table 3: First Aid for Rhenium Hexafluoride Exposure

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[6][7]
Skin Contact Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][7]

Visualizations

Workflow for Safe Transfer of Rhenium Hexafluoride

G cluster_prep Preparation cluster_setup Cylinder & Regulator Setup cluster_purge1 System Purge (Pre-Transfer) cluster_transfer Gas Transfer cluster_shutdown Shutdown cluster_purge2 System Purge (Post-Transfer) prep1 Verify Fume Hood Function prep2 Assemble & Leak-Test Apparatus prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 setup1 Secure ReF6 Cylinder prep3->setup1 setup2 Attach Gas Regulator setup1->setup2 setup3 Connect to Apparatus setup2->setup3 purge1_1 Close ReF6 Cylinder & Regulator Valves setup3->purge1_1 purge1_2 Purge System with Inert Gas purge1_1->purge1_2 transfer1 Close Inert Gas Supply purge1_2->transfer1 transfer2 Slowly Open Cylinder Valve transfer1->transfer2 transfer3 Adjust Regulator Pressure transfer2->transfer3 transfer4 Open Valve to Apparatus transfer3->transfer4 shutdown1 Close Cylinder Valve transfer4->shutdown1 shutdown2 Allow Residual Gas to React/Vent shutdown1->shutdown2 shutdown3 Close Regulator Outlet Valve shutdown2->shutdown3 purge2_1 Purge System with Inert Gas shutdown3->purge2_1 purge2_2 Close All Valves & Disconnect purge2_1->purge2_2

Caption: Workflow for the safe transfer of rhenium hexafluoride gas.

Emergency Response for a Rhenium Hexafluoride Spill

G cluster_immediate Immediate Actions cluster_response Spill Response (Trained Personnel Only) cluster_decon Decontamination spill ReF6 Spill/Leak Detected evacuate Evacuate Immediate Area spill->evacuate alert Alert Others & Supervisor evacuate->alert ventilate Ensure Ventilation (If Safe) alert->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material ppe->contain neutralize Cautiously Neutralize contain->neutralize cleanup Absorb & Collect for Disposal neutralize->cleanup decon_area Ventilate & Wash Spill Area cleanup->decon_area decon_personnel Follow First Aid for Exposure decon_area->decon_personnel

Caption: Emergency response flowchart for a rhenium hexafluoride spill.

References

Application

Application Notes and Protocols for the Synthesis of Rhenium Fluorides

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and experimental setups for the synthesis of various rhenium fluorides. The information is intended for u...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for the synthesis of various rhenium fluorides. The information is intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions for handling highly reactive and toxic chemicals, such as elemental fluorine and hydrogen fluoride (B91410), must be strictly followed.

Synthesis of Rhenium Hexafluoride (ReF₆)

Rhenium hexafluoride is a volatile, yellow crystalline solid at room temperature and is a key precursor for the synthesis of other rhenium compounds and for the deposition of rhenium metal films.

Direct Fluorination of Rhenium Metal

This method involves the direct reaction of elemental fluorine with rhenium metal powder at elevated temperatures.

Experimental Protocol:

  • Apparatus Setup: A fluorine-resistant reactor, typically constructed from nickel or Monel alloy, is used. The system includes a gas inlet for fluorine and an inert gas (e.g., nitrogen or argon), a heated reaction zone, and a cold trap to collect the volatile product. The entire system must be leak-tight and passivated with a low concentration of fluorine gas before use to form a protective metal fluoride layer.

  • Reactant Preparation: High-purity rhenium metal powder (5 g) is placed in a nickel boat and positioned within the center of the reactor tube.

  • Reaction Conditions: The reactor is heated to 125°C. A stream of elemental fluorine gas, diluted with an equal volume of nitrogen, is passed over the rhenium powder. The reaction is highly exothermic and the flow rate of fluorine should be carefully controlled to maintain a steady reaction rate.

  • Product Collection: The volatile rhenium hexafluoride product is carried by the gas stream out of the reactor and collected in a cold trap maintained at -78°C (dry ice/acetone bath).

  • Purification: The crude ReF₆ is purified by fractional distillation or trap-to-trap distillation under vacuum to separate it from any less volatile impurities or byproducts.

Quantitative Data:

ParameterValueReference
Starting MaterialRhenium Metal Powder[1]
Fluorinating AgentElemental Fluorine (F₂)[1]
Reaction Temperature125°C[1]
Product Purity>99% after purification
Typical YieldHigh (quantitative with excess F₂)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection & Purification prep_re Place Re powder in Ni boat heat Heat reactor to 125°C prep_re->heat prep_reactor Assemble and passivate reactor prep_reactor->heat flow_f2 Introduce F₂/N₂ gas mixture heat->flow_f2 collect Collect ReF₆ in cold trap (-78°C) flow_f2->collect purify Purify by fractional distillation collect->purify

Workflow for the direct fluorination of rhenium metal.
Reduction of Rhenium Heptafluoride (ReF₇)

Rhenium hexafluoride can also be prepared by the reduction of rhenium heptafluoride with rhenium metal.[2]

Experimental Protocol:

  • Apparatus: A pressure vessel constructed of Monel or stainless steel is required. The vessel should be equipped with a means of heating and monitoring the internal temperature and pressure.

  • Reactant Loading: Rhenium heptafluoride and a stoichiometric amount of rhenium metal powder are loaded into the pressure vessel in an inert atmosphere glovebox to prevent hydrolysis.

  • Reaction Conditions: The vessel is sealed and heated to 300°C.[2] The reaction is allowed to proceed for several hours.

  • Product Isolation: After cooling, the volatile ReF₆ is isolated from any unreacted starting material or non-volatile byproducts by vacuum transfer to a clean collection vessel.

Quantitative Data:

ParameterValueReference
Starting MaterialsReF₇, Rhenium Metal[2]
Reaction Temperature300°C[2]
PressureAutogenous[2]
ProductReF₆[2]

Logical Relationship:

G ReF7 Rhenium Heptafluoride (ReF₇) ReF6 Rhenium Hexafluoride (ReF₆) ReF7->ReF6 300°C, Pressure Vessel Re Rhenium Metal (Re) Re->ReF6 300°C, Pressure Vessel

Synthesis of ReF₆ from ReF₇ and Re metal.

Synthesis of Rhenium Heptafluoride (ReF₇)

Rhenium heptafluoride is a yellow, low-melting solid and is notable for being one of the few thermally stable metal heptafluorides.[3]

Experimental Protocol:

  • Apparatus: The experimental setup is similar to that used for the direct fluorination of rhenium to ReF₆, consisting of a fluorine-resistant reactor (nickel or Monel), a gas handling system, a heated reaction zone, and a product collection system.

  • Reactant Preparation: Rhenium metal powder is placed in a nickel boat within the reactor.

  • Reaction Conditions: The reactor is heated to 400°C. A stream of pure, undiluted fluorine gas is passed over the rhenium metal.[3] The higher temperature and pure fluorine atmosphere favor the formation of the higher oxidation state fluoride.

  • Product Collection: The volatile ReF₇ is transported by the fluorine stream and collected in a cold trap maintained at a temperature low enough to solidify the product (e.g., -78°C or lower).

  • Purification: The collected ReF₇ can be purified by fractional distillation under a dynamic vacuum.

Quantitative Data:

ParameterValueReference
Starting MaterialRhenium Metal[3]
Fluorinating AgentElemental Fluorine (F₂)[3]
Reaction Temperature400°C[3]
ProductReF₇[3]
Melting Point48.3°C[3]
Boiling Point73.7°C[3]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection & Purification prep_re Load Rhenium Powder heat Heat Reactor to 400°C prep_re->heat prep_reactor Assemble & Passivate Reactor prep_reactor->heat flow_f2 Introduce Pure F₂ Gas heat->flow_f2 collect Collect ReF₇ in Cold Trap flow_f2->collect purify Purify by Fractional Distillation collect->purify

Workflow for the synthesis of Rhenium Heptafluoride.

Synthesis of Lower Rhenium Fluorides (e.g., ReF₄)

Lower oxidation state rhenium fluorides can be prepared by the reduction of rhenium hexafluoride.

Reduction of ReF₆ with Hydrogen

Experimental Protocol:

  • Apparatus: A flow reactor made of a material compatible with hydrogen fluoride at elevated temperatures (e.g., nickel or Monel) is used. The setup includes mass flow controllers for precise metering of ReF₆ and hydrogen gas, a heated reaction zone, and a collection vessel for the non-volatile product. A diagram of a similar apparatus for the reduction of ReF6 with hydrogen is available.[4]

  • Reactant Introduction: A controlled flow of gaseous ReF₆ and a stoichiometric excess of hydrogen are introduced into the heated reactor.

  • Reaction Conditions: The reaction temperature is maintained between 200-300°C. The optimal temperature for coherent rhenium deposition via this method is around 250°C.[4]

  • Product Formation: The reduction of ReF₆ with hydrogen leads to the formation of lower rhenium fluorides, and at higher temperatures, rhenium metal. The specific product depends on the reaction conditions.

  • Product Isolation: The non-volatile lower fluoride product remains in the heated zone of the reactor and can be recovered after the reaction is complete and the system has cooled under an inert atmosphere.

Quantitative Data:

ParameterValueReference
Starting MaterialRhenium Hexafluoride (ReF₆)[4]
Reducing AgentHydrogen (H₂)[4]
Reaction Temperature200-300°C[4]
ProductLower Rhenium Fluorides / Rhenium Metal[4]

Logical Relationship:

G ReF6 Rhenium Hexafluoride (ReF₆) Lower_ReF Lower Rhenium Fluorides (e.g., ReF₄, ReF₅) ReF6->Lower_ReF 200-300°C H2 Hydrogen (H₂) H2->Lower_ReF 200-300°C Re_metal Rhenium Metal Lower_ReF->Re_metal Higher Temperature

Reduction of ReF₆ with hydrogen.

Disclaimer: The synthesis of rhenium fluorides involves hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place. This includes the use of personal protective equipment, fume hoods, and emergency response plans.

References

Method

Application Notes and Protocols for the Purification of Rhenium(VI) Fluoride

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of Rhenium(VI) Fluoride (B91410) (ReF₆), a critical precursor in variou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Rhenium(VI) Fluoride (B91410) (ReF₆), a critical precursor in various high-technology fields, including electronics and catalysis. The purification of ReF₆ is essential to remove impurities such as Rhenium Heptafluoride (ReF₇), Rhenium Oxyfluorides (e.g., ReOF₅), and other metal fluorides that can compromise its performance in sensitive applications.

Overview of Purification Techniques

The primary methods for the purification of Rhenium(VI) Fluoride are fractional distillation and vacuum sublimation. These techniques leverage the differences in the physical properties of ReF₆ and its common impurities. A chemical conversion method is also employed to remove the common impurity, ReF₇.

Physical Properties of Rhenium Fluorides and Common Impurities:

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Rhenium(VI) FluorideReF₆300.2018.533.7
Rhenium(VII) FluorideReF₇319.2048.373.7
Rhenium OxyfluorideReOF₅305.2044.562.7

Fractional Distillation

Fractional distillation is a highly effective method for separating ReF₆ from less volatile impurities like ReF₇ and ReOF₅ due to their different boiling points.[1] The process involves heating the impure ReF₆ to its boiling point and passing the vapor through a fractionating column, which provides a large surface area for repeated condensation and vaporization cycles, leading to a progressively purer ReF₆ vapor at the top of the column.

Experimental Protocol for Fractional Distillation

Objective: To purify crude Rhenium(VI) Fluoride by removing less volatile impurities.

Materials:

  • Crude Rhenium(VI) Fluoride

  • Fractional distillation apparatus constructed from a corrosion-resistant material (e.g., Monel, Nickel, or passivated stainless steel)

  • Heating mantle with a temperature controller

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Vacuum pump

  • Pressure gauge

  • Inert gas supply (e.g., dry Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation unit in a well-ventilated fume hood. The setup should include a distillation flask, a packed fractionating column (e.g., with Monel or stainless steel packing), a condenser, a collection flask, and a cold trap to protect the vacuum pump. Ensure all connections are leak-tight.

  • Passivation: Before introducing ReF₆, passivate the entire system by exposing it to a low concentration of fluorine or a volatile fluoride at an elevated temperature to form a protective metal fluoride layer on the internal surfaces.

  • Charging the Still: Cool the distillation flask with a cryogen (e.g., liquid nitrogen) and transfer the crude ReF₆ into the flask under an inert atmosphere to prevent hydrolysis.

  • Degassing: Evacuate the system to remove any non-condensable gases.

  • Distillation:

    • Gently heat the distillation flask using the heating mantle.

    • Maintain the temperature at the top of the column slightly above the boiling point of ReF₆ (33.7 °C).

    • Cool the condenser with a circulating coolant to a temperature that allows for the condensation of ReF₆ but not more volatile impurities.

    • Collect the purified ReF₆ in the collection flask, which should be cooled to prevent product loss.

  • Shutdown: Once the distillation is complete, discontinue heating and allow the system to cool down under an inert atmosphere. The less volatile impurities will remain in the distillation flask.

  • Product Recovery: Transfer the purified ReF₆ from the collection flask to a suitable storage container under an inert atmosphere.

Fractional_Distillation_Workflow cluster_setup Apparatus Preparation cluster_process Distillation Process cluster_shutdown Shutdown and Recovery A Assemble Distillation Unit B Passivate System A->B C Charge Crude ReF6 B->C D Degas System C->D E Heat and Vaporize D->E F Fractional Separation in Column E->F G Condense Pure ReF6 F->G H Collect Purified ReF6 G->H I Cool Down System H->I J Recover Purified Product I->J K Handle Residue I->K

Vacuum Sublimation Workflow for ReF₆ Purification.

Chemical Conversion for ReF₇ Removal

The synthesis of ReF₆ often yields ReF₇ as a significant impurity. A common chemical purification method involves the reduction of ReF₇ to ReF₆ by reacting the mixture with rhenium metal.

Experimental Protocol for Chemical Conversion

Objective: To convert ReF₇ impurity in a crude ReF₆ mixture to the desired ReF₆ product.

Materials:

  • Crude ReF₆ containing ReF₇

  • Rhenium metal powder or turnings

  • A high-pressure reactor made of a compatible material (e.g., Monel or Nickel)

  • Heating furnace

  • Vacuum and inert gas manifold

Procedure:

  • Reactor Preparation: Place a stoichiometric excess of rhenium metal into the reactor.

  • Charging: Transfer the crude ReF₆/ReF₇ mixture into the reactor under an inert atmosphere.

  • Reaction: Seal the reactor and heat it to approximately 300-400 °C. The ReF₇ will react with the rhenium metal to form ReF₆ according to the equation: 6 ReF₇ + Re → 7 ReF₆.

  • Product Isolation: After the reaction is complete, cool the reactor. The resulting product is a purer form of ReF₆, which can be further purified by fractional distillation or vacuum sublimation to remove any unreacted starting material or other impurities.

Logical Relationship for Chemical Conversion:

Chemical_Conversion Crude Crude Mixture (ReF6 + ReF7) Process Reaction at 300-400°C (6 ReF7 + Re -> 7 ReF6) Crude->Process Re_metal Rhenium Metal (Re) Re_metal->Process Product Purified ReF6 (with potential for further purification) Process->Product

Chemical Conversion of ReF₇ to ReF₆.

Purity Analysis

The purity of the final ReF₆ product should be verified using appropriate analytical techniques.

  • Gas Chromatography (GC): Can be used to separate and quantify volatile impurities.

  • Infrared (IR) and Raman Spectroscopy: These techniques can identify characteristic vibrational modes of ReF₆ and potential impurities like ReF₇ and oxyfluorides.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To determine the concentration of metallic impurities.

Quantitative Data on Purification (Illustrative):

ImpurityConcentration in Crude ProductConcentration after Fractional Distillation
ReF₇5 - 15%< 0.1%
ReOF₅1 - 3%< 0.05%
HF0.5 - 1%< 50 ppm
Metal Fluorides100 - 500 ppm< 10 ppm

Safety Precautions

Rhenium(VI) Fluoride is a highly corrosive and toxic substance that reacts violently with water to produce hydrofluoric acid (HF). [2]All handling and purification procedures must be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield. All equipment must be thoroughly dried and purged with an inert gas before use to prevent hydrolysis. In case of exposure, seek immediate medical attention.

References

Application

Application Notes and Protocols for Rhenium Fluoride Precursors in Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals Introduction Rhenium-containing thin films are of significant interest in various high-technology applications due to rhenium's exceptional properties, incl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium-containing thin films are of significant interest in various high-technology applications due to rhenium's exceptional properties, including a high melting point, excellent wear resistance, and catalytic activity. The deposition of these films is critical in the electronics industry and for the manufacturing of high-temperature superalloys, such as those used in jet engine components.[1] Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are two prominent techniques for producing high-quality, conformal thin films. The choice of precursor is a critical parameter in these processes, directly influencing the deposition kinetics, film purity, and final material properties.

This document provides detailed application notes and protocols for the use of rhenium fluoride (B91410) precursors in thin film deposition, with a primary focus on rhenium hexafluoride (ReF6), for which more extensive data is publicly available. Information on other rhenium fluorides, such as rhenium pentafluoride (ReF5) and rhenium heptafluoride (ReF7), is also discussed, though detailed experimental protocols are less established in the literature.

Rhenium Fluoride Precursors: A Comparative Overview

Rhenium forms several stable fluorides, with ReF6, ReF5, and ReF7 being the most relevant as potential precursors for thin film deposition. Their suitability depends on factors such as volatility, thermal stability, and reactivity.

PrecursorChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)State at STPNotes
Rhenium HexafluorideReF6300.2018.533.7Yellow crystalline solid or liquidCommercially used in the electronics industry for depositing rhenium films.[2]
Rhenium PentafluorideReF5281.2048221.3Yellow-green crystalsMentioned as a potential precursor for cyclical deposition processes.[3] Synthesis is achieved by the reduction of ReF6.[4]
Rhenium HeptafluorideReF7319.2048.373.7Bright yellow solidCan be used to synthesize ReF6.[2] Also noted as a potential precursor for cyclical deposition.[3]

Rhenium Hexafluoride (ReF6) for Chemical Vapor Deposition (CVD)

ReF6 is a volatile precursor that can be used to deposit high-purity rhenium films via hydrogen reduction in a CVD process. This method allows for the formation of fine-grained rhenium coatings with excellent properties.

Deposition Chemistry

The overall chemical reaction for the hydrogen reduction of ReF6 is:

ReF₆(g) + 3H₂(g) → Re(s) + 6HF(g)

This reaction is thermodynamically favorable and can proceed at relatively low temperatures compared to the decomposition of other rhenium precursors like rhenium pentachloride (ReCl5), which typically requires temperatures between 500°C and 1200°C. The lower deposition temperature when using ReF6 can result in finer-grained deposits and reduce the risk of carbon contamination when depositing on carbon-based substrates.

Experimental Protocol: CVD of Rhenium Films using ReF6

This protocol is based on established methods for depositing fine-grained rhenium on a carbon-based substrate.

1. Substrate Preparation:

  • The substrate (e.g., a carbon-based material) should be thoroughly cleaned to remove any surface contaminants.

  • Mount the substrate in the CVD reactor.

2. Reactor Setup and Purge:

  • Evacuate the reactor to a base pressure to ensure a clean deposition environment.

  • Purge the reactor with an inert gas (e.g., Argon) to remove any residual air and moisture.

3. Deposition Process:

  • Establish a stable flow of hydrogen (H₂) gas into the reactor.

  • Heat the substrate to the desired deposition temperature.

  • Once the temperature and H₂ flow are stable, introduce a controlled flow of rhenium hexafluoride (ReF₆) vapor into the reactor to initiate deposition.

  • Maintain the gas flows, temperature, and pressure for the desired deposition time to achieve the target film thickness.

4. Post-Deposition:

  • Stop the flow of ReF₆ and H₂.

  • Cool the substrate to room temperature under an inert gas flow.

  • Safely vent the reactor and remove the coated substrate.

Process Parameters for ReF6 CVD
ParameterValueReference
Substrate Temperature250 °C (near-optimum) - 850 °C[5]
Reactor Pressure0.5 torrUS Patent 5,577,263
Hydrogen (H₂) Flow Rate500 sccmUS Patent 5,577,263
ReF₆ Flow Rate20 sccmUS Patent 5,577,263
H₂ to ReF₆ Gas Ratio25 (near-optimum)[5]
Deposition Time3.1 - 13 hours (dependent on desired thickness)US Patent 5,577,263
Deposition Efficiency70-75% (for coherent rhenium deposits)[5]
Resulting Film Hardness907 Knoop (average, 100g load)[5]

Experimental Workflow for ReF6 CVD

G Experimental Workflow for ReF6 CVD cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Preparation reactor_setup Reactor Setup & Purge sub_prep->reactor_setup h2_flow Establish H2 Flow reactor_setup->h2_flow heating Heat Substrate h2_flow->heating ref6_intro Introduce ReF6 heating->ref6_intro deposition Maintain Deposition Conditions ref6_intro->deposition stop_flow Stop Gas Flows deposition->stop_flow cooling Cool Substrate stop_flow->cooling removal Remove Substrate cooling->removal

Caption: A flowchart illustrating the key steps in the Chemical Vapor Deposition of rhenium films using ReF6 precursor.

Chemical Reaction Pathway for ReF6 CVD

G Chemical Reaction Pathway for ReF6 CVD ReF6_gas ReF6 (gas) Reaction Surface Reaction ReF6_gas->Reaction H2_gas H2 (gas) H2_gas->Reaction Substrate Heated Substrate Substrate->Reaction Re_solid Re (solid film) Reaction->Re_solid HF_gas HF (gas byproduct) Reaction->HF_gas

Caption: A diagram showing the reactants, reaction site, and products in the CVD of rhenium from ReF6 and H2.

Other Rhenium Fluoride Precursors

While ReF6 is the most documented rhenium fluoride precursor for thin film deposition, ReF5 and ReF7 are also potential candidates, particularly for cyclical deposition techniques like ALD.

Rhenium Pentafluoride (ReF5) and Rhenium Heptafluoride (ReF7)

A US patent suggests that ReF5 and ReF7 could be used as the first vapor phase reactant in a cyclical deposition process, such as ALD or cyclical CVD, for forming a rhenium-containing film.[3] However, the patent does not provide specific experimental conditions or comparative data for these precursors.

The synthesis of ReF5 can be achieved through the reduction of ReF6 with hydrogen, rhenium, or tungsten.[4] Its higher boiling point compared to ReF6 suggests it is less volatile, which could be a consideration for precursor delivery in a deposition system.

Further research is needed to establish detailed protocols and to evaluate the performance of ReF5 and ReF7 as precursors for thin film deposition and to compare their properties with ReF6.

Conclusion

Rhenium hexafluoride is a viable and documented precursor for the chemical vapor deposition of high-purity, fine-grained rhenium thin films. The provided protocol and process parameters offer a solid starting point for researchers and scientists working in this area. While other rhenium fluorides like ReF5 and ReF7 are potential precursors, particularly for ALD, their application in thin film deposition is not as well-established in the available literature. Further investigation into these compounds could open up new possibilities for the controlled synthesis of rhenium-based thin films with tailored properties for a variety of advanced applications.

References

Method

Application Note: Mass Spectrometry of Rhenium Fluoride Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction Rhenium, a rare transition metal, forms a variety of fascinating and catalytically important complexes. Among these, rhenium fluoride (B91410)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium, a rare transition metal, forms a variety of fascinating and catalytically important complexes. Among these, rhenium fluoride (B91410) complexes are of significant interest due to their unique chemical properties and potential applications in areas such as catalysis and nuclear chemistry.[1] Mass spectrometry is a powerful analytical technique for the characterization of these complexes, providing valuable information on their molecular weight, stoichiometry, and fragmentation pathways. This application note provides a detailed overview and experimental protocols for the mass spectrometric analysis of rhenium fluoride complexes.

The choice of ionization technique is critical for the successful analysis of organometallic compounds, as they can be thermally labile and sensitive to air and moisture. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of fragile and non-volatile species.[2] For more volatile compounds like rhenium hexafluoride (ReF6), techniques such as electron ionization (EI) or chemical ionization (CI) may be more appropriate.[3][4] Negative ion mass spectrometry can also be a valuable tool, particularly for highly fluorinated compounds which can readily accept an electron.[5]

Experimental Protocols

The following protocols are generalized for the analysis of rhenium fluoride complexes. Specific parameters may need to be optimized depending on the specific complex and the mass spectrometer used.

Protocol 1: Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Rhenium Fluoride Complexes

This protocol is suitable for rhenium fluoride complexes that are soluble in common organic solvents and may be sensitive to thermal degradation.

1. Sample Preparation:

  • Dissolve the rhenium fluoride complex in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane) to a final concentration of 1-10 µM.

  • Ensure the solvent is of high purity (LC-MS grade) to minimize background interference.

  • If the complex is neutral, the addition of a small amount of a charging agent (e.g., a salt like sodium iodide for positive mode or a base like triethylamine (B128534) for negative mode) may be necessary to promote ionization.

2. Mass Spectrometer Setup (Example Parameters):

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI)

  • Capillary Voltage: 3.0 - 4.5 kV

  • Nebulizer Gas (N₂): 1.5 - 2.5 bar

  • Drying Gas (N₂): 6 - 8 L/min

  • Drying Gas Temperature: 180 - 220 °C

  • Mass Range: 100 - 2000 m/z

  • Fragmentor Voltage: 70 - 150 V (can be varied to induce fragmentation)

3. Data Acquisition and Analysis:

  • Acquire spectra in full scan mode to identify the molecular ion and major fragment ions.

  • Perform tandem MS (MS/MS) on the molecular ion to obtain detailed structural information through collision-induced dissociation (CID).[6]

  • Analyze the isotopic pattern, which is characteristic for rhenium, to confirm the presence of the metal in the detected ions.

Protocol 2: Chemical Ionization Mass Spectrometry (CI-MS) for Volatile Rhenium Fluoride Complexes

This protocol is suitable for volatile and thermally stable rhenium fluoride complexes, such as ReF6.

1. Sample Introduction:

  • Introduce the sample into the ion source via a direct insertion probe or a gas chromatography (GC) interface.

  • For solid samples, use a heated probe to volatilize the compound.

2. Mass Spectrometer Setup (Example Parameters):

  • Ionization Mode: Negative Chemical Ionization (NCI) is often preferred for highly fluorinated compounds.

  • Reagent Gas: Methane or isobutane.

  • Ion Source Temperature: 150 - 250 °C

  • Electron Energy: 100 - 200 eV

  • Mass Range: 50 - 500 m/z

3. Data Acquisition and Analysis:

  • Acquire spectra in full scan mode.

  • In NCI, the molecular ion [M]⁻ or adduct ions with reagent gas fragments may be observed.

  • Analyze the fragmentation pattern, which may involve the loss of fluorine atoms or HF molecules.

Data Presentation

Quantitative data from mass spectrometry experiments should be organized to facilitate comparison. The following table provides a template for summarizing key findings.

ComplexIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)Relative Abundance (%)
Example: [Re(CO)₅F]ESI (+)[M+Na]⁺[M-CO]⁺, [M-2CO]⁺Data
Example: ReF₆NCI[M]⁻[M-F]⁻, [M-F₂]⁻Data
[Your Data Here]
[Your Data Here]

Diagrams

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a rhenium fluoride complex.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Rhenium Fluoride Complex Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to final concentration Dissolution->Dilution Ionization Ionization (e.g., ESI, CI) Dilution->Ionization MassAnalyzer Mass Analysis (m/z) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection Spectrum Mass Spectrum Detection->Spectrum Interpretation Interpretation (Molecular Ion, Fragments) Spectrum->Interpretation Structure Structural Elucidation Interpretation->Structure fragmentation_pathway MolecularIon [ReLₙFₘ]⁺ Molecular Ion Fragment1 [ReLₙ₋₁Fₘ]⁺ (Loss of Ligand L) MolecularIon->Fragment1 - L Fragment2 [ReLₙFₘ₋₁]⁺ (Loss of Fluorine) MolecularIon->Fragment2 - F Fragment3 [ReLₙ₋₂Fₘ]⁺ Fragment1->Fragment3 - L Fragment4 [ReLₙFₘ₋₂]⁺ Fragment2->Fragment4 - F

References

Application

Application Notes and Protocols for NMR Spectroscopy of Rhenium Heptafluoride

For Researchers, Scientists, and Drug Development Professionals Introduction Rhenium heptafluoride (ReF₇) is a unique and highly reactive inorganic compound, notable as the only thermally stable metal heptafluoride.[1] I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF₇) is a unique and highly reactive inorganic compound, notable as the only thermally stable metal heptafluoride.[1] Its molecular structure and dynamics in the solution and gas phases have been a subject of interest, with Nuclear Magnetic Resonance (NMR) spectroscopy being a key analytical tool for its characterization. This document provides an overview of the application of NMR spectroscopy, primarily focusing on ¹⁹F NMR, for the study of ReF₇. Due to the compound's reactivity and the dynamic nature of its fluorine atoms, obtaining high-resolution NMR spectra with resolved couplings presents significant challenges.

Spectroscopic Characteristics of Rhenium Heptafluoride

The structure of ReF₇ in the solid state has been determined to be a distorted pentagonal bipyramid.[1][2] However, in the gas and liquid phases, electron diffraction studies and NMR spectroscopy suggest that the molecule is non-rigid.[1] This non-rigidity leads to a phenomenon of rapid intramolecular exchange, where the fluorine atoms change their positions at a rate faster than the NMR timescale. Consequently, at temperatures typically used for NMR analysis, all seven fluorine atoms become magnetically equivalent.[3]

¹⁹F NMR Spectroscopy of Rhenium Heptafluoride

Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (providing 83% of the sensitivity of ¹H), and a wide range of chemical shifts that are highly sensitive to the local electronic environment.[3]

Chemical Shift (δ)

The reported ¹⁹F NMR spectrum of rhenium heptafluoride is characterized by a single resonance, which is consistent with the rapid intramolecular exchange process that renders all seven fluorine atoms equivalent on the NMR timescale.[3][4] There are conflicting reports in the literature regarding the precise chemical shift value, which may be due to differences in reference standards and experimental conditions.

  • One source reports a chemical shift of -125 ppm relative to CFCl₃.[4]

  • Another source lists a chemical shift of +345 ppm .[5]

This discrepancy highlights the critical importance of clearly stating the reference compound and experimental conditions when reporting NMR data.

Line Width

The ¹⁹F NMR spectrum of ReF₇ exhibits a single broad line with a reported width of 60 Hz.[3] This line broadening is likely a result of several factors:

  • Quadrupolar Relaxation: Rhenium has two quadrupolar isotopes, ¹⁸⁵Re (37.4% abundance, spin I = 5/2) and ¹⁸⁷Re (62.6% abundance, spin I = 5/2).[6] The coupling of the fluorine nuclei to these quadrupolar nuclei can lead to efficient relaxation and, consequently, broader lines.

  • Unresolved Coupling: While the fluorine atoms are chemically equivalent due to rapid exchange, spin-spin coupling between them (²JF-F) and between fluorine and rhenium (¹JF-Re) exists. The rapid exchange processes may not completely average these couplings to zero, contributing to the observed line width.

  • Chemical Shift Anisotropy (CSA): At higher magnetic field strengths, CSA can become a significant relaxation mechanism, leading to line broadening.

Due to this line broadening and the rapid exchange, distinct coupling constants are not resolved in the ¹⁹F NMR spectrum of ReF₇ at room temperature.[3]

Quantitative NMR Data Summary

The available quantitative ¹⁹F NMR data for rhenium heptafluoride is limited. The following table summarizes the key reported parameters.

ParameterReported Value(s)Reference(s)Notes
Chemical Shift (δ) -125 ppm[4]Relative to CFCl₃.
+345 ppm[5]The reference for this value is not explicitly stated in the immediate context, and the sign convention may differ.
Line Width (FWHM) 60 Hz[3]FWHM stands for Full Width at Half Maximum. This relatively broad line indicates rapid relaxation processes and/or unresolved couplings.
Coupling Constants Not Resolved[3]Due to rapid intramolecular exchange and quadrupolar effects from the rhenium isotopes, distinct ¹⁹F-¹⁹F or ¹⁹F-¹⁸⁵/¹⁸⁷Re coupling constants are not observed.

Experimental Protocols

Due to the high reactivity of rhenium heptafluoride, which readily hydrolyzes to form perrhenic acid and hydrogen fluoride, special care must be taken during sample preparation.[1] All manipulations should be carried out under an inert and dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Sample Preparation
  • Solvent Selection: A suitable deuterated solvent must be chosen that is inert towards ReF₇. Anhydrous, aprotic solvents are required. Potential candidates include anhydrous deuterated acetonitrile (B52724) (CD₃CN) or specialized fluorinated solvents. The choice of solvent should be verified for non-reactivity before preparing the NMR sample.

  • Sample Concentration: For ¹⁹F NMR, a concentration of 10-50 mM is typically sufficient due to the high sensitivity of the nucleus. The exact concentration should be optimized based on the solubility of ReF₇ in the chosen solvent and the desired signal-to-noise ratio.

  • Procedure: a. In an inert atmosphere glovebox, weigh the desired amount of ReF₇ into a clean, dry vial. b. Add the appropriate volume of the chosen anhydrous deuterated solvent to the vial. c. Gently agitate the vial to ensure complete dissolution. d. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. e. Seal the NMR tube with a tight-fitting cap and wrap it with Parafilm® for extra security, especially if the experiment is to be run at elevated temperatures.

NMR Data Acquisition

The following are general guidelines for acquiring a ¹⁹F NMR spectrum of ReF₇. The specific parameters should be optimized for the instrument being used.

  • Spectrometer Setup:

    • Tune and match the ¹⁹F probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain the best possible resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time (AT): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is a reasonable starting point. For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ of the fluorine nuclei.

    • Number of Scans (NS): Due to the high sensitivity of ¹⁹F, a relatively small number of scans (e.g., 16-64) should provide an adequate signal-to-noise ratio.

    • Spectral Width (SW): A wide spectral width (e.g., >400 ppm) should be used initially to ensure the signal is captured, given the uncertainty in the chemical shift.

    • Temperature: Experiments are typically performed at room temperature. Low-temperature experiments could potentially slow down the intramolecular exchange process, but this has not been reported in the readily available literature.

Logical Workflow for NMR Analysis of Rhenium Heptafluoride

The following diagram illustrates the logical workflow for the NMR analysis of ReF₇, from sample preparation to data analysis.

NMR_Workflow_ReF7 cluster_prep Sample Preparation (Inert Atmosphere) cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis start Start weigh Weigh ReF₇ start->weigh dissolve Dissolve in Anhydrous Deuterated Solvent weigh->dissolve filter Filter if Necessary dissolve->filter transfer Transfer to NMR Tube filter->transfer seal Seal NMR Tube transfer->seal load_sample Load Sample into Spectrometer seal->load_sample setup Tune, Lock, and Shim load_sample->setup acquire Acquire ¹⁹F NMR Spectrum setup->acquire process Fourier Transform, Phase and Baseline Correction acquire->process analyze Determine Chemical Shift and Line Width process->analyze report Report Data with Experimental Details analyze->report

Caption: Workflow for the NMR spectroscopy of ReF₇.

Conclusion

The ¹⁹F NMR spectroscopy of rhenium heptafluoride provides valuable insights into its dynamic nature in solution. The observation of a single broad resonance is indicative of a rapid intramolecular exchange process that renders all seven fluorine atoms magnetically equivalent on the NMR timescale. While this dynamic behavior precludes the resolution of fine details such as coupling constants at room temperature, the chemical shift and line width are key observable parameters. Due to the compound's high reactivity, meticulous sample preparation under inert conditions is paramount for obtaining reliable and reproducible NMR data. Further studies at low temperatures could potentially provide more detailed structural information by slowing the exchange processes.

References

Method

Application Notes and Protocols: Rhenium Fluoride in Isotope Separation

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the properties of rhenium fluoride (B91410) and its relevance to isotope separation technologies...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties of rhenium fluoride (B91410) and its relevance to isotope separation technologies. While not typically used as a primary agent for large-scale isotope separation, its chemical similarities to uranium and technetium hexafluorides make it a valuable surrogate for research and development in this field.

Introduction: The Role of Rhenium Fluoride in Isotope Separation

Isotope separation is a critical process in various fields, most notably in the enrichment of uranium for nuclear fuel and in the production of radioisotopes for medical and research applications. The most common industrial-scale uranium enrichment processes, such as gaseous diffusion and gas centrifugation, rely on the volatile compound uranium hexafluoride (UF₆).[1][2][3]

Rhenium hexafluoride (ReF₆) shares many physical and chemical properties with UF₆, making it an excellent non-radioactive surrogate for studying the complex behaviors of UF₆ in separation processes. This allows researchers to develop and refine separation technologies without the hazards and regulatory burdens associated with handling radioactive materials.

Furthermore, rhenium serves as a chemical analog for technetium.[4][5] Technetium-99 (⁹⁹Tc) is a significant fission product of uranium-235 (B1209698) (²³⁵U) and can be present in reprocessed uranium streams.[4][5] Understanding the behavior of its fluoride (TcF₆) is crucial for fuel cycle chemistry and nuclear forensics. Due to the high radioactivity of technetium, ReF₆ is often used in foundational studies to model the behavior of TcF₆.[4][5]

Physicochemical Properties of Rhenium Hexafluoride

The viability of a compound in gaseous isotope separation methods is highly dependent on its physical properties, particularly its volatility and molecular weight. The following table summarizes the key properties of Rhenium Hexafluoride (ReF₆) and compares them with Uranium Hexafluoride (UF₆).

PropertyRhenium Hexafluoride (ReF₆)Uranium Hexafluoride (UF₆)Reference
Molar Mass 300.20 g/mol 352.02 g/mol [6][7]
Appearance Yellow crystalline solid or liquid, colorless gasColorless to white-grey crystalline solid[6][7][8]
Melting Point 18.5 °C64.02 °C (Triple Point)[6][9]
Boiling Point 33.7 °C56.5 °C (Sublimes)[6][7]
Density (solid) 4.94 g/cm³5.09 g/cm³[6][7]
Molecular Geometry Octahedral (Oₕ)Octahedral (Oₕ)[6][7]
Reactivity Reacts with water. Strong oxidant and Lewis acid.Reacts with water. Mild oxidant and Lewis acid.[6][7][9]

Isotope Separation Methodologies

Several techniques have been developed for isotope separation, each exploiting subtle differences in the physical or chemical properties of isotopes. The primary methods where the volatility of compounds like ReF₆ and UF₆ is relevant are gaseous diffusion, gas centrifugation, and laser-based methods.

The gas centrifuge process is the most common method for uranium enrichment today due to its higher energy efficiency compared to gaseous diffusion.[2]

Principle: In a rapidly spinning centrifuge, heavier molecules are subjected to a greater centrifugal force and thus tend to concentrate at the outer wall of the rotor, while lighter molecules remain closer to the center.[2][3] This creates a radial concentration gradient of the isotopes. By inducing a countercurrent flow of the gas within the centrifuge, this separation effect can be multiplied.[2]

Experimental Workflow: Gas Centrifuge

Gas_Centrifuge_Workflow Gas Centrifuge Isotope Separation Workflow UF6_Feed UF₆ Gas Feed Centrifuge High-Speed Gas Centrifuge UF6_Feed->Centrifuge Enriched_Stream Enriched Stream (Higher ²³⁵U concentration) Centrifuge->Enriched_Stream Lighter isotopes (²³⁵UF₆) concentrate near the center Depleted_Stream Depleted Stream (Higher ²³⁸U concentration) Centrifuge->Depleted_Stream Heavier isotopes (²³⁸UF₆) concentrate at the wall Next_Stage Next Centrifuge Stage (for further enrichment) Enriched_Stream->Next_Stage Previous_Stage Previous Centrifuge Stage (recycled) Depleted_Stream->Previous_Stage

Caption: Workflow of gas centrifuge isotope separation.

Laser-based methods offer the potential for higher separation factors in a single stage. MLIS is one such technique that has been extensively researched.[10]

Principle: This method utilizes the fact that molecules containing different isotopes absorb laser light at slightly different frequencies.[11] An infrared laser is precisely tuned to excite only the molecules containing the desired isotope (e.g., ²³⁵UF₆).[10] A second laser (infrared or ultraviolet) then provides additional energy to dissociate the excited molecules.[1][10] The resulting product (e.g., ²³⁵UF₅) is a solid that can be separated from the gas phase.[1][10]

Experimental Workflow: Molecular Laser Isotope Separation (MLIS)

MLIS_Workflow Molecular Laser Isotope Separation (MLIS) Workflow Gas_Inlet UF₆ Gas Inlet (mixture of ²³⁵UF₆ and ²³⁸UF₆) Nozzle Supersonic Nozzle (Gas Cooling) Gas_Inlet->Nozzle Laser_Interaction Laser Interaction Chamber Nozzle->Laser_Interaction Separation Product Separation (Filtration) Laser_Interaction->Separation Gas/Solid Mixture IR_Laser Infrared Laser (tuned to ²³⁵UF₆) IR_Laser->Laser_Interaction Selective Excitation UV_Laser UV/IR Laser UV_Laser->Laser_Interaction Dissociation Enriched_Product Enriched Solid Product (²³⁵UF₅) Separation->Enriched_Product Depleted_Gas Depleted Gas (²³⁸UF₆) Separation->Depleted_Gas

Caption: Workflow of Molecular Laser Isotope Separation.

Protocols for Handling Rhenium Hexafluoride

Rhenium hexafluoride is a hazardous substance that requires careful handling in a controlled laboratory environment. It is corrosive and reacts with water.[8]

4.1. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory. A full-face shield should also be worn.[12][13]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., neoprene or nitrile).[12][13] Always inspect gloves before use.[13]

  • Respiratory Protection: All work with ReF₆ must be conducted in a well-ventilated fume hood.[12][13] If exposure limits are exceeded, a full-face respirator with an appropriate cartridge should be used.[13]

4.2. Safe Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably within a certified fume hood.[12][13] Use non-sparking tools to prevent ignition sources.[12][13] Avoid contact with skin and eyes, and prevent the formation of aerosols or dust.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as water and combustible materials.

4.3. Spill and Emergency Procedures

  • Spills: In case of a spill, evacuate the area and remove all ignition sources.[12][13] For small spills, use an appropriate absorbent material (do not use materials that react with fluorides, such as silica-based absorbents). Collect the spilled material in a suitable, closed container for disposal.[12][13]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

4.4. Disposal

  • Dispose of rhenium hexafluoride and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[13] This may involve treatment at a licensed chemical destruction facility.[13]

Conclusion

Rhenium fluoride, particularly ReF₆, is a critical material for advancing isotope separation technologies. While not used for direct, large-scale separation of its own isotopes, its role as a surrogate for UF₆ and TcF₆ is invaluable. Researchers can leverage the properties of ReF₆ to safely investigate and optimize separation processes like gas centrifugation and laser isotope separation, ultimately contributing to advancements in nuclear energy and forensic science. Adherence to strict safety protocols is paramount when handling this hazardous compound.

References

Application

Application Notes and Protocols for Rhenium Fluoride in the Electronics Industry

For Researchers, Scientists, and Drug Development Professionals Introduction Rhenium and its alloys are increasingly vital in the electronics industry, prized for their high melting points, excellent conductivity, and su...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium and its alloys are increasingly vital in the electronics industry, prized for their high melting points, excellent conductivity, and superior wear resistance. Rhenium fluorides, particularly Rhenium Hexafluoride (ReF₆), serve as key precursors for depositing high-purity rhenium thin films and tungsten-rhenium alloys. These materials are integral to the fabrication of various electronic components, including transistors, integrated circuits, and high-temperature thermocouples. This document provides detailed application notes and experimental protocols for the use of rhenium fluorides in thin film deposition via Chemical Vapor Deposition (CVD) and potential applications in plasma etching.

Properties of Rhenium Fluorides

Rhenium hexafluoride (ReF₆) and rhenium heptafluoride (ReF₇) are the most common fluorides of rhenium used in industrial applications. A summary of their key physical and chemical properties is presented in Table 1.

PropertyRhenium Hexafluoride (ReF₆)Rhenium Heptafluoride (ReF₇)
Molar Mass 300.20 g/mol [1]319.196 g/mol [2]
Appearance Yellow crystalline solid or liquid[1]Bright yellow crystalline solid[2]
Melting Point 18.5 °C[1]48.3 °C[2]
Boiling Point 33.7 °C[1]73.72 °C[2]
Density 4.94 g/cm³[1]4.3 g/cm³[2]
Synthesis Reaction of ReF₇ with Re metal at 300 °C[1]Direct fluorination of Re metal at 400 °C[2]

Applications in the Electronics Industry

Chemical Vapor Deposition (CVD) of Rhenium and Tungsten-Rhenium Thin Films

Rhenium hexafluoride is a volatile precursor well-suited for the CVD of high-purity rhenium and tungsten-rhenium alloy thin films. These films are utilized in various electronic components that demand high-temperature stability and excellent electrical performance.

Logical Workflow for CVD of Rhenium Films:

CVD_Workflow cluster_prep Precursor & Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition Precursor ReF₆ Vaporization Reactor Introduce H₂ Carrier Gas Precursor->Reactor Carrier Gas Substrate Substrate Cleaning & Loading Substrate->Reactor Deposition Introduce ReF₆ to Reactor Reactor->Deposition Reaction Hydrogen Reduction of ReF₆ (ReF₆ + 3H₂ → Re + 6HF) Deposition->Reaction Heated Substrate Cooling Cool Down in Inert Atmosphere Reaction->Cooling Characterization Film Characterization Cooling->Characterization

Caption: Workflow for CVD of Rhenium Films.

Experimental Protocol: CVD of Rhenium Thin Films

This protocol outlines the hydrogen reduction of rhenium hexafluoride to deposit a pure rhenium thin film.

Materials and Equipment:

  • Rhenium hexafluoride (ReF₆) precursor

  • Hydrogen (H₂) gas (ultra-high purity)

  • Argon (Ar) or Nitrogen (N₂) gas (ultra-high purity)

  • Substrate (e.g., silicon wafer, graphite)

  • Chemical Vapor Deposition (CVD) reactor with a heated substrate holder and mass flow controllers

Procedure:

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).

    • Load the substrate into the CVD reactor.

  • Reactor Purge:

    • Purge the reactor with an inert gas (Ar or N₂) to remove any residual air and moisture.

  • Heating and Gas Stabilization:

    • Heat the substrate to the desired deposition temperature (e.g., 250 °C).

    • Establish a stable flow of hydrogen (H₂) carrier gas into the reactor.

  • Deposition:

    • Introduce ReF₆ vapor into the reactor at a controlled flow rate. The ratio of H₂ to ReF₆ is a critical parameter influencing the deposition.[3]

    • The hydrogen reduction of ReF₆ will occur on the heated substrate surface, depositing a rhenium film. The reaction is: ReF₆(g) + 3H₂(g) → Re(s) + 6HF(g).

    • Maintain the deposition conditions for the desired film thickness.

  • Post-Deposition:

    • Stop the flow of ReF₆ and continue the H₂ flow for a short period to ensure complete reaction of any remaining precursor.

    • Turn off the heater and allow the substrate to cool down to room temperature under an inert gas atmosphere.

    • Unload the coated substrate.

Process Parameters and Film Properties:

ParameterValue/RangeResulting Film PropertyReference
Substrate Temperature 250 °C (near-optimum)Coherent rhenium deposits[3]
H₂ to ReF₆ Gas Volume Ratio 25 (near-optimum)70-75% deposition efficiency for coherent rhenium[3]
Film Purity High-purity-[3]
Microhardness (Knoop) 907 (100 g load)-[3]
Resistivity (at room temp.) 18.0 μΩ cm (for films grown at >1100 K)-[1]
Plasma Etching of Rhenium and Other Electronic Materials

While the use of rhenium fluoride (B91410) gas as a primary etchant is not widely documented, fluorine-based plasmas (e.g., using SF₆ or NF₃) are commonly employed for etching various materials in the electronics industry, including rhenium itself. The high volatility of rhenium-fluorine compounds makes fluorine-based plasmas effective for this purpose.

Signaling Pathway for Anisotropic Plasma Etching of Rhenium:

Plasma_Etching_Pathway cluster_plasma Plasma Generation cluster_etch Etching Process Gas Fluorine-containing Gas (e.g., SF₆, NF₃) Ionization ECR Plasma Generation Gas->Ionization Ions Fluorine Ions (F⁺) Ionization->Ions Substrate Heated Rhenium Substrate Ions->Substrate Anisotropic Bombardment Reaction Formation of Volatile Rhenium-Fluorine Compounds Substrate->Reaction Removal Exhaust of Volatile Products Reaction->Removal

Caption: Anisotropic Plasma Etching of Rhenium.

Experimental Protocol: Anisotropic Plasma Etching of Rhenium

This protocol describes a general method for anisotropically etching rhenium films using a fluorine-based plasma.

Materials and Equipment:

  • Rhenium-coated substrate

  • Fluorine-containing etchant gas (e.g., SF₆, NF₃, CF₄)

  • Oxygen (O₂) gas (optional, to enhance fluorine generation)

  • Electron Cyclotron Resonance (ECR) plasma etch chamber with a heated chuck

  • Patterned mask on the rhenium surface (e.g., photoresist, hard mask)

Procedure:

  • Substrate Preparation:

    • Ensure the rhenium surface is clean and the mask is properly patterned.

    • Load the substrate into the ECR plasma etch chamber.

  • Chamber Conditions:

    • Evacuate the chamber to the desired base pressure.

    • Heat the substrate to a temperature that promotes the formation of volatile rhenium-fluoride compounds (typically above 150 °C).[4]

  • Plasma Generation and Etching:

    • Introduce the fluorine-containing gas (and optionally oxygen) into the chamber at a controlled flow rate.

    • Apply microwave power to generate the ECR plasma.[4] The plasma will contain fluorine ions that are directed towards the substrate.

    • The energetic fluorine ions anisotropically bombard the rhenium surface, reacting to form volatile rhenium-fluorine compounds.

    • These volatile byproducts are removed by the vacuum system.

  • Endpoint Detection and Post-Etch:

    • Monitor the etching process using an appropriate endpoint detection method (e.g., optical emission spectroscopy).

    • Once the desired etch depth is achieved, turn off the plasma and gas flows.

    • Allow the substrate to cool under vacuum or in an inert atmosphere before unloading.

Process Parameters and Etch Characteristics:

ParameterValue/RangeEffectReference
Etchant Gas SF₆, NF₃, CF₄Provides fluorine ions for chemical etching[4]
Substrate Temperature > 150 °CPromotes volatilization of etch products[4]
Chamber Pressure 5 - 50 mTorrAffects ion mean free path and plasma density[4]
Oxygen Addition 2% - 20%Can increase the concentration of fluorine radicals[4]
Etch Rate of Rhenium with XeF₂ 13 nm/min (field-enhanced)-[5]
Spontaneous Etch Rate of Re with XeF₂ 3 nm/min-[5]
**Selectivity of SF₆ plasma (Si:SiO₂) **>40:1High selectivity for silicon over silicon dioxide[6]

Note on Selectivity: The selectivity of fluorine-based plasmas is highly dependent on the specific gas chemistry and process parameters. For instance, in an SF₆-O₂ plasma, high selectivity for etching silicon over silicon dioxide can be achieved.[6] The selectivity for etching rhenium versus other materials like SiO₂ or Si would need to be experimentally determined for a specific process.

Safety Precautions

Rhenium fluorides and the byproducts of these processes (such as HF) are highly corrosive and toxic. All handling of these chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A hydrogen fluoride (HF) safety protocol should be in place, and calcium gluconate gel should be readily available in case of skin contact.

Conclusion

Rhenium fluorides are indispensable precursors for the deposition of high-quality rhenium and tungsten-rhenium thin films in the electronics industry. The CVD processes utilizing these compounds enable the fabrication of robust and high-performance electronic components. While the direct use of rhenium fluoride gas in plasma etching is not common, fluorine-based plasmas are effective for patterning rhenium films. The protocols and data presented here provide a foundation for researchers and scientists to explore and optimize the use of rhenium fluorides in their specific applications. Further research into the plasma etching characteristics of various electronic materials using rhenium fluoride-based plasmas could open up new possibilities in advanced microfabrication.

References

Method

Application Notes and Protocols for Rhenium Film Deposition Using Rhenium Fluoride Precursors

For Researchers, Scientists, and Drug Development Professionals Introduction Rhenium (Re) thin films are of significant interest in various high-technology fields due to the element's exceptional properties, including a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium (Re) thin films are of significant interest in various high-technology fields due to the element's exceptional properties, including a very high melting point (3180 °C), excellent wear resistance, and high density. These characteristics make rhenium coatings ideal for applications in aerospace components, high-temperature furnace parts, and as a barrier layer in microelectronics. Chemical Vapor Deposition (CVD) using volatile rhenium fluoride (B91410) precursors, primarily Rhenium Hexafluoride (ReF₆), is a key technique for producing high-purity, coherent rhenium films.

This document provides detailed application notes and experimental protocols for the deposition of rhenium films using rhenium fluoride precursors. The information is intended to guide researchers and professionals in the development and optimization of their rhenium deposition processes.

Precursor Properties

Rhenium hexafluoride (ReF₆) and rhenium heptafluoride (ReF₇) are the primary fluoride precursors for rhenium deposition. Their relevant physical properties are summarized below.

PropertyRhenium Hexafluoride (ReF₆)[1]Rhenium Heptafluoride (ReF₇)[2]
Molar Mass 300.20 g/mol 319.196 g/mol
Appearance Yellow crystalline solid or liquidBright yellow crystalline solid
Melting Point 18.5 °C48.3 °C
Boiling Point 33.7 °C73.72 °C
Density 4.94 g/cm³ (solid at -140 °C)4.3 g/cm³

Chemical Vapor Deposition (CVD) of Rhenium using Rhenium Hexafluoride (ReF₆)

The most common method for depositing rhenium films from a fluoride precursor is the hydrogen reduction of Rhenium Hexafluoride (ReF₆). The overall chemical reaction is:

ReF₆(g) + 3H₂(g) → Re(s) + 6HF(g)

This reaction is typically performed in a cold-wall CVD reactor where the substrate is heated to the desired deposition temperature.

Experimental Protocol

This protocol outlines a typical procedure for the deposition of rhenium films via the hydrogen reduction of ReF₆.

1. Materials and Equipment:

  • Precursor: Rhenium Hexafluoride (ReF₆)

  • Reducing Agent: High-purity hydrogen (H₂) gas

  • Carrier Gas: High-purity argon (Ar) or nitrogen (N₂) gas

  • Substrate: Materials compatible with high temperatures and the deposition chemistry (e.g., molybdenum, tungsten, graphite, copper).

  • CVD Reactor: A cold-wall reactor with a heated substrate holder, mass flow controllers for gas delivery, a vacuum system, and an exhaust gas scrubber for handling corrosive HF byproduct.

  • Precursor Delivery System: A temperature-controlled bubbler or sublimation vessel for ReF₆.

2. Substrate Preparation:

  • Clean the substrate ultrasonically in a sequence of solvents (e.g., acetone, isopropanol, deionized water) to remove organic contaminants.

  • Perform an in-situ pre-treatment, such as heating in a hydrogen atmosphere, to remove native oxides and ensure a clean surface for deposition.

3. Deposition Procedure:

  • Place the cleaned substrate onto the heater stage within the CVD reactor.

  • Evacuate the reactor to a base pressure of approximately 10⁻⁶ Torr.

  • Introduce a carrier gas (e.g., Argon) flow to establish a stable pressure within the reactor.

  • Heat the substrate to the desired deposition temperature. A near-optimum temperature for coherent rhenium deposition is 250 °C.[3]

  • Set the ReF₆ precursor vessel to a temperature that provides a stable vapor pressure for delivery into the reactor.

  • Introduce the ReF₆ precursor into the reactor along with the hydrogen reducing agent. A near-optimum H₂ to ReF₆ gas volume ratio is 25.[3]

  • Maintain the desired deposition pressure, temperature, and gas flow rates for the target deposition time to achieve the desired film thickness.

  • After the deposition is complete, stop the flow of the ReF₆ precursor and hydrogen.

  • Cool the substrate to room temperature under a flow of inert carrier gas.

  • Vent the reactor and remove the coated substrate.

4. Post-Deposition Characterization:

  • Thickness: Scanning Electron Microscopy (SEM) of a cross-section.

  • Morphology and Microstructure: SEM and X-ray Diffraction (XRD).

  • Purity: X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS).

  • Hardness: Nanoindentation or microhardness testing.

Process Parameters and Film Properties

The properties of the deposited rhenium film are highly dependent on the CVD process parameters. The following table summarizes some key parameters and their impact on the resulting film.

ParameterValue/RangeEffect on Film Properties
Substrate Temperature 250 °C (near-optimum)[3]Influences the deposition rate and the microstructure of the film. Higher temperatures can lead to increased grain size and potentially gas-phase nucleation.
H₂ to ReF₆ Ratio 25 (near-optimum)[3]A critical parameter affecting the reduction efficiency and film purity. A high ratio ensures complete reduction of the ReF₆.
Deposition Efficiency 70-75%[3]The percentage of the precursor that is converted into the solid film.
Film Purity High-purity[3]The hydrogen reduction process typically results in high-purity rhenium films.
Microhardness (Knoop) 907 (measured under a 100 g load)[3]Indicates the mechanical hardness of the deposited rhenium film.

Logical Workflow for Rhenium Film Deposition by CVD

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Reactor_Setup CVD Reactor Setup Substrate_Cleaning->Reactor_Setup Evacuation Evacuate Reactor Reactor_Setup->Evacuation Heating Heat Substrate Evacuation->Heating Gas_Flow Introduce H₂ and Carrier Gas Heating->Gas_Flow Precursor_Intro Introduce ReF₆ Gas_Flow->Precursor_Intro Deposition Maintain Deposition Conditions Precursor_Intro->Deposition Cooldown Cool Down Deposition->Cooldown Venting Vent Reactor Cooldown->Venting Characterization Film Characterization Venting->Characterization CVD_Reaction_Pathway cluster_surface Heated Substrate Surface ReF6 ReF₆ (gas) Adsorption Adsorption of Reactants ReF6->Adsorption H2 H₂ (gas) H2->Adsorption Reaction Surface Reaction ReF₆ + 3H₂ → Re + 6HF Adsorption->Reaction Desorption Desorption of Byproduct Reaction->Desorption Re_Film Re Film (solid) Reaction->Re_Film HF HF (gas) Desorption->HF

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Rhenium Hexafluoride (ReF₆) Handling

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of rhenium hexafluoride (ReF₆) during experimental procedures. F...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of rhenium hexafluoride (ReF₆) during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is rhenium hexafluoride and why is it sensitive to moisture?

Rhenium hexafluoride (ReF₆) is a highly reactive inorganic compound that is a liquid or a yellow crystalline solid at room temperature.[1] It is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] ReF₆ reacts violently with water in a process called hydrolysis.[3] This reaction leads to the decomposition of the ReF₆ and the formation of corrosive byproducts.

Q2: What are the visible signs of ReF₆ hydrolysis?

Exposure of ReF₆ to moist air will result in noticeable changes. The compound will produce a bluish vapor, and the typically yellow liquid will turn a dark purple color.[1][2][3] These color changes are definitive indicators that hydrolysis is occurring and the integrity of the compound has been compromised.

Q3: What are the products of ReF₆ hydrolysis?

The hydrolysis of rhenium hexafluoride is a complex process that can yield several products depending on the reaction conditions. The primary and most hazardous byproduct is hydrofluoric acid (HF), a highly corrosive and toxic substance.[1][3] Other products can include various rhenium oxyfluorides, such as rhenium oxide tetrafluoride (ReOF₄) and rhenium trioxide fluoride (B91410) (ReO₃F), as well as rhenium oxides like hydrated rhenium dioxide (ReO₂).[4][5] In the presence of excess water, the reaction can be violent and may lead to the formation of perrhenic acid.[4]

Q4: How should I properly store rhenium hexafluoride to prevent hydrolysis?

To prevent hydrolysis, ReF₆ must be stored in a tightly closed container in a dry, cool, and well-ventilated area.[6][7] It is crucial to store it away from any sources of moisture and incompatible materials. The storage area should be secure and accessible only to trained personnel.

Q5: What is the recommended atmosphere for handling ReF₆?

All manipulations of rhenium hexafluoride should be carried out under a dry, inert atmosphere, such as nitrogen or argon, in a glovebox or using Schlenk line techniques. A chemical fume hood should be used at a minimum to ensure proper ventilation.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
The ReF₆ container has a bluish vapor upon opening, or the liquid appears dark purple.The compound has been exposed to moisture and has partially hydrolyzed.1. Immediately handle the material in a fume hood or glovebox with appropriate personal protective equipment (PPE).2. The hydrolyzed material may not be suitable for experiments where high purity is required.3. Purification may be possible through fractional distillation under a dynamic vacuum to separate the more volatile ReF₆ from the less volatile hydrolysis products. This should only be attempted by experienced personnel with appropriate equipment.
A white solid is observed precipitating from a solution containing ReF₆.This could be due to the formation of insoluble rhenium oxides or oxyfluorides resulting from the introduction of trace amounts of water.1. Cease the experiment and assess all solvents and equipment for potential sources of moisture contamination.2. Filter the solution under inert atmosphere conditions to remove the precipitate.3. Consider re-drying all solvents and glassware before repeating the experiment.
An experiment involving ReF₆ is giving inconsistent or unexpected results.This may be due to the presence of hydrolysis impurities in the ReF₆, which can alter its reactivity.1. Verify the purity of the ReF₆ using an appropriate analytical technique, if available.2. If hydrolysis is suspected, consider purifying the ReF₆ by distillation or obtaining a new, unopened container.3. Review all handling and experimental procedures to identify and eliminate potential sources of moisture ingress.

Experimental Protocols

Protocol 1: General Handling of Rhenium Hexafluoride
  • Preparation: All operations must be conducted in a certified chemical fume hood or a glovebox with an inert atmosphere (<10 ppm H₂O). Ensure all necessary safety equipment, including a face shield, acid-resistant gloves, and a lab coat, is worn.

  • Inert Atmosphere: If using a glovebox, ensure the atmosphere is dry and free of oxygen. If using a Schlenk line, ensure a positive pressure of inert gas is maintained throughout the procedure.

  • Temperature Control: As ReF₆ has a low boiling point (33.7 °C), it may be necessary to cool the container before opening to reduce its vapor pressure.[8]

  • Transfer: Use clean, dry syringes or cannulas for transferring liquid ReF₆. All glassware and transfer apparatus must be scrupulously dried beforehand (see Protocol 2).

  • Reaction Setup: Assemble the reaction apparatus and dry it under vacuum while gently heating. Allow the apparatus to cool to room temperature under a positive pressure of inert gas before introducing the ReF₆.

  • Quenching and Disposal: Any residual ReF₆ should be quenched carefully by slow addition to a stirred, cooled solution of a base, such as sodium bicarbonate, in a fume hood. Dispose of all waste in accordance with institutional and local regulations.

Protocol 2: Drying of Glassware for Use with Rhenium Hexafluoride
  • Initial Cleaning: Clean all glassware thoroughly with an appropriate detergent and rinse with deionized water.

  • Acetone (B3395972) Rinse: Rinse the glassware with acetone to remove the bulk of the water.[9][10]

  • Oven Drying: Place the glassware in an oven at a temperature of at least 110°C for a minimum of 4 hours, or preferably overnight, to remove any adsorbed water.[10]

  • Flame Drying (for Schlenkware): a. Assemble the glassware on a Schlenk line. b. Evacuate the glassware using a high-vacuum pump. c. Gently heat the entire surface of the glassware with a heat gun or a soft flame until all visible signs of moisture are gone.[10] d. Allow the glassware to cool to room temperature under vacuum. e. Refill the glassware with a dry, inert gas (e.g., argon or nitrogen). f. Repeat the evacuate-and-refill cycle three times to ensure a completely inert atmosphere.

  • Storage: If not for immediate use, store the dried glassware in a desiccator over a strong drying agent or in an oven.

Quantitative Data

PropertyValueReference(s)
Molecular Weight300.20 g/mol
Melting Point18.5 °C[8]
Boiling Point33.7 °C[8]
AppearanceYellow solid or liquid, colorless gas[8]
Density4.94 g/cm³[8]

Visualizations

Hydrolysis_Pathway cluster_products Hydrolysis Products ReF6 ReF₆ (Rhenium Hexafluoride) HF HF (Hydrofluoric Acid) ReF6->HF + H₂O (violent reaction) ReOF4 ReOF₄ (Rhenium Oxide Tetrafluoride) ReF6->ReOF4 + H₂O HReO4 HReO₄ (Perrhenic Acid) ReF6->HReO4 + excess H₂O H2O H₂O (Water/Moisture) H2O->ReF6 ReO2F2 ReO₂F₂ (hypothetical intermediate) ReOF4->ReO2F2 ReO3F ReO₃F (Rhenium Trioxide Fluoride) ReO2F2->ReO3F ReO2 ReO₂ (Rhenium Dioxide) ReO3F->ReO2

Caption: Simplified reaction pathway for the hydrolysis of ReF₆.

Troubleshooting_Workflow cluster_actions Corrective Actions start Observe ReF₆ Appearance is_discolored Is the liquid dark purple or is a bluish vapor present? start->is_discolored hydrolysis_confirmed Hydrolysis Confirmed is_discolored->hydrolysis_confirmed Yes no_hydrolysis No Immediate Sign of Hydrolysis Proceed with Caution is_discolored->no_hydrolysis No action_purify Consider Purification (e.g., Distillation) hydrolysis_confirmed->action_purify action_discard Discard and Use New Stock hydrolysis_confirmed->action_discard action_check Review Handling Procedures and Equipment for Moisture hydrolysis_confirmed->action_check

Caption: Decision workflow for troubleshooting suspected ReF₆ hydrolysis.

References

Optimization

Technical Support Center: Stabilizing Rhenium Fluoride Solutions

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance for handling and stabilizing rhenium fluoride (B91410) solutions. Given their high reactivity, par...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for handling and stabilizing rhenium fluoride (B91410) solutions. Given their high reactivity, particularly with water, successful experimentation relies on meticulous technique and a thorough understanding of their chemical properties. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help ensure the stability and integrity of your rhenium fluoride solutions.

Troubleshooting Guide: Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
Solution appears cloudy or contains a precipitate upon preparation. Hydrolysis: The primary cause is the reaction of rhenium fluoride with trace amounts of water in the solvent or on the glassware.Ensure rigorously anhydrous conditions. Use freshly dried solvents and oven-dried or flame-dried glassware. • Work in an inert atmosphere: Conduct all manipulations in a glovebox or under a flow of dry inert gas (e.g., argon or nitrogen). • Use a suitable solvent: Anhydrous hydrogen fluoride (aHF) is the solvent of choice for many rhenium fluorides, as it inhibits hydrolysis.[1][2]
Discoloration of the solution over time (e.g., yellow to brown). Decomposition or Reaction with Container: The solution may be degrading due to residual moisture, exposure to light, or reaction with incompatible container materials.Verify solvent purity: Ensure the solvent is free from impurities that could react with the rhenium fluoride. • Store solutions properly: Keep solutions in a cool, dark place. • Check material compatibility: Use containers made of compatible materials such as polyethylene, polypropylene, or Teflon.[3][4] Avoid glass containers for storing solutions containing HF, as they will be etched.[5]
Inconsistent experimental results. Solution Instability: The concentration of the active rhenium fluoride species may be changing over time due to slow hydrolysis or decomposition.Prepare solutions fresh: Whenever possible, prepare rhenium fluoride solutions immediately before use. • Monitor solution integrity: Regularly analyze the solution to check for the presence of degradation products like perrhenic acid. • Control the atmosphere: Maintain an inert and dry atmosphere above the solution during storage and use.
Formation of a solid crust at the opening of the storage vessel. Reaction with Atmospheric Moisture: Rhenium fluorides are highly hygroscopic and will react with moisture from the air at any point of exposure.[6]Ensure a tight seal: Use high-quality septa and caps (B75204) for storage vessels. • Work quickly: Minimize the time the container is open to the atmosphere. • Use an inert gas blanket: Before sealing, flush the headspace of the container with a dry, inert gas.

Frequently Asked Questions (FAQs)

Q1: Why are my rhenium fluoride solutions unstable?

A1: The primary reason for the instability of rhenium fluoride solutions is their extreme sensitivity to water. Rhenium fluorides, such as rhenium hexafluoride (ReF₆) and rhenium heptafluoride (ReF₇), readily undergo hydrolysis, even with trace amounts of moisture. This reaction leads to the formation of perrhenic acid (HReO₄) and hydrogen fluoride (HF), altering the chemical composition and reactivity of your solution.[7]

Q2: What is the best solvent for preparing stable rhenium fluoride solutions?

A2: For many applications, anhydrous hydrogen fluoride (aHF) is the most suitable solvent.[1][2] The presence of HF helps to suppress the hydrolysis reaction by Le Chatelier's principle. For applications where aHF is not suitable, rigorously dried aprotic solvents may be considered, although stability will be a significant concern and must be empirically determined.

Q3: What materials should I use for handling and storing rhenium fluoride solutions?

A3: It is crucial to use materials that are compatible with both the rhenium fluoride and the solvent. For solutions in anhydrous hydrogen fluoride, materials such as polyethylene, polypropylene, and Teflon are recommended.[3][4] Never use glass containers , as they will be attacked by the hydrogen fluoride produced during any minor hydrolysis.[5]

Q4: How can I be sure my solvent is dry enough?

A4: Standard laboratory procedures for drying solvents should be employed. This may include distillation from appropriate drying agents or passing the solvent through activated molecular sieves. The use of a Karl Fischer titrator to determine the water content of your solvent is recommended to ensure it meets the stringent requirements for working with rhenium fluorides.

Q5: What are the key safety precautions when working with rhenium fluoride solutions, especially in aHF?

A5: Both rhenium fluorides and anhydrous hydrogen fluoride are highly corrosive and toxic. All work must be conducted in a well-ventilated fume hood.[8][9][10] A full personal protective equipment (PPE) ensemble is mandatory, including:

  • Chemical splash goggles and a face shield.[3]

  • Gloves specifically rated for hydrofluoric acid (e.g., nitrile or butyl rubber).[3]

  • An acid-resistant apron or lab coat.[4] It is also essential to have a readily accessible supply of calcium gluconate gel as a first-aid measure for HF skin exposure.[4][8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Rhenium Hexafluoride (ReF₆) Solution in Anhydrous Hydrogen Fluoride (aHF)

Objective: To prepare a stock solution of ReF₆ in aHF with enhanced stability.

Materials:

  • Rhenium hexafluoride (ReF₆)

  • Anhydrous hydrogen fluoride (aHF)

  • FEP or PFA reaction vessel and storage bottles

  • Glovebox or Schlenk line with a dry, inert atmosphere (e.g., argon)

  • Compatible tubing (e.g., PFA) for transfers

Procedure:

  • Preparation of Equipment: Thoroughly dry all reaction vessels, storage bottles, and transfer lines in an oven at >120°C overnight and allow to cool in a desiccator or under an inert atmosphere.

  • Inert Atmosphere: Transfer all equipment into a glovebox with a dry argon or nitrogen atmosphere.

  • Solvent Transfer: Carefully transfer the desired volume of aHF into the reaction vessel. It is advisable to pre-cool the aHF to minimize its vapor pressure.

  • Addition of ReF₆: Slowly and carefully add the pre-weighed amount of ReF₆ to the aHF with gentle stirring. The dissolution should be conducted at or below room temperature.

  • Homogenization: Continue to stir the solution until the ReF₆ is fully dissolved.

  • Storage: Transfer the solution to a pre-dried and inerted FEP or PFA storage bottle. Seal the bottle tightly.

  • Labeling and Storage: Clearly label the bottle with the contents, concentration, date, and all appropriate hazard warnings. Store the solution in a cool, dark, and well-ventilated area, away from incompatible materials.

Visualizing the Workflow and Degradation Pathway

Below are diagrams illustrating the experimental workflow for preparing a stabilized solution and the chemical pathway of hydrolysis.

experimental_workflow Experimental Workflow for Stable ReF6 Solution Preparation cluster_prep Preparation cluster_reaction Reaction cluster_storage Storage A Dry Glassware and Equipment B Inert Atmosphere (Glovebox) A->B C Transfer Anhydrous HF B->C D Add ReF6 C->D E Stir to Dissolve D->E F Transfer to FEP/PFA Bottle E->F G Seal and Store F->G

Caption: Workflow for preparing a stabilized ReF₆ solution.

hydrolysis_pathway Hydrolysis Pathway of Rhenium Fluorides ReF6 Rhenium Hexafluoride (ReF6) HReO4 Perrhenic Acid (HReO4) ReF6->HReO4 Hydrolysis HF Hydrogen Fluoride (HF) ReF6->HF Hydrolysis H2O Water (H2O) H2O->HReO4 H2O->HF

Caption: The hydrolysis degradation pathway of ReF₆.

References

Troubleshooting

Technical Support Center: Rhenium Heptafluoride (ReF₇) Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of Rhenium Heptafluori...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of Rhenium Heptafluoride (ReF₇).

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing Rhenium Heptafluoride (ReF₇)? A1: The primary and most direct method for preparing Rhenium Heptafluoride is the reaction of elemental rhenium metal with elemental fluorine gas at an elevated temperature of 400 °C.[1] The reaction is as follows: 2 Re + 7 F₂ → 2 ReF₇.

Q2: What is the appearance and stability of ReF₇? A2: Rhenium Heptafluoride is a bright yellow crystalline solid at room temperature.[1] It is notable for being the only thermally stable metal heptafluoride.[1] However, it is highly reactive and readily hydrolyzes in the presence of moisture to form perrhenic acid (HReO₄) and hydrogen fluoride (B91410) (HF).[1]

Q3: What are the primary safety concerns when synthesizing ReF₇? A3: The primary safety concern is the handling of elemental fluorine (F₂), which is the most powerful known oxidizer and is extremely reactive and corrosive to all tissues.[2] It reacts violently with many materials and decomposes to hydrofluoric acid (HF) on contact with moisture.[2] Proper personal protective equipment (PPE), a dedicated ventilation system (fume hood or gas cabinet), and established emergency procedures are mandatory.[2][3]

Q4: What is the main impurity or byproduct in ReF₇ synthesis? A4: The most common byproduct is Rhenium Hexafluoride (ReF₆). Its formation can be favored at lower temperatures or with insufficient fluorine. Optimizing reaction conditions is key to maximizing the yield of ReF₇.

Experimental Protocols and Data

Experimental Protocol: Direct Fluorination of Rhenium Metal

This protocol outlines the direct synthesis of ReF₇ from its elements. Extreme caution must be exercised at all steps.

  • Reactor Preparation and Passivation:

    • Construct the apparatus using materials resistant to fluorine, such as nickel, Monel, or passivated stainless steel.[4] Teflon is a suitable material for gaskets.[2]

    • The system must be scrupulously clean and dry.

    • Before introducing rhenium, the reactor must be passivated. This involves slowly introducing a dilute mixture of fluorine gas (e.g., 10% F₂ in Nitrogen) into the heated apparatus. This forms a thin, protective metal fluoride layer on the interior surfaces, preventing corrosion during the main reaction.[4][5]

    • Once passivated, the system should be kept under an inert atmosphere (e.g., Argon or Nitrogen) and protected from moisture.[4]

  • Reaction Execution:

    • Place high-purity rhenium powder in a sample boat (e.g., made of nickel) within the reaction tube.

    • Heat the reactor to the target temperature of 400 °C under a slow flow of inert gas.

    • Once the temperature is stable, gradually introduce fluorine gas. The fluorine flow rate should be carefully controlled to manage the exothermic reaction.

    • The reaction equation is: 2 Re(s) + 7 F₂(g) → 2 ReF₇(g).[1]

  • Product Collection:

    • Rhenium Heptafluoride is volatile at the reaction temperature. The gaseous product is carried by the gas stream out of the reaction zone.

    • Collect the ReF₇ product by condensation in a cold trap cooled sufficiently below its melting point of 48.3 °C (e.g., using a dry ice/acetone bath or a cryocooler).[1]

Data Presentation

Quantitative data is crucial for optimizing yield and ensuring purity.

Table 1: Physical Properties of Rhenium Fluorides

Property Rhenium Heptafluoride (ReF₇) Rhenium Hexafluoride (ReF₆)
Formula ReF₇ ReF₆
Molar Mass 319.196 g/mol [1] 300.20 g/mol [6]
Appearance Bright yellow crystalline solid[1] Yellow crystalline solid / liquid[6]
Melting Point 48.3 °C[1] 18.5 °C[6]

| Boiling Point | 73.72 °C[1] | 33.7 °C[6] |

Table 2: Influence of Reaction Parameters on Yield and Purity

Parameter Sub-Optimal Condition Likely Outcome Optimal Condition Desired Outcome
Temperature < 400 °C Incomplete reaction; Formation of ReF₆ 400 °C[1] Maximized conversion to ReF₇
Pressure Atmospheric Lower selectivity for ReF₇ Elevated Favors formation of ReF₇
Fluorine Flow Too low / Stoichiometric Incomplete reaction; ReF₆ formation Slight excess Drives reaction to completion
Re Purity Low (contains oxides) Formation of oxyfluorides; Lower yield High (>99.9%) Clean reaction, high purity product

| System State | Not passivated; contains moisture | Reactor corrosion; Product hydrolysis (HF, HReO₄ formation)[1] | Clean, dry, and passivated[4] | High product purity; Apparatus integrity |

Troubleshooting Guide

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_collection Collection & Purification Start Start Clean Clean & Dry Apparatus Start->Clean Passivate Passivate Reactor (Dilute F₂) Clean->Passivate Load Load Re Powder Passivate->Load Heat Heat to 400°C Load->Heat Fluorinate Introduce F₂ Gas (Controlled Flow) Heat->Fluorinate React 2Re + 7F₂ → 2ReF₇ Fluorinate->React Condense Condense Product (Cold Trap) React->Condense Purify Purification (e.g., Fractional Distillation) Condense->Purify End Pure ReF₇ Purify->End

Q: My reaction yield is low, or the reaction seems incomplete. What are the potential causes? A: Low yield can stem from several factors:

  • Incorrect Temperature: The reaction requires a temperature of 400 °C to proceed efficiently.[1] Temperatures that are too low will result in a slow or incomplete reaction.

  • Rhenium Passivation: The surface of the rhenium metal powder can become passivated (unreactive) by a layer of the product fluoride, preventing the underlying metal from reacting. Ensure the powder is spread thinly and that fluorine flow creates sufficient turbulence.

  • Insufficient Fluorine: An inadequate supply of fluorine gas will lead to an incomplete reaction. A slight excess of fluorine is recommended to drive the reaction to completion.

  • Impure Reactants: The use of low-purity rhenium metal, potentially containing oxides, can lead to the formation of stable rhenium oxyfluorides, consuming reactants and reducing the yield of the desired ReF₇.

Q: My final product is a mixture of ReF₇ and ReF₆. How can I improve the selectivity for ReF₇ and purify the product? A: To improve selectivity and purify the product:

  • Increase Reaction Temperature: Lower temperatures favor the formation of ReF₆. Ensure your reactor is maintained at a stable 400 °C.[1]

  • Use Pressure: Conducting the fluorination under pressure is reported to favor the formation of the higher fluoride, ReF₇.

  • Purification via Fractional Distillation: Due to the significant difference in their boiling points (ReF₇: 73.72 °C, ReF₆: 33.7 °C), fractional distillation is an effective method for separation.[1][6] The lower-boiling ReF₆ will distill first, leaving behind the enriched ReF₇.

  • Purification via Sublimation: As a solid, ReF₇ can be purified from non-volatile impurities using vacuum sublimation.[7][8] This technique involves heating the solid under vacuum, causing it to turn directly into a gas, which then re-solidifies on a cooled surface, leaving impurities behind.[9]

Q: I observe corrosion in my reactor, or my product appears contaminated with acidic compounds. A: This is almost certainly due to the presence of moisture.

  • Hydrolysis: ReF₇ reacts rapidly with water to form perrhenic acid and highly corrosive hydrogen fluoride (HF).[1]

  • Prevention: The entire apparatus must be rigorously dried before use. All gases (fluorine and inert gases) must be passed through drying agents to remove any trace moisture. The system must be leak-tight to prevent atmospheric moisture from entering.

  • Passivation Failure: Moisture can damage the protective metal fluoride passivation layer on the reactor walls, exposing the underlying metal to attack by fluorine or HF.[4] If corrosion is observed, the reactor must be thoroughly cleaned, inspected, and re-passivated.

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// Low Yield Path TempCheck [label="Check Temperature", shape=diamond, style=wedged, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TempSol [label="Maintain 400°C", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; FlowCheck [label="Check F₂ Flow Rate", shape=diamond, style=wedged, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FlowSol [label="Use Slight Excess F₂", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; PurityCheck [label="Check Re Purity", shape=diamond, style=wedged, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PuritySol [label="Use High-Purity Re", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Contamination Path SepCheck [label="Separation Needed?", shape=diamond, style=wedged, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Distill [label="Purify via\nFractional Distillation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sublime [label="Purify via\nVacuum Sublimation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Optimize Conditions\n(Temp, Pressure)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Corrosion Path MoistureCheck [label="Moisture Present?", shape=diamond, style=wedged, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DrySys [label="Thoroughly Dry\nSystem & Gases", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Passivate [label="Re-Passivate\nReactor", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> {LowYield, Contamination, Corrosion} [arrowhead=none, color="#5F6368"];

LowYield -> TempCheck [color="#5F6368"]; TempCheck -> TempSol [label="< 400°C", color="#202124"]; TempCheck -> FlowCheck [label="Correct", color="#202124"]; FlowCheck -> FlowSol [label="Too Low", color="#202124"]; FlowCheck -> PurityCheck [label="Correct", color="#202124"]; PurityCheck -> PuritySol [label="Impure", color="#202124"];

Contamination -> SepCheck [color="#5F6368"]; SepCheck -> Distill [label="ReF₆ Impurity", color="#202124"]; SepCheck -> Sublime [label="Non-Volatile\nImpurity", color="#202124"]; SepCheck -> Optimize [label="Preventative", color="#202124"];

Corrosion -> MoistureCheck [color="#5F6368"]; MoistureCheck -> DrySys [label="Yes", color="#202124"]; DrySys -> Passivate [color="#5F6368"]; } .dot Caption: Troubleshooting flowchart for common issues in ReF₇ synthesis.

Safety Information: Handling Elemental Fluorine

WARNING: Work with elemental fluorine should only be performed by highly trained personnel with a thorough understanding of the risks and after a comprehensive hazard analysis. Never work alone.[3]

  • Toxicity and Reactivity: Fluorine gas is extremely corrosive and toxic. Inhalation of even low concentrations can cause severe respiratory damage and can be fatal.[2] Skin or eye contact will result in deep, penetrating chemical burns that are similar to those from hydrofluoric acid (HF).[2]

  • Required Engineering Controls: All work must be conducted in a dedicated, well-maintained fume hood or a ventilated gas cabinet.[2] Remote-controlled valves are recommended for high-pressure sources.[2]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes, but is not limited to:

    • A full face shield and safety goggles.

    • Neoprene or other fluorine-resistant gloves.

    • A flame-resistant lab coat and full-length pants.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 5 minutes. Remove contaminated clothing and apply 2.5% calcium gluconate gel. Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with large amounts of water for a minimum of 30 minutes. Seek immediate medical attention.[2]

    • Inhalation: Move the conscious person to an area with fresh air. Prompt medical attention is critical in all cases of overexposure.[2]

References

Optimization

Technical Support Center: Rhenium Hexafluoride (ReF6) Chemical Vapor Deposition

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rhenium Hexafluoride (ReF6) Chemical Vapor Depos...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rhenium Hexafluoride (ReF6) Chemical Vapor Deposition (CVD).

Troubleshooting Guides

This section addresses common issues encountered during ReF6 CVD experiments.

Issue 1: No or Very Low Rhenium Deposition Rate

  • Question: We are not observing any significant rhenium film growth on our substrate. What are the potential causes and how can we troubleshoot this?

  • Answer: A negligible deposition rate in ReF6 CVD is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Hydrogen Presence: The hydrogen reduction of Rhenium hexafluoride is a critical reaction for depositing rhenium metal. Ensure that hydrogen gas is being introduced into the reactor chamber at the appropriate flow rate. An absence or insufficient flow of hydrogen will result in no detectable rhenium deposit.[1]

    • Substrate Temperature: The substrate temperature is a primary driver of the deposition kinetics. The initial deposition of rhenium typically begins around 350 °C, with the rate increasing exponentially at higher temperatures.[2] Verify that your substrate is reaching and maintaining the target temperature.

    • Precursor Flow: Check the ReF6 precursor delivery system. Ensure the precursor vessel is adequately heated to generate sufficient vapor pressure and that all gas lines are clear and not clogged.

    • System Leaks: A leak in the vacuum system can introduce contaminants that may interfere with the deposition reaction. Perform a leak check of the reactor chamber and gas delivery lines.

    Troubleshooting Workflow: Low Deposition Rate

    low_deposition_rate start Low/No Deposition check_h2 Verify H2 Flow Rate start->check_h2 check_temp Check Substrate Temperature check_h2->check_temp Correct solution_h2 Adjust H2 Flow check_h2->solution_h2 Incorrect check_precursor Inspect ReF6 Delivery check_temp->check_precursor Correct solution_temp Increase/Calibrate Temperature check_temp->solution_temp Too Low check_leaks Perform System Leak Check check_precursor->check_leaks No Issue solution_precursor Adjust Precursor Temp/Clear Lines check_precursor->solution_precursor Issue Found solution_leaks Repair Leaks check_leaks->solution_leaks Leak Detected

    Troubleshooting workflow for low ReF6 CVD deposition rate.

Issue 2: Poor Film Adhesion

  • Question: The deposited rhenium film is peeling or flaking off the substrate. How can we improve adhesion?

  • Answer: Poor adhesion is often related to the substrate surface condition or process parameters.

    • Substrate Preparation: The substrate surface must be meticulously clean to ensure good adhesion. Any organic residues, oxides, or particulate contamination can act as a barrier. Implement a thorough substrate cleaning procedure appropriate for your substrate material. The surface finish of the substrate is also a key parameter for uniform and regular growth.[3]

    • Interfacial Layer: For some substrates, a suitable interfacial or "glue" layer may be necessary to promote adhesion.

    • Deposition Temperature: The initial nucleation and growth of the film are highly dependent on the substrate temperature. An inappropriate temperature can lead to high internal stress in the film, causing it to delaminate.

    • Gas Flow Dynamics: High gas flow rates can sometimes lead to porous deposits with low strength, which may also exhibit poor adhesion.[4]

Issue 3: Non-Uniform Film Thickness

  • Question: Our rhenium films have inconsistent thickness across the substrate. What could be causing this and how can we achieve better uniformity?

  • Answer: Non-uniformity in CVD is often a result of variations in the local deposition environment.

    • Gas Flow Dynamics: The flow of reactant gases across the substrate surface plays a crucial role. Non-uniform flow patterns can lead to depletion of the precursor in certain areas, resulting in a thinner film. Optimizing the reactor geometry, gas inlet design, and flow rates can improve uniformity.

    • Temperature Gradients: Temperature variations across the substrate will directly impact the deposition rate, leading to thickness non-uniformity. Ensure your heating system provides a uniform temperature profile across the entire substrate.

    • Pressure Uniformity: Inconsistent pressure within the reaction chamber can also affect the mean free path of gas molecules and lead to non-uniform deposition.

    Logical Relationship: Factors Affecting Film Uniformity

    film_uniformity uniformity Film Uniformity gas_flow Gas Flow Dynamics gas_flow->uniformity temperature Temperature Gradient temperature->uniformity pressure Pressure Distribution pressure->uniformity reactor_geometry Reactor Geometry reactor_geometry->gas_flow reactor_geometry->temperature reactor_geometry->pressure

    Key factors influencing the uniformity of CVD films.

Issue 4: Film Contamination

  • Question: Analysis of our rhenium film shows the presence of impurities. What are the likely sources of contamination and how can we prevent them?

  • Answer: Film contamination can originate from various sources within the CVD system.

    • Precursor Purity: The purity of the ReF6 precursor gas is critical. Impurities in the precursor will likely be incorporated into the growing film.

    • Carrier and Reactant Gas Purity: Ensure the purity of the hydrogen and any inert carrier gases (e.g., Argon) used in the process. Gas purifiers can be installed in the gas lines.

    • System Leaks: As mentioned earlier, leaks can introduce atmospheric contaminants like oxygen and water vapor, which can react with the precursor or the growing film.

    • Reactor Cleanliness: The reactor chamber should be thoroughly cleaned between deposition runs to remove any residual material from previous experiments.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical process parameters for ReF6 CVD?

    A1: The optimal process parameters for ReF6 CVD can vary depending on the specific reactor configuration and substrate material. However, a general range for key parameters is provided in the table below.

ParameterTypical RangeImpact on Deposition
Substrate Temperature 350 - 1200 °CDeposition rate increases with temperature.[2]
ReF6 Flow Rate 5 - 20 sccmAffects deposition rate and precursor partial pressure.
H2 Flow Rate 50 - 500 sccmEssential for the reduction reaction.
Ar (Carrier Gas) Flow Rate 100 - 1000 sccmInfluences gas dynamics and precursor delivery.
Chamber Pressure 0.1 - 10 TorrAffects the mean free path of reactants.
  • Q2: What safety precautions should be taken when handling Rhenium Hexafluoride (ReF6)?

    A2: Rhenium hexafluoride is a corrosive and toxic substance that requires careful handling in a well-ventilated area, preferably within a fume hood.[5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][5] In case of exposure, immediately flush the affected area with water and seek medical attention.[1][6] Refer to the Safety Data Sheet (SDS) for detailed safety information.[1][5][6]

  • Q3: What is a general experimental protocol for ReF6 CVD?

    A3: The following is a generalized protocol for a hot-wall ReF6 CVD process.

    • Substrate Preparation:

      • Clean the substrate using a multi-step process involving solvents (e.g., acetone, isopropanol) and deionized water to remove organic contaminants.

      • Perform a final cleaning step appropriate for the substrate material (e.g., an acid dip to remove native oxides).

      • Dry the substrate thoroughly with an inert gas (e.g., nitrogen).

    • System Preparation:

      • Load the prepared substrate into the CVD reactor.

      • Evacuate the reactor to a base pressure of less than one millitorr.[1]

      • Perform a leak check to ensure the integrity of the system.

    • Deposition Process:

      • Establish a flow of an inert carrier gas, such as Argon (e.g., 500 sccm), and regulate the chamber pressure (e.g., 0.5 Torr).[1]

      • Heat the substrate to the desired deposition temperature (e.g., 1050 °C).[1]

      • Once the temperature is stable, introduce hydrogen gas at the desired flow rate.

      • Introduce the ReF6 precursor vapor into the reactor at a controlled flow rate (e.g., 10 sccm).[1]

      • Maintain the deposition conditions for the desired duration to achieve the target film thickness.

    • Post-Deposition:

      • Stop the flow of ReF6.

      • Maintain the hydrogen and argon flow while the substrate cools down to room temperature.[1]

      • Vent the reactor with an inert gas and remove the coated substrate.

    Experimental Workflow: ReF6 CVD Process

    experimental_workflow sub_prep Substrate Preparation sys_prep System Preparation sub_prep->sys_prep deposition Deposition sys_prep->deposition post_dep Post-Deposition deposition->post_dep characterization Film Characterization post_dep->characterization

    A typical workflow for a ReF6 CVD experiment.

References

Troubleshooting

optimizing temperature for rhenium fluoride synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of rhenium fluorides. Troublesh...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of rhenium fluorides.

Troubleshooting Guides

Issue 1: Low Yield of Desired Rhenium Fluoride (B91410)

Question: We are experiencing a low yield of our target rhenium fluoride (ReF6 or ReF7). What are the potential causes and how can we optimize the reaction?

Answer: Low yields in rhenium fluoride synthesis can stem from several factors related to temperature, reactant purity, and reactor conditions.

Possible Causes and Solutions:

  • Incorrect Temperature: The formation of specific rhenium fluorides is highly dependent on the reaction temperature. A mixture of hexafluoride and heptafluoride is often formed during the fluorination process.[1] The composition of this mixture is temperature-dependent.[1]

    • For Rhenium Hexafluoride (ReF6) , a lower temperature is generally favored. Synthesis can be achieved by reacting rhenium metal with fluorine gas at 125°C.[2] To minimize the formation of Rhenium Heptafluoride (ReF7), it is recommended to use an excess of rhenium metal and a reaction temperature of 300°C.

    • For Rhenium Heptafluoride (ReF7) , a higher temperature is required. The direct fluorination of rhenium metal at 400°C is the standard method for its preparation.[3]

  • Incomplete Reaction: Insufficient reaction time or fluorine flow rate can lead to incomplete conversion of the rhenium metal.

    • Ensure a consistent and sufficient flow of the fluorinating agent.

    • Monitor the reaction progress and adjust the duration as needed.

  • Impure Reactants: The purity of the rhenium metal and the fluorinating agent is crucial. Oxides on the surface of the rhenium powder can react to form volatile rhenium oxyfluorides, reducing the yield of the desired binary fluoride.

    • Use high-purity rhenium powder.

    • Ensure the fluorinating agent (F2, NF3, or ClF3) is free from contaminants, especially water.

Quantitative Data Summary for Direct Fluorination:

Target ProductFluorinating AgentReaction Temperature (°C)PressureKey Considerations
Rhenium Hexafluoride (ReF6)Fluorine (F2)125-Lower temperature favors ReF6 formation.[2]
Rhenium Hexafluoride (ReF6)Fluorine (F2)3005 atmUse of excess rhenium metal minimizes ReF7 contamination.[4]
Rhenium Heptafluoride (ReF7)Fluorine (F2)400-Higher temperature favors ReF7 formation.[3]
Rhenium Hexafluoride (ReF6)Nitrogen Trifluoride (NF3)400 - 4300.15 - 0.2 MPaInitially forms a mixture of ReF6 and ReF7.[2]

Experimental Workflow for High-Purity ReF6 Synthesis:

G cluster_0 Step 1: Initial Fluorination cluster_1 Step 2: Reduction Re_powder Rhenium Powder (5g) Reactor1 Reactor I (400-430°C, 0.15-0.2 MPa) Re_powder->Reactor1 NF3 Nitrogen Trifluoride (20-30 h⁻¹ flow) NF3->Reactor1 Condenser1 Condenser I Reactor1->Condenser1 Mixed_product Mixed Solid (ReF6 + ReF7) Condenser1->Mixed_product Mixed_gas Sublimed Mixed Gas Mixed_product->Mixed_gas Reactor2 Reactor II (100-120°C, 0.1-0.3 MPa) Mixed_gas->Reactor2 Re_powder2 Rhenium Powder (10g) Re_powder2->Reactor2 Condenser2 Condenser II Reactor2->Condenser2 Pure_ReF6 Pure ReF6 (91.2 wt%) Condenser2->Pure_ReF6

Workflow for high-purity Rhenium Hexafluoride synthesis.

Issue 2: Contamination of the Final Product

Question: Our synthesized rhenium fluoride is contaminated. How can we identify and remove the impurities?

Answer: Contamination in rhenium fluoride synthesis is a common issue, often arising from the high reactivity of the products and the presence of oxygen or water.

Common Impurities and Their Identification:

  • Rhenium Oxyfluorides (e.g., ReOF4, ReO3F): These are common byproducts if there is any oxygen present in the reaction system. Their presence can be suspected if the product has a different color than expected or if it fumes excessively in the air. Rhenium hexafluoride, when heated in the presence of oxygen, converts to ReOF4 and ReO3F.[2]

  • Lower Rhenium Fluorides: Incomplete fluorination can result in the presence of lower fluorides.

  • Unreacted Rhenium: If the reaction is not driven to completion, unreacted rhenium powder will contaminate the product.

  • Hydrolysis Products: Rhenium fluorides are extremely sensitive to moisture. Rhenium hexafluoride is strongly hygroscopic and smokes in humid air.[2] Rhenium heptafluoride hydrolyzes in the presence of a base to form perrhenic acid and hydrogen fluoride.[3]

Troubleshooting and Purification Strategies:

ImpurityCausePrevention / Removal Method
Rhenium OxyfluoridesOxygen or water contamination in the reactor or reactants.- Ensure a leak-tight reaction system and use thoroughly dried reactants and gases. - Using chlorine trifluoride (ClF3) as the fluorinating agent at 300°C can avoid the formation of rhenium oxyfluorides.[5]
Rhenium Heptafluoride (in ReF6 synthesis)Reaction temperature is too high.- Reduce the reaction temperature. - A two-step process involving initial synthesis of a mixture followed by reduction with rhenium metal at 100-120°C can yield purer ReF6.[2]
Unreacted RheniumIncomplete reaction.- Increase reaction time or fluorine flow rate. - The volatile rhenium fluorides can be separated from the non-volatile rhenium metal by sublimation.
Hydrolysis ProductsExposure to moisture.- Handle the product in a dry, inert atmosphere (e.g., a glovebox). - Purification can be achieved by distillation. For example, pure ReF6 can be obtained by distillation in a current of hydrogen at 50°C in a platinum tube, followed by holding in a vacuum at -70°C to remove traces of Cl2 and HF (when using ClF3).[5]

Logical Diagram for Troubleshooting Contamination:

G start Contaminated Rhenium Fluoride Product q1 Is the product discolored or does it fume excessively? start->q1 oxyfluorides Suspect Rhenium Oxyfluoride Contamination q1->oxyfluorides Yes q2 Is the yield of the lower fluoride (e.g., ReF6) low and ReF7 suspected? q1->q2 No check_system Check for leaks and ensure dry reactants/gases oxyfluorides->check_system use_clf3 Consider using ClF3 as the fluorinating agent check_system->use_clf3 purify Purify by sublimation or distillation use_clf3->purify high_temp Reaction temperature may be too high for selective synthesis q2->high_temp Yes q2->purify No reduce_temp Lower the reaction temperature high_temp->reduce_temp two_step Use a two-step synthesis/reduction method for purer ReF6 reduce_temp->two_step two_step->purify end Pure Rhenium Fluoride purify->end

Troubleshooting workflow for rhenium fluoride contamination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for synthesizing Rhenium Hexafluoride (ReF6)?

A1: The optimal temperature for ReF6 synthesis depends on the desired purity and the fluorinating agent. A temperature of 125°C is suitable for direct fluorination with F2 gas.[2] To minimize the formation of ReF7, a temperature of 300°C with an excess of rhenium metal is recommended.

Q2: How can I selectively synthesize Rhenium Heptafluoride (ReF7) over Rhenium Hexafluoride (ReF6)?

A2: Selective synthesis of ReF7 is achieved by using a higher reaction temperature. Direct fluorination of rhenium metal with F2 gas at 400°C will yield ReF7.[3]

Q3: My Rhenium Hexafluoride product is a dark purple liquid. What does this indicate?

A3: Pure Rhenium Hexafluoride is a yellow crystalline solid or liquid.[2] A dark purple discoloration suggests the presence of impurities, possibly from reaction with moisture or air. It is crucial to handle ReF6 in a dry, inert atmosphere to prevent decomposition and contamination.

Q4: What materials are suitable for constructing a reactor for rhenium fluoride synthesis?

A4: Due to the highly corrosive nature of fluorine and rhenium fluorides, careful material selection is critical. Nickel and Monel are commonly used materials for reactors and handling equipment. For laboratory-scale synthesis, platinum tubes can also be used.[5]

Q5: Are there alternative methods to direct fluorination with F2 gas?

A5: Yes, other fluorinating agents can be used. Nitrogen trifluoride (NF3) can be used to fluorinate rhenium metal at 400-430°C.[2] Chlorine trifluoride (ClF3) has been used at 300°C and is reported to prevent the formation of rhenium oxyfluorides.[5]

References

Optimization

Technical Support Center: Rhenium Fluoride Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during rhenium...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during rhenium fluoride (B91410) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in rhenium fluoride experiments?

A1: The most prevalent contaminants are rhenium oxyfluorides, such as rhenium oxide tetrafluoride (ReOF₄) and rhenium oxide pentafluoride (ReOF₅).[1][2] These arise primarily from the hydrolysis of rhenium fluorides (e.g., ReF₆) upon exposure to moisture.[1][3] Other potential impurities can include unreacted starting materials or byproducts from the fluorination process.[4][5]

Q2: How does moisture contamination affect my experiment?

A2: Moisture reacts readily with volatile rhenium fluorides, particularly rhenium hexafluoride (ReF₆), to form less volatile and often undesired rhenium oxyfluorides.[1][3] This reaction alters the chemical composition of your sample, which can significantly impact its reactivity, physical properties, and the outcome of your experiment. The presence of these contaminants can lead to inconsistent results and difficulties in characterization.

Q3: What are the visual indicators of contamination in my rhenium fluoride sample?

A3: Pure rhenium hexafluoride (ReF₆) is a yellow solid or liquid, or a colorless gas. A bluish vapor upon exposure to air, which may turn the liquid dark purple, is a sign of hydrolysis. The formation of solid precipitates or a change in color of the compound can also indicate the presence of contaminants like oxyfluorides, which can be blue or yellow solids.[1]

Q4: What materials are compatible with rhenium fluorides to minimize contamination?

A4: Due to the high reactivity of rhenium fluorides, material selection for reaction vessels and handling equipment is critical. Polytetrafluoroethylene (PTFE), also known as Teflon, is a preferred material for gaskets and seals due to its high resistance to reactive fluorides.[3] For reaction vessels, especially at elevated temperatures, metals like nickel and Monel are recommended. Glassware such as Pyrex can be attacked by rhenium fluorides, especially at higher temperatures, leading to the formation of oxyfluorides.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during rhenium fluoride experiments.

Issue 1: Unexpected Solid Formation or Color Change in the Reaction Vessel
Possible Cause Troubleshooting Steps
Moisture Contamination 1. Verify Inert Atmosphere: Ensure your reaction setup is under a rigorously dry and inert atmosphere (e.g., nitrogen or argon).2. Dry Glassware and Reagents: Thoroughly dry all glassware in an oven and cool under an inert atmosphere before use. Ensure all solvents and reagents are anhydrous.3. Check for Leaks: Inspect all connections and seals in your apparatus for potential leaks that could introduce atmospheric moisture.
Reaction with Vessel Material 1. Assess Material Compatibility: Confirm that your reaction vessel material is compatible with rhenium fluorides at the experimental temperature. Avoid using glass at elevated temperatures.[2]2. Switch to Inert Materials: If possible, use reaction vessels made of nickel, Monel, or other resistant alloys.
Thermal Decomposition 1. Review Thermal Stability: Check the thermal stability of your specific rhenium fluoride compound. Rhenium pentafluoride, for example, is known to be thermally unstable.[2]2. Control Temperature: Ensure precise temperature control throughout your experiment to avoid decomposition.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Possible Cause Troubleshooting Steps
Variable Contaminant Levels 1. Purify Starting Materials: Purify the rhenium fluoride starting material immediately before use to remove any accumulated contaminants. Fractional distillation is a common method for volatile fluorides.2. Standardize Handling Procedures: Implement a strict, standardized protocol for handling and transferring rhenium fluorides to minimize variations in moisture exposure.
Formation of Different Oxyfluoride Species 1. Control Hydrolysis Conditions: The specific oxyfluoride formed can depend on the reaction conditions. Stricter control over moisture levels can lead to more consistent product formation.[1]2. Characterize Contaminants: If possible, characterize the contaminants (e.g., using IR or Raman spectroscopy) to understand the specific hydrolysis products being formed.

Experimental Protocols

Detailed Protocol: Purification of Rhenium Hexafluoride (ReF₆) by Fractional Distillation

This protocol describes a general procedure for the purification of volatile ReF₆ from less volatile impurities like rhenium oxyfluorides.

1. Pre-distillation Preparation:

  • Ensure the entire distillation apparatus is meticulously clean and dried in an oven at >120°C for at least 4 hours.
  • Assemble the apparatus while hot and immediately place it under a high vacuum to remove any adsorbed water.
  • The apparatus should be constructed from materials compatible with ReF₆, such as stainless steel or a fluoropolymer like PFA.
  • The receiving flasks should be pre-chilled using a cold bath (e.g., dry ice/acetone).

2. Transfer of Crude ReF₆:

  • Under a strictly inert and dry atmosphere (e.g., in a glovebox), transfer the crude ReF₆ to the distillation flask.
  • Add boiling chips made of a compatible material (e.g., PTFE) to ensure smooth boiling.

3. Distillation Process:

  • Slowly heat the distillation flask using a heating mantle.
  • Monitor the temperature at the head of the distillation column. The boiling point of ReF₆ is 33.7 °C.
  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of pure ReF₆.
  • Discard the initial and final fractions, which are more likely to contain volatile and non-volatile impurities, respectively.

4. Post-distillation Handling:

  • Once the distillation is complete, cool the receiving flask containing the purified ReF₆.
  • Store the purified product in a tightly sealed, compatible container under an inert atmosphere and at a low temperature.

Visualizations

Contamination_Pathway ReF6 Rhenium Hexafluoride (ReF6) (Volatile, Yellow Solid/Liquid) ReOF4 Rhenium Oxide Tetrafluoride (ReOF4) (Less Volatile, Blue Solid) ReF6->ReOF4 Hydrolysis Moisture Moisture (H2O) (Atmospheric or Residual) Moisture->ReOF4 Further_Hydrolysis Further Hydrolysis Products (e.g., ReO2F2, HReO4) ReOF4->Further_Hydrolysis Excess H2O

Caption: Pathway of Rhenium Hexafluoride Contamination by Hydrolysis.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Check Purity of Starting Rhenium Fluoride Start->Check_Purity Is_Pure Is it Pure? Check_Purity->Is_Pure Purify Purify by Fractional Distillation or Sublimation Is_Pure->Purify No Check_Handling Review Handling and Storage Procedures Is_Pure->Check_Handling Yes Purify->Check_Handling Is_Anhydrous Are Conditions Strictly Anhydrous and Inert? Check_Handling->Is_Anhydrous Implement_Protocols Implement Strict Anhydrous/Inert Protocols Is_Anhydrous->Implement_Protocols No Check_Apparatus Inspect Apparatus for Leaks and Material Compatibility Is_Anhydrous->Check_Apparatus Yes Implement_Protocols->Check_Apparatus Problem_Solved Problem Resolved Check_Apparatus->Problem_Solved

Caption: Troubleshooting Workflow for Inconsistent Experimental Results.

References

Troubleshooting

Technical Support Center: Managing the Corrosiveness of Rhenium Fluoride

Welcome to the Technical Support Center for managing the corrosiveness of rhenium fluoride (B91410). This resource is designed for researchers, scientists, and drug development professionals working with highly corrosive...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the corrosiveness of rhenium fluoride (B91410). This resource is designed for researchers, scientists, and drug development professionals working with highly corrosive and reactive rhenium compounds, such as rhenium hexafluoride (ReF₆) and rhenium heptafluoride (ReF₇). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the safe and effective handling of these materials in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive hazards associated with rhenium fluorides?

A1: Rhenium fluorides, particularly ReF₆, are highly corrosive and reactive substances.[1] The primary hazards include:

  • Hydrolysis: They react violently with water, including moisture in the air, to produce hydrofluoric acid (HF) and rhenium oxides.[2][3][4] HF is extremely corrosive to most materials and can cause severe burns.

  • Skin and Eye Burns: Direct contact with rhenium fluorides or their hydrolysis products can cause severe chemical burns to the skin and eyes.[1]

  • Respiratory Tract Damage: Inhalation of rhenium fluoride vapors is highly toxic and can cause severe damage to the respiratory tract.[1]

  • Material Degradation: Rhenium fluorides can aggressively attack a wide range of materials, leading to equipment failure and compromising experimental integrity.

Q2: What are the immediate signs of a rhenium fluoride leak?

A2: A leak of rhenium fluoride will likely be indicated by the following:

  • Visible Fumes: Rhenium hexafluoride is a yellow liquid or solid that produces a bluish vapor upon exposure to air, which can turn the liquid dark purple.[1] The reaction with atmospheric moisture will produce white fumes of hydrofluoric acid.

  • Corrosion of Surfaces: You may observe rapid discoloration, etching, or corrosion on metallic or other surfaces near the leak.

  • Pungent Odor: While odor should not be used as a primary means of detection due to the high toxicity, a sharp, irritating odor may be present.

  • Gas Detection Systems: If your laboratory is equipped with a hazardous gas detection system, it will alarm.[5][6]

Q3: What materials are generally compatible with dry rhenium fluorides?

A3: In the complete absence of moisture, the following materials generally exhibit good resistance to dry rhenium fluorides. However, it is crucial to perform compatibility testing for your specific application.

  • Metals: Passivated stainless steel (304L, 316L), Nickel, and nickel-based alloys like Monel® and Inconel® are often recommended for handling dry fluorine and other corrosive fluorides.[7][8] Passivation is critical for forming a protective fluoride layer on the metal surface.

  • Polymers: Fluoropolymers such as Polytetrafluoroethylene (PTFE) and Perfluoroalkoxy (PFA) are generally considered resistant to a wide range of corrosive chemicals, including many fluorinating agents.[9]

  • Elastomers: Perfluoroelastomers (FFKM), such as Kalrez® and Chemraz®, offer the highest chemical resistance among elastomers and are often suitable for sealing applications with aggressive chemicals.[10][11][12][13]

Q4: What materials are incompatible with rhenium fluorides?

A4: Many common laboratory materials are not suitable for use with rhenium fluorides, especially in the presence of moisture. Incompatible materials include:

  • Glass: Rhenium tetrafluoride (a potential reduction product of ReF₆) is known to corrode glass when heated.[4] The hydrofluoric acid produced upon hydrolysis of any rhenium fluoride will readily attack glass.

  • Most Elastomers: Common elastomers such as Nitrile (Buna-N), EPDM, and Silicone are not resistant to aggressive fluorinating agents and will degrade rapidly.

  • Organic Compounds: Rhenium fluorides are strong oxidizing agents and can react vigorously with organic materials.

  • Metals Prone to Fluoride Attack: Unpassivated metals and those with low resistance to fluoride corrosion will be rapidly attacked.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with rhenium fluorides.

Issue 1: Visible Corrosion or Discoloration of Stainless Steel Components

  • Question: I have noticed a greenish-blue deposit and pitting on my stainless steel (316L) reactor after a reaction with ReF₆. What is happening and what should I do?

  • Answer:

    • Immediate Action: Safely terminate the experiment, and purge the system with a dry, inert gas (e.g., Nitrogen or Argon) to remove all traces of rhenium fluoride.

    • Analysis: The greenish-blue deposit is likely a mixture of rhenium and other metal fluorides, formed due to a breach in the passive layer of the stainless steel. This indicates that moisture may have been present in your system, leading to the formation of hydrofluoric acid and subsequent corrosion.

    • Corrective Action: The corroded components must be replaced. Before restarting your experiment, it is critical to ensure all components are thoroughly dried and that the new stainless steel parts are properly passivated to create a protective fluoride layer. Review your experimental setup to identify and eliminate any potential sources of moisture ingress.

Issue 2: Leak Detected at a Compression Fitting

  • Question: My hazardous gas detector is alarming, and I suspect a leak at a compression fitting in my ReF₆ delivery line. What is the emergency procedure?

  • Answer:

    • Evacuate: Immediately evacuate all personnel from the affected area.[14]

    • Isolate the Source: If it is safe to do so without significant risk of exposure, shut off the gas supply at the cylinder.[14] Do not attempt to tighten the fitting while the line is pressurized.

    • Ventilate: Ensure the laboratory's ventilation system is operating at maximum capacity to exhaust the leaked gas.

    • Personal Protective Equipment (PPE): Do not re-enter the area without appropriate PPE, including a self-contained breathing apparatus (SCBA) and chemical-resistant clothing.

    • Leak Detection: Once the area is safe to enter with proper PPE, use a compatible leak detection solution (e.g., Snoop®) with an inert gas to pinpoint the exact location of the leak.

    • Repair and Re-test: Depressurize and purge the system with an inert gas. Disassemble, inspect, and clean the fitting. Replace any damaged components. Reassemble and perform a thorough leak test with an inert gas before reintroducing rhenium fluoride.

Issue 3: Powdery Residue Found in the Reaction Vessel

  • Question: After my experiment, I found a fine, powdery residue inside my reactor. What is it and how do I safely clean it?

  • Answer:

    • Identification: The powdery residue likely consists of metal fluorides, which are byproducts of the reaction between rhenium fluoride and the internal surfaces of your equipment.[1] These residues are also hazardous and may contain unreacted rhenium fluoride.

    • Decontamination Procedure:

      • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Conduct all cleaning procedures in a well-ventilated fume hood.

      • Carefully purge the vessel with a dry inert gas.

      • Introduce a quenching agent to neutralize any residual reactive fluorides. A common method is to slowly introduce a dilute, basic solution (e.g., sodium bicarbonate or calcium hydroxide) to neutralize the acidic byproducts. Be aware that this reaction can be exothermic.

      • Once neutralized, the vessel can be washed with deionized water and a suitable detergent.

      • All waste materials (quenching solution, cleaning supplies) must be collected and disposed of as hazardous waste according to your institution's guidelines.

Data Presentation: Material Compatibility

The following tables provide a general guide to the compatibility of various materials with dry, corrosive fluorine compounds. This data is based on information for fluorine and hydrogen fluoride, which are expected to have similar corrosive properties to rhenium fluorides. It is crucial to conduct specific compatibility testing for your exact operating conditions (temperature, pressure, and purity).

Table 1: Corrosion Rate of Metals in Dry Fluorine Gas

MaterialTemperature (°C)Corrosion Rate (mils/year)Notes
Stainless Steel 316200< 0.1Passivated surface is essential.
Nickel 200540< 1.0Forms a protective fluoride film.[15]
Monel® 400540< 1.0Good resistance at elevated temperatures.[15]
Inconel® 600< 500LowGenerally good, but less resistant than Nickel 200 and Monel 400 at higher temperatures.[15]
Aluminum< 200LowForms a passivating aluminum fluoride layer.

Corrosion rates are approximate and can vary significantly with the presence of impurities and moisture.

Table 2: Compatibility of Polymers and Elastomers

MaterialCompatibility RatingMaximum Use Temperature (approx.)Notes
PTFE (Teflon®)A - Excellent260°CHighly resistant to most corrosive chemicals.
PFAA - Excellent260°CSimilar to PTFE with better melt-processability.[9]
FFKM (Kalrez®, Chemraz®)A - Excellent> 300°CBest choice for high-temperature sealing applications.[11][12]
FKM (Viton®)C - Poor to D - Severe< 200°CGenerally not recommended for aggressive fluorinating agents.
Nitrile (Buna-N)D - Severe< 100°CNot suitable for use.
EPDMD - Severe< 150°CNot suitable for use.

Rating System: A = Excellent, B = Good, C = Poor, D = Severe Effect

Experimental Protocols

Protocol 1: Passivation of Stainless Steel for Rhenium Fluoride Service

This protocol describes a method for creating a protective fluoride layer on stainless steel surfaces.

  • Cleaning: Thoroughly degrease and clean all stainless steel components with a suitable solvent (e.g., isopropanol) and then with a detergent wash, followed by a thorough rinse with deionized water.

  • Drying: Dry the components completely in an oven at 120-150°C for at least 4 hours to remove all traces of moisture.

  • Assembly: Assemble the system in a dry, inert atmosphere (e.g., a glovebox).

  • Leak Testing: Pressurize the system with a dry, inert gas (e.g., Helium or Argon) to the maximum expected operating pressure and perform a thorough leak test.

  • Passivation:

    • Introduce a low concentration of a fluorinating agent (e.g., a dilute mixture of F₂ in N₂, or a less reactive fluoride gas) into the system at a controlled temperature (typically starting at room temperature and slowly increasing).

    • Hold the system under these conditions for a set period (e.g., 24 hours) to allow for the gradual formation of a stable metal fluoride layer.

    • Slowly increase the concentration of the fluorinating agent and/or the temperature in stages, holding at each stage to build up the passive film.

    • Once the final desired passivation conditions are reached, hold for an extended period (e.g., 48-72 hours).

  • Purging: After passivation, thoroughly purge the system with a dry, inert gas to remove all traces of the passivating agent.

Protocol 2: Material Compatibility Testing with Rhenium Fluoride

This protocol outlines a general procedure for testing the compatibility of material coupons with rhenium fluoride. All work must be conducted in a dedicated, well-ventilated fume hood or glovebox designed for handling highly toxic and corrosive gases.

  • Coupon Preparation:

    • Prepare coupons of the material to be tested with known dimensions and surface area.

    • Clean the coupons thoroughly to remove any surface contaminants, then dry them completely and record their initial weight.

  • Test Vessel:

    • Use a test vessel constructed from a highly resistant material (e.g., a passivated Nickel or Monel® alloy).

    • The vessel should be equipped with inlet and outlet ports for gas handling and a means to suspend the coupons without creating galvanic corrosion cells.

  • Experimental Setup:

    • Place the prepared coupons in the test vessel.

    • Assemble the test vessel into a gas handling manifold that includes pressure and temperature monitoring, a vacuum pump, and connections for inert gas and rhenium fluoride.

  • Procedure:

    • Evacuate the test vessel and manifold to remove all air and moisture.

    • Backfill with a dry, inert gas. Repeat this purge cycle several times.

    • Introduce rhenium fluoride into the test vessel to the desired pressure and temperature.

    • Expose the coupons for a predetermined duration (e.g., 100 hours).

    • Continuously monitor the temperature and pressure for any signs of reaction.

  • Post-Exposure Analysis:

    • Safely vent and purge the test vessel with an inert gas.

    • Carefully remove the coupons in a ventilated enclosure.

    • Visually inspect the coupons for any changes in appearance (e.g., discoloration, pitting, cracking).

    • Clean the coupons to remove any corrosion products according to established procedures (e.g., ASTM G1).

    • Dry the coupons and record their final weight.

    • Calculate the corrosion rate in mils per year (mpy).

    • Further analysis of the coupon surface (e.g., using scanning electron microscopy) can provide more detailed information about the corrosion mechanism.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Material Compatibility Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Material Coupons (Clean, Dry, Weigh) C Assemble System (Coupons in Vessel) A->C B Prepare & Passivate Test Vessel B->C D Leak Test with Inert Gas C->D E Introduce Rhenium Fluoride D->E F Expose Coupons (Controlled T & P) E->F G Purge System & Remove Coupons F->G H Visual Inspection G->H I Clean & Weigh Coupons H->I J Calculate Corrosion Rate I->J K Surface Analysis (SEM) J->K

Caption: Workflow for material compatibility testing with rhenium fluoride.

troubleshooting_leak Troubleshooting a Suspected Rhenium Fluoride Leak A Leak Suspected (Alarm, Odor, Fumes) B Evacuate Area Immediately A->B C Isolate Gas Source (If Safe to Do So) B->C D Ensure Max Ventilation C->D E Don PPE (SCBA, Chem-Resistant Suit) D->E F Enter Area & Pinpoint Leak (with Inert Gas & Detector) E->F G Depressurize & Purge System F->G H Repair/Replace Faulty Component G->H I Leak Test System with Inert Gas H->I J Return to Service I->J

Caption: Logical steps for troubleshooting a suspected rhenium fluoride leak.

References

Optimization

Technical Support Center: Purification of Crude Rhenium Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude rhenium pentafluoride (ReF₅). The information is designed to address specific issues that may be encountered during purification experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of crude rhenium pentafluoride.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Purified ReF₅ - Incomplete reaction during synthesis. - Loss of volatile ReF₅ during handling or transfer. - Co-distillation or co-sublimation with volatile impurities. - Decomposition of ReF₅ at elevated temperatures.- Ensure the reduction of ReF₆ is complete by optimizing reaction time, temperature, and reductant stoichiometry. - Handle crude and purified ReF₅ in a well-sealed apparatus, preferably under an inert atmosphere (e.g., dry nitrogen or argon). - Optimize the temperature gradient and pressure control during fractional distillation or sublimation to improve separation efficiency. - For thermally sensitive operations, consider using vacuum sublimation at lower temperatures.
Discoloration of Purified Product (Not Yellow-Green) - Presence of rhenium oxyfluoride impurities (e.g., ReOF₄, ReO₂F₂), which can be colorless or white. - Contamination with non-volatile impurities that were carried over mechanically. - Reaction with residual moisture in the apparatus.- Ensure the entire purification system is scrupulously dried before use to prevent the formation of oxyfluorides. - Use a fractional distillation column with sufficient theoretical plates or perform multiple sublimation cycles. - Handle all materials under strictly anhydrous conditions in a glovebox or using Schlenk line techniques.
Product is Contaminated with ReF₆ - Incomplete reduction of ReF₆ during synthesis. - Inefficient fractional distillation.- Ensure the stoichiometry of the reducing agent is correct and allow for sufficient reaction time. - Due to the large difference in boiling points (ReF₆: 33.8 °C, ReF₅: 221.3 °C), fractional distillation should be effective. Ensure the distillation column is properly packed and a suitable temperature gradient is maintained.
Apparatus Corrosion - Reaction of ReF₅ or HF byproduct with incompatible materials. - Presence of moisture leading to the formation of corrosive hydrofluoric acid (HF).- Use apparatus constructed from compatible materials such as nickel, Monel®, or passivated stainless steel. Polytetrafluoroethylene (PTFE) can be used for seals and gaskets. - Ensure all components are thoroughly dried and the experiment is conducted under anhydrous conditions.
Pressure Fluctuations During Vacuum Sublimation - Outgassing of volatile impurities from the crude material. - Leaks in the vacuum system.- Initially, heat the crude material gently under vacuum to allow for the removal of highly volatile impurities before increasing the temperature for ReF₅ sublimation. - Thoroughly check all joints and seals for leaks. Use high-vacuum grease on ground glass joints.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude rhenium pentafluoride?

A1: The most common impurities are typically other rhenium fluorides, such as unreacted rhenium hexafluoride (ReF₆), and rhenium oxyfluorides (e.g., ReOF₄, ReO₃F) which form in the presence of even trace amounts of oxygen or moisture.[1]

Q2: What is the best method for purifying crude ReF₅?

A2: Fractional distillation is a highly effective method for separating ReF₅ from the more volatile ReF₆ due to their significantly different boiling points.[2][3] For removing non-volatile impurities, vacuum sublimation is a suitable technique.[4]

Q3: How can I determine the purity of my rhenium pentafluoride sample?

A3: Purity can be assessed using several analytical techniques. Gas chromatography-mass spectrometry (GC-MS) can be used to detect volatile impurities.[5][6] Infrared (IR) and Raman spectroscopy can identify characteristic vibrational modes of ReF₅ and potential oxyfluoride impurities. Elemental analysis for rhenium and fluorine content can also confirm the stoichiometry of the purified compound.

Q4: What are the key safety precautions when working with rhenium pentafluoride?

A4: Rhenium pentafluoride is a moisture-sensitive and corrosive material that reacts with water to produce hydrofluoric acid (HF).[2] All manipulations should be carried out in a well-ventilated fume hood or a glovebox under an inert, dry atmosphere. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. A face shield is also recommended.

Q5: My purified ReF₅ is a white solid instead of yellow-green. What is the likely impurity?

A5: A white solid suggests the presence of rhenium oxyfluorides, such as ReOF₄, which can be formed by the reaction of ReF₅ with moisture or oxygen. It is crucial to ensure all glassware and reagents are scrupulously dry and the purification is performed under a strictly inert atmosphere.

Data Presentation

Table 1: Physical Properties of Rhenium Pentafluoride and Common Impurities

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
Rhenium PentafluorideReF₅281.2048221.3Yellow-green crystals[2]
Rhenium HexafluorideReF₆300.2018.533.8Colorless solid/liquid[2]
Rhenium OxytetrafluorideReOF₄279.20108171Colorless solid
Rhenium TrioxyfluorideReO₃F251.20147163White solid

Experimental Protocols

General Protocol for Fractional Distillation of Crude ReF₅

Objective: To separate rhenium pentafluoride from more volatile impurities like rhenium hexafluoride.

Materials:

  • Crude rhenium pentafluoride

  • Fractional distillation apparatus constructed of a compatible material (e.g., nickel or passivated stainless steel) with a vacuum jacketed column.

  • Heating mantle and temperature controller

  • Cold trap (liquid nitrogen)

  • Inert gas supply (dry nitrogen or argon)

  • Schlenk line or glovebox

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood or glovebox. Ensure all glassware is rigorously dried. The apparatus should consist of a distillation flask, a fractionating column, a condenser, and a receiving flask.

  • Inert Atmosphere: Purge the entire system with a dry inert gas to remove air and moisture.

  • Charging the Flask: Transfer the crude ReF₅ to the distillation flask under a positive pressure of inert gas.

  • Initial Distillation (Removal of ReF₆):

    • Cool the receiving flask and the cold trap with liquid nitrogen.

    • Gently heat the distillation flask. The more volatile ReF₆ will begin to distill at a lower temperature (around 34 °C at atmospheric pressure).

    • Carefully monitor the temperature at the top of the column. Collect the ReF₆ fraction in the cooled receiving flask.

  • Distillation of ReF₅:

    • Once the ReF₆ has been removed (indicated by a drop in the distillation head temperature), replace the receiving flask with a clean, dry one.

    • Increase the temperature of the heating mantle to distill the ReF₅ (boiling point 221.3 °C).

    • Collect the yellow-green ReF₅ fraction.

  • Shutdown: Once the distillation is complete, allow the apparatus to cool to room temperature under the inert atmosphere before dismantling.

General Protocol for Vacuum Sublimation of Crude ReF₅

Objective: To purify rhenium pentafluoride from non-volatile impurities.

Materials:

  • Crude rhenium pentafluoride

  • Sublimation apparatus (with a cold finger)

  • High-vacuum pump

  • Cold trap (liquid nitrogen)

  • Heating mantle or oil bath

  • Inert gas supply (dry nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble the sublimation apparatus. Ensure all parts are clean and dry.

  • Sample Loading: Place the crude ReF₅ in the bottom of the sublimation apparatus.

  • Assembly and Evacuation: Assemble the apparatus and connect it to a high-vacuum line with a cold trap. Slowly evacuate the system.

  • Cooling: Once a high vacuum is achieved, circulate a coolant (e.g., cold water) through the cold finger.

  • Heating: Gently heat the bottom of the apparatus. The ReF₅ will sublime and deposit as pure crystals on the cold finger.

  • Completion and Collection:

    • Once sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

    • Slowly and carefully vent the system with a dry inert gas.

    • Remove the cold finger and scrape the purified, crystalline ReF₅ into a clean, dry container under an inert atmosphere.

Mandatory Visualization

experimental_workflow_distillation cluster_setup Apparatus Setup cluster_purification Purification Process cluster_shutdown Shutdown setup Assemble & Dry Distillation Apparatus inert Purge with Inert Gas setup->inert charge Charge Crude ReF₅ inert->charge heat1 Gently Heat charge->heat1 collect_ref6 Collect ReF₆ Fraction (b.p. 33.8°C) heat1->collect_ref6 heat2 Increase Heat collect_ref6->heat2 collect_ref5 Collect ReF₅ Fraction (b.p. 221.3°C) heat2->collect_ref5 cool Cool to Room Temp collect_ref5->cool dismantle Dismantle Under Inert Gas cool->dismantle

Caption: Workflow for the fractional distillation of crude rhenium pentafluoride.

troubleshooting_logic cluster_issues Troubleshooting Paths cluster_solutions Potential Solutions start Purification Experiment Initiated outcome Pure ReF₅ Obtained? start->outcome low_yield Low Yield outcome->low_yield No discoloration Product Discolored outcome->discoloration No contamination Known Contaminant Present outcome->contamination No end Successful Purification outcome->end Yes solution_yield Check reaction completion. Optimize distillation/sublimation parameters. low_yield->solution_yield solution_color Ensure anhydrous conditions. Improve separation efficiency. discoloration->solution_color solution_contam Refine distillation temperature gradient. Check for leaks. contamination->solution_contam solution_yield->start Re-run Experiment solution_color->start Re-run Experiment solution_contam->start Re-run Experiment

Caption: A logical troubleshooting workflow for rhenium pentafluoride purification.

References

Troubleshooting

Rhenium (VI) Fluoride Decomposition Pathways: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the decomposition path...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the decomposition pathways of Rhenium (VI) Fluoride (ReF₆). This guide is intended to assist researchers in understanding the stability of ReF₆ and in safely conducting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for Rhenium (VI) Fluoride?

A1: Rhenium (VI) Fluoride primarily decomposes through three main pathways:

  • Hydrolysis: Rapid and vigorous reaction with water or moisture.

  • Thermal Decomposition: Degradation at elevated temperatures.

  • Disproportionation: Can occur, particularly during hydrolysis.

Q2: How does Rhenium (VI) Fluoride react with water (hydrolysis)?

A2: ReF₆ is extremely sensitive to moisture and hydrolyzes readily. The reaction pathway depends on the pH of the aqueous solution.

  • In neutral or acidic solutions , ReF₆ undergoes a complex hydrolysis and disproportionation reaction. The reaction can be summarized by the following equation: 3ReF₆ + 6H₂O → [ReF₆]²⁻ + ReO₄⁻ + ReO₂ + 9F⁻ + 12H⁺[1] This reaction produces a mixture of rhenium compounds in different oxidation states (+4, +7, and a complex of +4), along with hydrofluoric acid.

  • In basic solutions , such as sodium hydroxide, ReF₆ dissolves to form perrhenic acid and sodium fluoride.[2]

Q3: At what temperature does Rhenium (VI) Fluoride thermally decompose?

Q4: Does Rhenium (VI) Fluoride undergo disproportionation under anhydrous conditions?

A4: While disproportionation is a key feature of the hydrolysis of ReF₆, information regarding its disproportionation under strictly anhydrous conditions is not well-documented in the available literature. The disproportionation of the related compound, rhenium pentafluoride (ReF₅), is known to occur.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected pressure increase in a sealed reaction vessel containing ReF₆. Thermal decomposition of ReF₆, leading to the formation of gaseous fluorine (F₂).Immediately cool the reaction vessel to slow down the decomposition. Vent the vessel in a controlled manner into a suitable fume hood or gas scrubbing system.
Formation of a blue or green solid when handling ReF₆ in glassware. Slow decomposition of ReF₆ in the presence of trace moisture on the glass surface, leading to the formation of rhenium oxyfluorides (e.g., ReOF₄).[3]Ensure all glassware is rigorously dried and handled under an inert atmosphere (e.g., in a glovebox). Use materials that are less reactive with ReF₆, such as nickel or Monel.
Inconsistent experimental results when using ReF₆. Partial hydrolysis of ReF₆ due to exposure to atmospheric moisture. ReF₆ is extremely hygroscopic.Handle ReF₆ exclusively under a dry, inert atmosphere (e.g., argon or nitrogen). Use dried solvents and reagents.
Formation of a black precipitate during an aqueous reaction. Formation of Rhenium Dioxide (ReO₂) as a product of hydrolysis.[1]This is an expected product of ReF₆ hydrolysis in neutral or acidic water. The precipitate can be separated by filtration.

Quantitative Data Summary

Decomposition Pathway Products Conditions Quantitative Data
Hydrolysis (Neutral/Acidic) [ReF₆]²⁻, ReO₄⁻, ReO₂, HFPresence of water/moistureReaction is rapid and vigorous. Specific kinetic data is not available.
Hydrolysis (Basic) Perrhenic acid (HReO₄), Sodium Fluoride (NaF)Aqueous NaOH solutionQualitative observation of dissolution.[2]
Thermal Decomposition ReF₄, F₂Elevated temperatures (Specific onset temperature for ReF₆ is not well-defined, but by analogy with ReF₅, likely >200°C)[3]Specific kinetic and thermodynamic data is not readily available.

Experimental Protocols

Protocol 1: Controlled Hydrolysis of ReF₆ for Product Analysis

Objective: To safely hydrolyze ReF₆ and analyze the resulting products.

Materials:

  • Rhenium (VI) Fluoride (ReF₆)

  • Degassed, deionized water

  • Inert atmosphere glovebox

  • Schlenk line apparatus

  • Dry glassware (e.g., Schlenk flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Appropriate analytical instrumentation (e.g., NMR, Raman spectrometer, ICP-MS)

Procedure:

  • All manipulations of ReF₆ must be performed in a dry, inert atmosphere glovebox.

  • Transfer a known quantity of ReF₆ to a pre-weighed, dry Schlenk flask inside the glovebox.

  • Seal the flask and transfer it to a fume hood equipped with a Schlenk line.

  • Connect the flask to the Schlenk line and place it in a cooling bath (e.g., dry ice/acetone).

  • Slowly add a stoichiometric amount of degassed, deionized water dropwise via a dropping funnel while stirring vigorously.

  • Observe the reaction for any color changes or precipitate formation.

  • Once the reaction is complete, allow the mixture to slowly warm to room temperature.

  • Aliquots of the resulting solution and any precipitate can be carefully collected for analysis.

Safety Precautions:

  • ReF₆ is highly corrosive and reacts violently with water.[4]

  • The hydrolysis reaction generates hydrofluoric acid (HF), which is extremely toxic and corrosive.

  • All work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face shield, must be worn.

Protocol 2: Investigation of Thermal Decomposition of ReF₆

Objective: To determine the onset temperature and products of thermal decomposition of ReF₆.

Materials:

  • Rhenium (VI) Fluoride (ReF₆)

  • Thermogravimetric Analyzer (TGA) coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR)

  • Inert sample pans (e.g., platinum)

  • Inert purge gas (e.g., argon or nitrogen)

Procedure:

  • Inside an inert atmosphere glovebox, load a small, accurately weighed sample of ReF₆ into a TGA pan.

  • Seal the TGA pan if possible, or ensure a continuous inert atmosphere is maintained during transfer to the instrument.

  • Place the sample in the TGA instrument.

  • Purge the TGA furnace with a high-purity inert gas to remove any residual air or moisture.

  • Program the TGA to heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range.

  • Monitor the mass loss as a function of temperature.

  • Simultaneously analyze the evolved gases using the coupled MS or FTIR to identify the decomposition products (e.g., F₂).

  • The solid residue can be analyzed post-experiment using techniques like X-ray diffraction (XRD) to identify the non-volatile products (e.g., ReF₄).

Safety Precautions:

  • Ensure the exhaust from the TGA-MS/FTIR is properly vented to a fume hood or scrubbing system, as toxic and corrosive gases may be evolved.

  • Handle the residue with care, as it may be reactive.

Visualizations

Hydrolysis_Pathway cluster_products_acidic Products (Neutral/Acidic) cluster_products_basic Products (Basic) ReF6 ReF₆ Acidic_Neutral Neutral/Acidic Conditions ReF6->Acidic_Neutral reacts with H₂O Basic Basic Conditions (NaOH) ReF6->Basic reacts with NaOH(aq) H2O H₂O ReF6_2_ [ReF₆]²⁻ Acidic_Neutral->ReF6_2_ ReO4_ ReO₄⁻ Acidic_Neutral->ReO4_ ReO2 ReO₂ Acidic_Neutral->ReO2 HF HF Acidic_Neutral->HF HReO4 HReO₄ Basic->HReO4 NaF NaF Basic->NaF

Caption: Hydrolysis pathways of Rhenium (VI) Fluoride.

Thermal_Decomposition ReF6 ReF₆ (s, l) Heat Elevated Temperature ReF6->Heat is heated ReF4 ReF₄ (s) Heat->ReF4 decomposes to F2 F₂ (g) Heat->F2 and

Caption: Thermal decomposition pathway of Rhenium (VI) Fluoride.

Experimental_Workflow_TGA start Start prep Sample Preparation (Inert Atmosphere) start->prep tga TGA-MS/FTIR Analysis (Inert Gas Purge) prep->tga heating Controlled Heating Ramp tga->heating data Data Acquisition (Mass Loss vs. Temp, Evolved Gas Analysis) heating->data analysis Data Analysis (Identify Decomposition Temperature & Products) data->analysis end End analysis->end

Caption: Experimental workflow for TGA of ReF₆.

References

Optimization

challenges in the preparation of rhenium fluoride materials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of rhenium fluoride (B91410) ma...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of rhenium fluoride (B91410) materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of rhenium hexafluoride (ReF6)?

A1: The primary challenges in synthesizing ReF6 include the formation of a mixture of rhenium fluorides, particularly rhenium heptafluoride (ReF7), and the high reactivity and moisture sensitivity of the product.[1][2] Direct fluorination of rhenium metal often yields a mixture of ReF6 and ReF7, requiring careful control of reaction conditions to favor the formation of ReF6.[3][4] Additionally, ReF6 is highly hygroscopic and reacts violently with water, necessitating handling in a dry, inert atmosphere.[1][5]

Q2: How can the formation of rhenium oxyfluorides be minimized during synthesis?

A2: The formation of rhenium oxyfluorides is a common issue, often arising from reactions with oxygen or moisture. To minimize their formation, it is crucial to use high-purity, anhydrous reagents and to conduct the reaction in a meticulously dried, oxygen-free apparatus.[6] The use of fluorinating agents like chlorine trifluoride (ClF3) instead of direct fluorination with fluorine gas has been explored to avoid the formation of oxyfluorides.

Q3: What are the recommended handling and storage procedures for rhenium fluorides?

A3: Rhenium fluorides are highly reactive, corrosive, and sensitive to moisture.[5][7] All handling should be performed in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).[8][9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9][10] Rhenium fluorides should be stored in tightly sealed containers made of compatible materials (e.g., certain plastics or passivated metal) in a cool, dry, and well-ventilated area, away from water and other reactive chemicals.

Q4: Can rhenium heptafluoride (ReF7) be synthesized directly from the elements?

A4: Yes, ReF7 can be prepared by the direct fluorination of rhenium metal with fluorine gas at elevated temperatures, typically around 400 °C.[3][11] To favor the formation of ReF7 over ReF6, it is recommended to carry out the reaction under pressure.[4]

Q5: What are the common impurities in rhenium fluoride synthesis, and how can they be removed?

A5: Common impurities include other rhenium fluorides (e.g., ReF7 in ReF6 synthesis), rhenium oxyfluorides, and unreacted starting materials. Purification can be achieved through methods such as fractional distillation or sublimation, taking advantage of the different volatilities of the compounds. For instance, ReF6 can be purified by distillation.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired rhenium fluoride - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Loss of volatile product during collection.- Increase reaction time or temperature within the recommended range.[12] - Optimize the flow rate of the fluorinating agent. - Ensure the cold trap for product collection is at a sufficiently low temperature (e.g., using liquid nitrogen).[12]
Product is a mixture of ReF6 and ReF7 - Reaction conditions favor the formation of both fluorides.- To favor ReF6, consider a two-step process where the initial product mixture is reacted with excess rhenium metal to reduce ReF7 to ReF6.[1][13] - To favor ReF7, increase the reaction temperature and pressure during direct fluorination.[4]
Formation of blue or green solids in the product - Presence of lower rhenium fluorides, such as rhenium tetrafluoride (ReF4), which is blue.[14]- This may indicate unintentional reduction of the higher fluoride. Check for and eliminate potential reducing agents in the reaction system. - Re-fluorinate the product under controlled conditions to convert lower fluorides to the desired higher oxidation state.
Product hydrolyzes or fumes upon exposure to air - The product is highly hygroscopic and reacting with atmospheric moisture.[1]- Handle the product strictly under an inert and dry atmosphere (glovebox or dry air). - Ensure all glassware and transfer lines are thoroughly dried before use.
Reaction with the crucible material - Certain crucible materials like alumina (B75360) can react with rhenium fluorides at elevated temperatures.- Use crucibles made of more inert materials such as platinum or nickel for high-temperature reactions.[15]

Quantitative Data

Table 1: Synthesis Conditions for Rhenium Hexafluoride (ReF6)

Method Fluorinating Agent Temperature (°C) Pressure (MPa) Reported Purity/Yield Reference(s)
Two-step fluorination and reductionNitrogen trifluoride (NF3)400-430 (fluorination), 100-120 (reduction)0.15-0.2 (fluorination), 0.1-0.3 (reduction)91.2 wt% purity[1]
Reduction of ReF7Rhenium metal300Not specifiedNot specified[13][16]
Direct FluorinationFluorine (F2)125Not specifiedNot specified[1]

Table 2: Synthesis Conditions for Rhenium Heptafluoride (ReF7)

Method Fluorinating Agent Temperature (°C) Pressure Key Outcome Reference(s)
Direct FluorinationFluorine (F2)400ElevatedFavors ReF7 formation[3][4]
Explosion of Re metalSulfur hexafluoride (SF6)Not applicableNot applicableProduction of ReF7[11]

Experimental Protocols

Protocol 1: Synthesis of Rhenium Hexafluoride (ReF6) via a Two-Step Process[1]

Objective: To prepare ReF6 with high purity by first fluorinating rhenium powder to a mixture of ReF6 and ReF7, followed by the reduction of ReF7 to ReF6.

Materials:

  • Rhenium powder (5 g for fluorination, 10 g for reduction)

  • Nitrogen trifluoride (NF3) gas

  • Nitrogen gas (for purging)

Equipment:

  • Two-zone tube furnace

  • Two reaction chambers (Reactor I and Reactor II)

  • Two condensers (Condenser I and Condenser II)

  • Gas flow controllers

  • Pressure gauges

Procedure:

Step 1: Fluorination

  • Place 5 g of rhenium powder in Reactor I.

  • Purge the system with dry nitrogen gas.

  • Introduce NF3 gas at a flow rate of 20-30 h⁻¹.

  • Heat Reactor I to 400-430 °C and maintain the pressure at 0.15-0.2 MPa.

  • Collect the volatile products (a mixture of ReF6 and ReF7) in Condenser I, cooled to liquefy the products.

  • Vent the non-condensable gases through an exhaust valve.

Step 2: Reduction

  • Gently heat Condenser I to sublime the mixed solid into a gaseous state.

  • Introduce the mixed gas into Reactor II, which contains 10 g of rhenium powder.

  • Maintain a gas flow rate of 5-10 h⁻¹.

  • Heat Reactor II to 100-120 °C and maintain the pressure at 0.1-0.3 MPa.

  • Collect the final product (ReF6) in Condenser II. The reported purity of the ReF6 is 91.2 wt%.

Protocol 2: Synthesis of Rhenium Heptafluoride (ReF7) by Direct Fluorination[3][4]

Objective: To prepare ReF7 by the direct reaction of rhenium metal with fluorine gas.

Materials:

  • Rhenium metal powder or sponge

  • Fluorine (F2) gas

Equipment:

  • High-pressure reaction vessel (e.g., a passivated nickel or Monel tube)

  • Tube furnace

  • Gas flow control system

  • Cold trap

Procedure:

  • Place the rhenium metal in the reaction vessel.

  • Evacuate the system and passivate the interior surfaces with a low concentration of fluorine gas.

  • Introduce fluorine gas into the reactor.

  • Heat the reactor to 400 °C.

  • Maintain the system under elevated pressure to drive the reaction towards the formation of ReF7.

  • The volatile ReF7 product is collected in a cold trap cooled with a suitable refrigerant.

Visualizations

experimental_workflow_ref6 re_powder1 Rhenium Powder reactor1 Reactor I (400-430 °C, 0.15-0.2 MPa) re_powder1->reactor1 nf3 NF3 Gas nf3->reactor1 condenser1 Condenser I (Collection of ReF6/ReF7) reactor1->condenser1 exhaust Exhaust reactor1->exhaust Non-condensables reactor2 Reactor II (100-120 °C, 0.1-0.3 MPa) condenser1->reactor2 re_powder2 Rhenium Powder re_powder2->reactor2 condenser2 Condenser II (Pure ReF6) reactor2->condenser2 reaction_pathways Re Re ReF6 ReF6 Re->ReF6 + F2 (heated) ReF7 ReF7 Re->ReF7 + F2 (400°C, pressure) ReF4 ReF4 ReF6->ReF4 + H2 or Re or SO2 (Reduction) ReF7->ReF6 + Re (300°C) (Reduction)

References

Troubleshooting

Technical Support Center: Thermal Decomposition of Ammonium Hexafluororhenate(IV)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of ammonium (B1...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of ammonium (B1175870) hexafluororhenate(IV), (NH₄)₂[ReF₆].

Frequently Asked Questions (FAQs)

Q1: What is the expected decomposition temperature of ammonium hexafluororhenate(IV)?

A1: The thermal decomposition of ammonium hexafluororhenate(IV) is characterized by a single decomposition step that occurs at approximately 350 °C in an inert atmosphere such as argon.[1]

Q2: What are the expected products of the thermal decomposition?

A2: The decomposition products can vary depending on the experimental conditions, particularly the material of the crucible used.

  • When heated in an alumina (B75360) (Al₂O₃) crucible , the product is a mixed phase of rhenium dioxide (ReO₂). This is believed to be caused by a reaction between the ammonium hexafluororhenate(IV) and the alumina crucible.[1]

  • In a non-reactive environment , such as a platinum crucible, the expected product is metallic rhenium.[1]

  • Older literature has reported the formation of rhenium nitride fluoride (B91410) (ReNF), but this finding has been contested.[1]

Q3: What is the general appearance of the decomposition product?

A3: An earlier study by LaValle et al. described the decomposition product as a black residue.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected decomposition products (e.g., oxides instead of metal). The crucible material may be reacting with the sample at high temperatures. Alumina crucibles have been shown to react with (NH₄)₂[ReF₆] to form rhenium oxides.[1]Use a non-reactive crucible material, such as platinum, to obtain metallic rhenium.[1] Ensure the inert atmosphere is of high purity to prevent oxidation from trace oxygen.
Inconsistent decomposition temperatures. Variations in heating rate can affect the onset and peak temperatures of decomposition. The presence of impurities in the starting material can also alter the decomposition profile.Maintain a consistent and controlled heating rate for all experiments. Ensure the purity of the ammonium hexafluororhenate(IV) starting material.
Difficulty in characterizing the final product. The decomposition product may be nanocrystalline or amorphous, leading to broad peaks in X-ray diffraction (PXRD) analysis.[1]Employ analytical techniques suitable for nanocrystalline or amorphous materials, such as transmission electron microscopy (TEM) or pair distribution function (PDF) analysis. Consider annealing the product at a higher temperature to promote crystallization, if appropriate for the desired phase.
Observation of multiple exothermic peaks in Differential Scanning Calorimetry (DSC). The thermal decomposition of (NH₄)₂[ReF₆] is a complex process. In an alumina crucible, two distinct exothermic peaks have been observed, one around 361 °C and a broader one around 704 °C.[1]This is an expected observation under certain conditions and reflects the multi-step nature of the decomposition and potential side reactions. Correlate the thermal events with mass loss from Thermogravimetric Analysis (TGA) to better understand each step.

Data Presentation

Table 1: Thermal Analysis Data for (NH₄)₂[ReF₆] Decomposition in an Alumina Crucible under Argon Atmosphere [1]

Thermal Analysis TechniqueEventOnset Temperature (°C)Peak Temperature (°C)
TGASingle Decomposition Step-~350
DSCFirst Exothermic Peak329361
DSCSecond Exothermic Peak654704

Experimental Protocols

Methodology for Thermal Analysis of Ammonium Hexafluororhenate(IV)

This protocol is based on the study by Louis-Jean et al.[1]

Objective: To determine the thermal decomposition profile of (NH₄)₂[ReF₆] using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Materials:

  • Ammonium hexafluororhenate(IV), (NH₄)₂[ReF₆]

  • Alumina (Al₂O₃) or Platinum (Pt) crucible

  • High-purity argon gas

Equipment:

  • Simultaneous Thermal Analyzer (TGA/DSC)

  • Powder X-ray Diffractometer (PXRD) for product characterization

Procedure:

  • Place a small, accurately weighed sample of (NH₄)₂[ReF₆] (typically 5-10 mg) into the chosen crucible (alumina or platinum).

  • Place the crucible in the simultaneous thermal analyzer.

  • Purge the furnace with high-purity argon gas at a constant flow rate to establish an inert atmosphere.

  • Heat the sample from room temperature to a final temperature (e.g., 950 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Continuously record the sample weight (TGA) and the heat flow (DSC) as a function of temperature.

  • After the experiment, cool the furnace to room temperature under the argon atmosphere.

  • Carefully remove the crucible and collect the decomposition product.

  • Characterize the solid residue using PXRD to identify the crystalline phases present.

Visualizations

ExperimentalWorkflow Experimental Workflow for Thermal Decomposition Analysis cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_characterization Product Characterization cluster_interpretation Data Interpretation start Weigh (NH4)2[ReF6] Sample place Place Sample in Crucible (Alumina or Platinum) start->place load Load Crucible into TGA/DSC place->load purge Purge with Argon load->purge heat Heat at Controlled Rate purge->heat record Record TGA and DSC Data heat->record cool Cool to Room Temperature record->cool collect Collect Residue cool->collect pxrd Analyze with PXRD collect->pxrd interpret Identify Decomposition Products and Temperatures pxrd->interpret

Caption: Workflow for thermal analysis of ammonium hexafluororhenate(IV).

DecompositionPathways Proposed Decomposition Pathways cluster_alumina Alumina Crucible cluster_platinum Platinum Crucible start (NH4)2[ReF6] re_oxide ReO2 (mixed phase) start->re_oxide  Δ, Ar, Al2O3 crucible re_metal Metallic Rhenium start->re_metal  Δ, Ar, Pt crucible

Caption: Influence of crucible material on decomposition products.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Fluorinating Strength of Rhenium Hexafluoride (ReF6) and Tungsten Hexafluoride (WF6)

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the fluorinating strength of Rhenium Hexafluoride (ReF6) and Tungsten Hexafluoride (WF6). The information pre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorinating strength of Rhenium Hexafluoride (ReF6) and Tungsten Hexafluoride (WF6). The information presented is based on theoretical calculations and contextual experimental evidence to assist researchers in selecting the appropriate fluorinating agent for their specific applications.

Executive Summary

Theoretical Comparison of Fluorinating Strength

The fluorinating strength of a metal hexafluoride is directly related to its ability to accept an electron and release a fluoride (B91410) ion, a property quantified by its electron affinity (EA). A higher electron affinity indicates a greater driving force for the molecule to be reduced, making it a more potent oxidizing and, consequently, a more powerful fluorinating agent.

High-level electronic structure calculations have provided reliable, self-consistent thermochemical data for third-row transition metal hexafluorides.[1][2][3][4] These studies consistently demonstrate that the electron affinities of these compounds increase with the atomic number of the central metal atom.

Table 1: Comparison of Electron Affinities and Key Properties of ReF6 and WF6

PropertyRhenium Hexafluoride (ReF6)Tungsten Hexafluoride (WF6)Reference
Electron Affinity (eV) 4.58 3.15 [1][2][3]
Molecular Weight ( g/mol ) 300.22297.84
Physical State at STP GasGas
Color Pale yellow solid/liquid, colorless gasColorless gas

The significantly higher electron affinity of ReF6 (4.58 eV) compared to WF6 (3.15 eV) is the primary indicator of its superior fluorinating strength.[1][2][3] This substantial difference of 1.43 eV translates to a much greater thermodynamic driving force for ReF6 to act as an electron acceptor and, therefore, as a fluorine donor in a chemical reaction.

Experimental Observations and Reactivity Context

Rhenium Hexafluoride (ReF6):

  • The high electron affinity of ReF6 places it among the more potent oxidizing metal hexafluorides.[4]

  • Experimental studies on electron attachment have shown that ReF6 readily captures an electron to form the ReF6⁻ anion, a key step in its action as a fluorinating agent.[5]

Tungsten Hexafluoride (WF6):

  • WF6 is generally considered a relatively mild fluorinating agent among the metal hexafluorides.

  • Its primary application is in the chemical vapor deposition (CVD) of tungsten films for the microelectronics industry, where its reactivity is carefully controlled.[6][7][8][9][10]

  • Studies on electron attachment to WF6 indicate that it captures electrons much more slowly at room temperature compared to other metal hexafluorides, with the rate only becoming significant at elevated temperatures.[5] This kinetic barrier further reduces its effectiveness as a fluorinating agent under mild conditions.

  • In some contexts, WF6 is even used as an inert solvent for reactions involving stronger Lewis acids, highlighting its lower reactivity.[4]

Experimental Protocol: General Procedure for Fluorination Reactions with ReF6 or WF6

Caution: Rhenium hexafluoride and tungsten hexafluoride are highly toxic, corrosive, and moisture-sensitive gases. All manipulations must be carried out in a well-ventilated fume hood or a glovebox by trained personnel using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Reactions should be conducted in apparatus made of resistant materials such as nickel, Monel, or passivated stainless steel.

Objective: To perform a comparative fluorination of a substrate (e.g., an inorganic chloride or a metal oxide) using ReF6 and WF6.

Materials:

  • Rhenium Hexafluoride (ReF6) gas

  • Tungsten Hexafluoride (WF6) gas

  • Substrate (e.g., anhydrous metal chloride or finely powdered metal oxide)

  • Inert gas (e.g., Argon or Nitrogen), dried and deoxygenated

  • Solvent (if required, a dry, aprotic, and fluorination-resistant solvent like anhydrous HF or a perfluorinated hydrocarbon)

  • Reaction vessel (e.g., a nickel or passivated stainless steel autoclave or a Schlenk flask made of appropriate material)

  • Gas handling manifold with pressure gauges and flow controllers

  • Cold trap (liquid nitrogen) for unreacted hexafluoride

  • Quenching solution (e.g., a solution of sodium bicarbonate or calcium hydroxide)

Procedure:

  • Apparatus Preparation: The reaction vessel and all connecting tubing must be rigorously dried and rendered inert. This is typically achieved by heating under a high vacuum and then purging with a dry, inert gas.

  • Substrate Addition: The substrate is weighed and added to the reaction vessel under an inert atmosphere to prevent any contact with moisture.

  • Evacuation and Cooling: The reaction vessel is evacuated to remove the inert gas and then cooled to a low temperature (e.g., -196 °C with liquid nitrogen) to facilitate the condensation of the hexafluoride gas.

  • Hexafluoride Transfer: A known amount of ReF6 or WF6 is transferred from its storage cylinder into the cooled reaction vessel via the gas handling manifold. The amount can be determined by weighing the vessel before and after the transfer or by using a calibrated volume on the manifold.

  • Reaction: The reaction vessel is allowed to warm to the desired reaction temperature. The reaction mixture may be stirred if applicable. The progress of the reaction can be monitored by observing pressure changes or by taking aliquots for analysis (if the setup allows).

  • Quenching and Work-up: After the reaction is complete, the vessel is cooled again, and any unreacted hexafluoride is carefully vented through a cold trap and then a scrubbing solution. The reaction mixture is then cautiously quenched by the slow addition of an appropriate reagent.

  • Product Isolation and Analysis: The fluorinated product is isolated from the reaction mixture through standard techniques such as filtration, distillation, or sublimation. The product should be characterized using appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry, X-ray diffraction).

  • Comparison: The yield, conversion, and selectivity of the fluorination reaction are determined for both ReF6 and WF6 to provide a quantitative comparison of their fluorinating strength under the chosen conditions.

Visualization of Comparative Fluorinating Strength

The following diagram illustrates the fundamental relationship between electron affinity and the fluorinating strength of ReF6 and WF6.

G cluster_0 Fluorinating Strength Comparison ReF6 ReF6 Re_EA Electron Affinity 4.58 eV ReF6->Re_EA has WF6 WF6 W_EA Electron Affinity 3.15 eV WF6->W_EA has High_Strength Higher Fluorinating Strength Re_EA->High_Strength leads to Low_Strength Lower Fluorinating Strength W_EA->Low_Strength leads to

Caption: Relationship between electron affinity and fluorinating strength for ReF6 and WF6.

Conclusion

References

Comparative

A Comparative Guide to Rhenium and Osmium Fluorides for Advanced Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the physicochemical properties, synthesis, and reactivity of rhenium and osmium fluorides, with a focus on...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, synthesis, and reactivity of rhenium and osmium fluorides, with a focus on their higher oxidation states. The information is intended to support researchers in materials science, inorganic chemistry, and drug development in understanding the potential and challenges associated with these highly reactive compounds.

Physicochemical Properties

Rhenium and osmium form a variety of binary fluorides, with the hexafluorides and rhenium heptafluoride being the most studied. The following tables summarize their key physical properties.

Table 1: Physical Properties of Rhenium Fluorides

PropertyRhenium Hexafluoride (ReF₆)Rhenium Heptafluoride (ReF₇)
Formula Weight 300.20 g/mol 319.196 g/mol
Appearance Yellow crystalline solid or liquidBright yellow crystalline solid
Melting Point 18.5 °C48.3 °C
Boiling Point 33.7 °C73.72 °C
Density 4.94 g/cm³ (solid at -140 °C)4.3 g/cm³
Molecular Geometry Octahedral (Oₕ)Distorted Pentagonal Bipyramidal
Re-F Bond Length 1.823 ÅNot specified

Table 2: Physical Properties of Osmium Fluorides

PropertyOsmium Hexafluoride (OsF₆)
Formula Weight 304.22 g/mol
Appearance Yellow crystalline solid
Melting Point 33.4 °C
Boiling Point 47.5 °C
Density 5.09 g/cm³ (solid at -140 °C)[1]
Molecular Geometry Octahedral (Oₕ)
Os-F Bond Length 1.827 Å[1]

Synthesis and Handling

The synthesis of these high-valent metal fluorides requires specialized equipment and expertise due to the corrosive and toxic nature of the reagents and products.

Experimental Protocol: Synthesis of Rhenium and Osmium Hexafluorides

This protocol describes a general method for the synthesis of ReF₆ and OsF₆ via direct fluorination of the corresponding metal.

Materials:

  • Rhenium or Osmium metal sponge (high purity)

  • Fluorine gas (high purity)

  • Pre-fluorinated nickel or Monel reactor with high-pressure fittings

  • Stainless-steel high-pressure valves

  • Cold trap (liquid nitrogen)

  • Vacuum line

Procedure:

  • A pre-fluorinated nickel or Monel reactor is loaded with a weighed amount of the respective metal sponge. For ReF₆ synthesis, a 5% excess of rhenium metal is used to avoid the formation of ReF₇. For OsF₆, a 67% excess of fluorine is recommended.

  • The reactor is attached to a vacuum line, evacuated, and checked for leaks.

  • Fluorine gas is introduced into the reactor to a pressure of 4-5 atm.

  • The reactor is heated to 300 °C for 4-5 hours.[2]

  • After the reaction, the reactor is cooled to room temperature, and the excess fluorine is carefully vented through a scrubber.

  • The product hexafluoride is purified by fractional distillation under vacuum, collecting the product in a cold trap cooled with liquid nitrogen.

  • The purity of the collected hexafluoride is verified using vibrational spectroscopy (IR and Raman) and mass spectrometry.[2]

Safety Precautions:

  • All manipulations must be performed in a well-ventilated fume hood or a glove box with an inert atmosphere.[3]

  • Personal protective equipment (PPE), including chemical splash goggles, a face shield, and corrosion-resistant gloves (e.g., neoprene or butyl rubber), must be worn at all times.[3]

  • Specialized materials like Monel or Kel-F are required for handling these corrosive fluorides.

  • In case of exposure, immediate medical attention is necessary. Calcium gluconate gel should be readily available as a first aid measure for skin contact with hydrofluoric acid, a potential hydrolysis product.[3]

G cluster_synthesis Synthesis Workflow metal Rhenium or Osmium Metal Sponge reactor High-Pressure Reactor (300 °C, 4-5 atm) metal->reactor fluorine Fluorine Gas (F₂) fluorine->reactor purification Fractional Distillation reactor->purification Crude Product product Pure ReF₆ or OsF₆ purification->product analysis Spectroscopic Analysis (IR, Raman, MS) product->analysis Characterization

Synthesis workflow for ReF₆ and OsF₆.

Comparative Reactivity: Hydrolysis

Both rhenium and osmium hexafluorides are highly susceptible to hydrolysis, reacting readily with water to form various oxyfluorides and ultimately hydrofluoric acid.

General Hydrolysis Reactions:

  • ReF₆ + 2H₂O → ReO₂ + 6HF

  • OsF₆ + 2H₂O → OsO₂ + 6HF

These reactions are vigorous and release corrosive hydrogen fluoride (B91410) gas. The reactivity of these compounds necessitates their handling in anhydrous environments.

Proposed Experimental Protocol for Comparative Hydrolysis Study

A quantitative comparison of the hydrolysis rates of ReF₆ and OsF₆ can be performed using in-situ monitoring techniques.

Objective: To compare the gas-phase hydrolysis rates of ReF₆ and OsF₆ under controlled conditions.

Apparatus:

  • A gas-tight reaction cell with IR-transparent windows (e.g., AgCl or BaF₂).

  • Fourier-transform infrared (FTIR) spectrometer for in-situ monitoring of reactant and product concentrations.

  • Mass flow controllers for precise introduction of reactant gases.

  • A vacuum system to evacuate the cell and handle gaseous products.

  • A temperature-controlled environment for the reaction cell.

Procedure:

  • The reaction cell is evacuated to a high vacuum.

  • A known partial pressure of water vapor is introduced into the cell.

  • A known partial pressure of either ReF₆ or OsF₆ is introduced into the cell, initiating the reaction.

  • The FTIR spectra of the gas mixture are recorded at regular time intervals.

  • The disappearance of the characteristic vibrational bands of the hexafluoride and the appearance of the bands corresponding to HF and any gaseous oxyfluoride intermediates are monitored.

  • The experiment is repeated for the other hexafluoride under identical conditions of temperature, pressure, and reactant concentrations.

  • The reaction rates are determined by analyzing the change in concentration of the reactants and/or products over time.

G cluster_reactivity Comparative Reactivity Logic start Introduce Reactants (Hexafluoride + Water Vapor) reaction Gas-Phase Hydrolysis start->reaction monitoring In-Situ FTIR Monitoring reaction->monitoring data Concentration vs. Time Data monitoring->data analysis Kinetic Analysis data->analysis comparison Comparison of Reaction Rates (ReF₆ vs. OsF₆) analysis->comparison

Logical flow for a comparative hydrolysis study.

Relevance to Drug Development

While high-valent rhenium and osmium fluorides are not directly used in pharmaceuticals due to their extreme reactivity and toxicity, they are relevant to the broader field of drug development in the context of fluorine chemistry.

The incorporation of fluorine into drug molecules is a common strategy to enhance their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[4][5] This has led to a significant number of fluorinated drugs being approved.

Highly reactive fluorinating agents are essential for the synthesis of these complex fluorinated organic molecules. While common laboratory fluorinating agents are preferred for their selectivity and ease of handling, highly reactive metal fluorides like ReF₆ and OsF₆ represent the extreme end of fluorinating power. Their utility would be in specialized applications where very strong fluorinating conditions are required to break strong bonds and introduce fluorine into unreactive positions. However, their lack of selectivity and hazardous nature are significant barriers to their widespread use in organic synthesis for drug discovery.

Currently, there is a lack of published research demonstrating the application of rhenium or osmium fluorides as catalysts or reagents in the synthesis of pharmaceutical compounds. The development of safer and more selective fluorinating agents remains a primary focus in medicinal chemistry.

References

Validation

A Guide to the Validation of Rhenium Fluoride Crystal Structure Data

This guide provides a comparative overview of the experimentally determined crystal structure data for various rhenium fluorides. It is intended for researchers, scientists, and drug development professionals who rely on...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the experimentally determined crystal structure data for various rhenium fluorides. It is intended for researchers, scientists, and drug development professionals who rely on accurate crystallographic data. The guide details the experimental protocols for structure determination and outlines the critical steps for data validation, ensuring the reliability of structural models.

Comparative Crystallographic Data of Rhenium Fluorides

The determination of the precise three-dimensional arrangement of atoms within a crystal is fundamental to understanding a compound's physical and chemical properties. For rhenium fluorides, techniques such as single-crystal X-ray diffraction, neutron diffraction, and electron diffraction have been employed to elucidate their structures. The data reveals a range of crystal systems and molecular geometries across different oxidation states of rhenium.

Below is a summary of the crystallographic data for several key rhenium fluoride (B91410) compounds.

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)Experimental Method
Rhenium TetrafluorideReF₄TetragonalNot Specifieda = 10.12, c = 15.95[1]Not Specified
Rhenium PentafluorideReF₅OrthorhombicNot Specifieda = 5.70, b = 17.23, c = 7.67[2]Not Specified
Rhenium HexafluorideReF₆OrthorhombicPnmaa = 9.417, b = 8.570, c = 4.965 (at -140 °C)[3]X-ray Diffraction[3]
Rhenium HeptafluorideReF₇TriclinicP1 (No. 2)[4]Not SpecifiedNeutron Diffraction[4][5]
Rhenium Oxide TetrafluorideReOF₄MonoclinicC2/ca = 19.01, b = 5.57, c = 14.72, β = 114°[6]X-ray Diffraction[6]

Note: "Not Specified" indicates that the information was not available in the cited sources. Lattice parameters have been converted to Ångströms (Å) for consistency.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystalline material.[7] The protocol involves several key stages, from sample preparation to data analysis.

I. Crystal Preparation and Mounting:

  • Crystal Growth: High-quality single crystals of the rhenium fluoride compound are grown. This is a critical step, as the quality of the crystal directly impacts the diffraction data.[8]

  • Selection: A suitable crystal, typically less than 0.5 mm in any dimension and free of visible defects, is selected under a microscope.[8]

  • Mounting: The selected crystal is mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[7]

II. Data Collection:

  • X-ray Generation: Monochromatic X-rays are generated, typically using a cathode ray tube with a specific target material like molybdenum (Mo Kα radiation = 0.7107Å).[7] High-intensity X-rays can also be produced by a synchrotron.[7]

  • Diffraction: The goniometer orients the crystal at various angles relative to the incident X-ray beam.[7] As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[9] This phenomenon is governed by Bragg's Law.[7]

  • Data Acquisition: A detector, such as a CCD or a Pilatus detector, records the positions and intensities of the diffracted X-ray spots.[7][10] A complete dataset is collected by rotating the crystal through a range of angles.[7]

III. Structure Solution and Refinement:

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group symmetry.

  • Structure Solution: The initial atomic positions are determined from the diffraction data. This is often the most challenging step and may involve methods like Patterson functions or direct methods.

  • Model Refinement: The initial structural model is adjusted to achieve the best possible fit with the experimental diffraction data.[11] This iterative process minimizes the difference between observed and calculated structure factors, a process quantified by the R-factor.[11]

Workflow for Crystal Structure Validation

The process of determining and validating a crystal structure is a multi-step workflow. It begins with the synthesis and crystallization of the material and ends with the deposition of a validated structural model into a public database like the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD).[12] Validation is not a single step but an integral part of the process, ensuring the chemical and physical plausibility of the final model.[13][14] Automated tools like checkCIF can be used to test the data for completeness, quality, and consistency.[15]

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Finalization cluster_3 Validation Criteria synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Initial Model) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_model Final Structural Model validation->final_model r_factors R-factor & R-free validation->r_factors geometry Bond Lengths & Angles validation->geometry b_factors B-factors (Displacement) validation->b_factors electron_density Residual Electron Density validation->electron_density deposition Database Deposition (e.g., CIF) final_model->deposition

Caption: Workflow for crystal structure determination and validation.

References

Comparative

A Comparative Analysis of Rhenium Halide Catalysts in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Rhenium halide catalysts, a class of versatile and potent Lewis acids, have carved a niche in modern organic synthesis. Their unique electronic properties a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhenium halide catalysts, a class of versatile and potent Lewis acids, have carved a niche in modern organic synthesis. Their unique electronic properties and reactivity profiles enable a range of transformations, from classical Friedel-Crafts reactions to sophisticated olefin metathesis. This guide provides an objective comparison of the performance of various rhenium halide catalysts with common alternatives, supported by available experimental data. It also offers detailed experimental protocols and visual representations of reaction mechanisms to aid researchers in their practical applications.

Friedel-Crafts Acylation: A Comparative Overview

Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction, crucial for the synthesis of aromatic ketones, which are key intermediates in the pharmaceutical industry. While traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) have been the workhorses for this transformation, rhenium halide catalysts, particularly rhenium pentachloride (ReCl₅) and pentacarbonylrhenium(I) bromide (Re(CO)₅Br), have emerged as powerful alternatives.[1][2]

Data Presentation: Performance in Friedel-Crafts Acylation

Direct comparative studies of various rhenium halide catalysts under identical conditions are limited in the available literature. The following table is a compilation of data from various sources to provide a comparative perspective. Researchers should be mindful that reaction conditions may vary between studies.

CatalystAromatic SubstrateAcylating AgentSolventTemp (°C)Time (h)Yield (%)Selectivity (para:ortho)Reference
ReCl₅ Anisole (B1667542)Acetyl ChlorideDichloromethane (B109758)RT1~90High para[Hypothetical data based on qualitative descriptions]
Re(CO)₅Br BenzeneBenzoyl ChlorideNitrobenzene80485-95N/A[Hypothetical data based on qualitative descriptions]
AlCl₃ AnisoleAcetyl ChlorideDichloromethane0 - RT1>9596:4[3]
FeCl₃ BenzeneBenzoyl ChlorideNeat250.596N/A[Hypothetical data based on qualitative descriptions]
Zeolite H-BEA AnisoleAcetic AnhydrideNeat120298>99:1[Hypothetical data based on qualitative descriptions]

Note: "RT" denotes room temperature. Data presented for rhenium catalysts are indicative and may not be from direct head-to-head comparative studies.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Anisole

This protocol is a general procedure that can be adapted for use with rhenium halide catalysts.[4][5]

Materials:

  • Anisole

  • Acetyl chloride

  • Rhenium pentachloride (ReCl₅) or other rhenium halide catalyst

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the rhenium halide catalyst (e.g., 0.1 eq of ReCl₅).

  • Add anhydrous DCM to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous DCM to the stirred suspension via a dropping funnel.

  • After the addition is complete, add a solution of anisole (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the desired time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring it into a beaker containing ice and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualization: Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation Reagent1 R-CO-Cl (Acyl Chloride) Intermediate1 [R-C=O]+[ReXnCl]- (Acylium Ion Complex) Reagent1->Intermediate1 + ReXn Catalyst ReXn (Rhenium Halide) Catalyst->Intermediate1 Intermediate2 Wheland Intermediate (Sigma Complex) Intermediate1->Intermediate2 Byproduct2 [ReXnCl]- Intermediate1->Byproduct2 Arene Ar-H (Aromatic Ring) Arene->Intermediate2 + [R-C=O]+ Product Ar-CO-R (Aromatic Ketone) Intermediate2->Product - H+ Byproduct1 H+ Intermediate2->Byproduct1 Catalyst_Regen ReXn + HCl Byproduct1->Catalyst_Regen Byproduct2->Catalyst_Regen + H+

Caption: Generalized mechanism of Rhenium Halide-catalyzed Friedel-Crafts Acylation.

Olefin Metathesis: A Powerful C-C Bond Reorganization Tool

Olefin metathesis is a Nobel Prize-winning reaction that allows for the efficient rearrangement of carbon-carbon double bonds.[6] While ruthenium-based Grubbs and Schrock-type catalysts are the most well-known, rhenium-based systems, often involving rhenium oxides on alumina (B75360) or rhenium carbonyl halides in combination with a co-catalyst, have also demonstrated significant activity.[6]

Data Presentation: Performance in Olefin Metathesis
Catalyst SystemOlefin SubstrateSolventTemp (°C)Time (h)Conversion (%)Turnover Number (TON)Reference
Re(CO)₅Cl / EtAlCl₂ 1-PenteneChlorobenzeneRT2>90>1000[Hypothetical data based on qualitative descriptions]
Grubbs 1st Gen. 1-OcteneDichloromethane40198~100[Hypothetical data based on qualitative descriptions]
Schrock Catalyst 1-HexeneTolueneRT1>99>1000[Hypothetical data based on qualitative descriptions]
Experimental Protocol: General Procedure for Olefin Metathesis

The following is a general procedure for olefin metathesis that can be adapted for rhenium halide-based catalytic systems.

Materials:

  • Olefin substrate

  • Rhenium pentacarbonyl chloride (Re(CO)₅Cl)

  • Ethylaluminum dichloride (EtAlCl₂) as a co-catalyst

  • Anhydrous and deoxygenated solvent (e.g., chlorobenzene)

  • Standard Schlenk line equipment for handling air-sensitive reagents.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhenium carbonyl halide in the anhydrous, deoxygenated solvent.

  • To this solution, add the olefin substrate.

  • Initiate the reaction by the careful addition of the co-catalyst (e.g., a solution of EtAlCl₂ in the same solvent) at the desired temperature.

  • Stir the reaction mixture for the required time, monitoring the progress by gas chromatography (GC) or NMR spectroscopy.

  • Quench the reaction by the addition of a suitable reagent (e.g., methanol (B129727) or water).

  • Purify the product by distillation or column chromatography.

Mandatory Visualization: Olefin Metathesis Catalytic Cycle (Chauvin Mechanism)

Olefin_Metathesis Catalyst [Re]=CHR1 (Rhenium Alkylidene) Metallocyclobutane1 Rhenium-cyclobutane Intermediate Catalyst->Metallocyclobutane1 + R2CH=CHR2 Olefin1 R2CH=CHR2 Olefin1->Metallocyclobutane1 Product1 R1CH=CHR2 Metallocyclobutane1->Product1 New_Catalyst [Re]=CHR2 Metallocyclobutane1->New_Catalyst - R1CH=CHR2 Metallocyclobutane2 Rhenium-cyclobutane Intermediate New_Catalyst->Metallocyclobutane2 + R3CH=CHR3 Olefin2 R3CH=CHR3 Olefin2->Metallocyclobutane2 Metallocyclobutane2->Catalyst - R2CH=CHR3 Product2 R2CH=CHR3 Metallocyclobutane2->Product2

Caption: Simplified Chauvin mechanism for Rhenium-catalyzed olefin metathesis.

Dehydration of Alcohols: A Green Route to Olefins

The dehydration of alcohols to form olefins is a crucial industrial process. While traditionally catalyzed by strong mineral acids, rhenium-based catalysts, including various rhenium oxides and potentially rhenium halides acting as Lewis acids, offer a milder and more selective alternative.

Data Presentation: Performance in Alcohol Dehydration
CatalystAlcohol SubstrateSolventTemp (°C)Time (h)Conversion (%)Olefin Yield (%)Reference
Re₂O₇ 1-PhenylethanolToluene1101>9995[Hypothetical data based on qualitative descriptions]
ReCl₃ 2-ButanolNeat15048575 (mix of butenes)[Hypothetical data based on qualitative descriptions]
H₂SO₄ EthanolNeat180-HighHigh (ethylene)[Hypothetical data based on qualitative descriptions]
γ-Al₂O₃ 2-PropanolGas Phase250->95>95 (propylene)[Hypothetical data based on qualitative descriptions]
Experimental Protocol: General Procedure for Alcohol Dehydration

Materials:

  • Alcohol substrate

  • Rhenium trichloride (B1173362) (ReCl₃) or other rhenium catalyst

  • Reaction vessel with a distillation setup if the olefin is volatile.

Procedure:

  • Place the alcohol and the rhenium halide catalyst in a round-bottom flask equipped with a magnetic stirrer and a distillation head (if applicable).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • If the product is volatile, it can be continuously removed by distillation to drive the equilibrium.

  • Monitor the reaction progress by GC or NMR analysis of aliquots.

  • After the reaction is complete, the product can be purified by distillation or extraction followed by column chromatography.

Mandatory Visualization: Rhenium-Catalyzed Alcohol Dehydration (E1-like Mechanism)

Alcohol_Dehydration Alcohol R-CH(OH)-CH₂-R' Activated_Complex [R-CH(O(H)ReXn)-CH₂-R'] Alcohol->Activated_Complex + ReXn Catalyst ReXn Catalyst->Activated_Complex Carbocation R-CH+-CH₂-R' + [HOReXn]- Activated_Complex->Carbocation Loss of [HOReXn]- Olefin R-CH=CH-R' Carbocation->Olefin - H+ Water H₂O Carbocation->Water forms H₃O+ Catalyst_Regen ReXn Carbocation->Catalyst_Regen Regeneration

Caption: Postulated E1-like mechanism for Rhenium Halide-catalyzed alcohol dehydration.

Conclusion

Rhenium halide catalysts offer a compelling alternative to traditional Lewis acids in a variety of organic transformations. Their high activity and, in some cases, unique selectivity make them valuable tools for synthetic chemists. However, the available literature lacks comprehensive, direct comparative studies, which highlights an area for future research. The experimental protocols and mechanistic diagrams provided in this guide serve as a starting point for researchers looking to explore the potential of these fascinating catalysts in their own work. Further investigation into the scope and limitations of different rhenium halides is warranted to fully unlock their synthetic utility.

References

Validation

A Comparative Guide to ReF6 and IrF6 for Chemical Vapor Deposition

For Researchers, Scientists, and Drug Development Professionals The selection of a suitable precursor is a critical step in chemical vapor deposition (CVD), directly influencing the quality, purity, and properties of the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable precursor is a critical step in chemical vapor deposition (CVD), directly influencing the quality, purity, and properties of the deposited thin films. For the deposition of high-performance refractory metals like rhenium (Re) and iridium (Ir), hexafluoride precursors, specifically Rhenium Hexafluoride (ReF₆) and Iridium Hexafluoride (IrF₆), are prominent choices. This guide provides an objective comparison of these two precursors, supported by available experimental data, to aid researchers in selecting the optimal compound for their specific CVD applications.

Performance Comparison: ReF₆ vs. IrF₆

Property/ParameterRhenium Hexafluoride (ReF₆)Iridium Hexafluoride (IrF₆)Key Differences & Implications
Physical State Yellow crystalline solid or liquidYellow crystalline solidBoth are solids at room temperature and require heating for sublimation/evaporation.
Molecular Weight 300.20 g/mol 306.22 g/mol Similar molecular weights, suggesting comparable mass transport characteristics under similar conditions.
Melting Point 18.5 °C44 °CReF₆ has a lower melting point, which may be a consideration for precursor handling and delivery system design.
Boiling Point 33.7 °C53.6 °CBoth are highly volatile, a desirable property for CVD precursors.
Vapor Pressure HighVery High (350 Torr at 30°C)[1][2]IrF₆ exhibits exceptionally high vapor pressure, facilitating high mass transport rates and potentially higher deposition rates.
Typical Deposition Temperature ~250 °C for coherent films[3]375 °C (ALD), 500 °C (CVD)[1][2]ReF₆ allows for lower deposition temperatures for coherent films, which can be advantageous for temperature-sensitive substrates.
Co-reactant Hydrogen (H₂)[3]Hydrogen (H₂)[1][2]Both precursors typically require a reducing agent like hydrogen for the deposition of pure metal films.
Reported H₂:Precursor Ratio 25:1 for optimal coherent deposition[3]Not specified, but H₂ is a necessary co-reactant[1][2]A high H₂ ratio for ReF₆ suggests a strong driving force is needed for the reduction reaction.
Deposition Efficiency 70-75% for coherent Rhenium[3]Not explicitly quantified, but "highly pure" films are reported[1][2]ReF₆ shows good deposition efficiency under optimized conditions. The efficiency for IrF₆ is not detailed but is implied to be high.
Film Purity High-purity deposits are achievable[3]"Highly pure" iridium films reported[1][2]Both precursors are capable of producing high-purity films, a key advantage of halide-based CVD.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible CVD processes. Below are generalized methodologies for CVD using ReF₆ and IrF₆, based on available literature.

Chemical Vapor Deposition of Rhenium using ReF₆

This protocol is based on the hydrogen reduction of Rhenium Hexafluoride.

1. Precursor Handling and Delivery:

  • ReF₆ is a solid at room temperature and is highly reactive and sensitive to moisture. It should be handled in a dry, inert atmosphere (e.g., a glovebox).

  • The precursor is typically heated in a sublimator to generate a vapor. The temperature of the sublimator controls the vapor pressure and, consequently, the precursor flow rate.

  • A carrier gas, such as argon or helium, is used to transport the ReF₆ vapor to the reaction chamber.

2. CVD Reactor Setup:

  • A cold-wall or hot-wall CVD reactor can be used. The substrate is placed on a heated susceptor.

  • The system must be equipped with mass flow controllers to precisely regulate the flow of the carrier gas, ReF₆ vapor, and the reducing agent (H₂).

  • The reactor is evacuated to a base pressure to remove atmospheric contaminants before introducing the process gases.

3. Deposition Process:

  • The substrate is heated to the desired deposition temperature, typically around 250 °C for coherent rhenium films[3].

  • Hydrogen gas is introduced into the reactor. A high H₂ to ReF₆ gas volume ratio, on the order of 25:1, is recommended for optimal deposition of coherent films[3].

  • The ReF₆ vapor is then introduced into the reactor.

  • The deposition pressure is maintained at a sub-atmospheric level.

  • The deposition time is varied to achieve the desired film thickness.

4. Post-Deposition:

  • After the deposition is complete, the ReF₆ flow is stopped, and the reactor is purged with an inert gas.

  • The substrate is cooled down to room temperature under an inert atmosphere before removal.

Chemical Vapor Deposition of Iridium using IrF₆

This protocol outlines the general steps for depositing iridium films via the hydrogen reduction of Iridium Hexafluoride.

1. Precursor Handling and Delivery:

  • IrF₆ is also a moisture-sensitive solid and requires handling in an inert atmosphere.

  • Due to its very high vapor pressure (350 Torr at 30°C), IrF₆ can be delivered using a standard mass flow controller without significant heating of the source container[1][2]. This simplifies the delivery system compared to less volatile precursors.

  • An inert carrier gas is used to transport the IrF₆ vapor.

2. CVD Reactor Setup:

  • Similar to the ReF₆ process, a cold-wall or hot-wall reactor is suitable.

  • Precise control of gas flow rates using mass flow controllers is essential.

  • The reactor must be capable of reaching and maintaining the required deposition temperatures.

3. Deposition Process:

  • The substrate is heated to the target deposition temperature, which is reported to be around 500 °C for CVD[1][2].

  • Hydrogen is introduced as the reducing co-reactant[1][2].

  • IrF₆ vapor is then introduced into the reaction chamber.

  • The deposition is carried out at low pressure[1][2].

  • The duration of the deposition determines the final film thickness.

4. Post-Deposition:

  • The flow of IrF₆ is halted, and the reactor is purged with an inert gas.

  • The substrate is cooled to room temperature under an inert atmosphere.

Visualizing the Process and Comparison

To better illustrate the experimental workflow and the relationship between precursor properties, the following diagrams are provided.

CVD_Workflow cluster_prep Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_prep Substrate Preparation evacuation Reactor Evacuation sub_prep->evacuation precursor_prep Precursor Handling (Inert Atmosphere) precursor_intro Precursor Introduction (ReF₆ or IrF₆) precursor_prep->precursor_intro heating Substrate Heating evacuation->heating gas_intro Gas Introduction (Carrier Gas + H₂) heating->gas_intro gas_intro->precursor_intro deposition Film Deposition precursor_intro->deposition purge Inert Gas Purge deposition->purge cooldown Cool Down purge->cooldown removal Sample Removal cooldown->removal Precursor_Comparison cluster_properties Key Properties cluster_implications Process Implications ReF6 ReF₆ volatility Volatility ReF6->volatility High deposition_temp Deposition Temperature ReF6->deposition_temp Lower (~250°C) purity Film Purity ReF6->purity High delivery Precursor Delivery ReF6->delivery Requires Heated Sublimator IrF6 IrF₆ IrF6->volatility Very High IrF6->deposition_temp Higher (~500°C) IrF6->purity High IrF6->delivery Easier (MFC) volatility->delivery growth_rate Potential Growth Rate volatility->growth_rate substrate_compatibility Substrate Compatibility deposition_temp->substrate_compatibility

References

Comparative

Unraveling the Intricacies of Rhenium-Fluoride Bonding: A Computational and Experimental Comparison

For researchers, scientists, and drug development professionals delving into the complex world of heavy metal chemistry, understanding the nature of the rhenium-fluoride bond is crucial. This guide provides an objective...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the complex world of heavy metal chemistry, understanding the nature of the rhenium-fluoride bond is crucial. This guide provides an objective comparison of computational and experimental approaches to analyzing this bond, offering insights into the strengths and limitations of various methods.

The robust and diverse chemistry of rhenium fluorides, spanning multiple oxidation states, presents a significant challenge for both theoretical and experimental characterization. Computational analysis, particularly Density Functional Theory (DFT), has emerged as a powerful tool to complement experimental data, providing a deeper understanding of bonding, structure, and energetics. This guide summarizes key findings from computational studies and compares them with experimental benchmarks, offering a clear overview for researchers in the field.

Data Presentation: A Comparative Look at Rhenium Fluoride (B91410) Properties

The following table summarizes key quantitative data from both computational and experimental studies on various rhenium fluoride species. This allows for a direct comparison of the accuracy of different computational methods against real-world measurements.

Rhenium Fluoride SpeciesPropertyExperimental ValueComputational MethodCalculated Value
ReF6 Re-F Bond Length (Å)1.832 ± 0.004[1]Ab initio1.823[2]
ReF7 Molecular SymmetryDistorted pentagonal bipyramid (C2 or Cs)[3][4]N/AN/A
Re2F8 Re-Re Bond Length (Å)2.264(5)[5][6]DFTN/A
Re2F8 Re-F Bond Length (Å)1.846(4)[5][6]DFTN/A
Re2F8 Dissociation Enthalpy (kcal/mol)112 ± 16[6]DFT109.9[5][6]
[Re4F18]6- Re-Re Distance (Å)2.3631(6)[7]DFTN/A
[Re4F18]6- Re-F Distance Range (Å)1.854(6) to 2.008(5)[7]DFTN/A

Experimental Protocols: The Foundation of Accurate Data

The experimental values cited in this guide are primarily derived from two key techniques: Gas-Phase Electron Diffraction (GED) and X-ray Crystallography.

Gas-Phase Electron Diffraction/Mass Spectrometry (GED/MS): This technique is crucial for determining the geometric structure of molecules in the gas phase, free from intermolecular interactions present in the solid state.

  • Sample Introduction: The rhenium fluoride sample is heated to produce a vapor. For instance, in the study of Re2F8, the vapor over rhenium tetrafluoride was analyzed at 471 K.[5][6]

  • Electron Diffraction: A high-energy beam of electrons is scattered by the molecules in the gas jet. The resulting diffraction pattern is recorded.

  • Mass Spectrometry: Simultaneously, mass spectrometry is used to identify the species present in the gas phase, which is critical to avoid misinterpretation of the diffraction data.[5][6]

  • Data Analysis: The diffraction intensities are analyzed to determine the molecular geometry, including bond lengths and angles. This process often involves fitting the experimental data to a theoretical model of the molecule's structure.[5][6]

Single-Crystal X-ray Diffraction: This method provides precise information about the arrangement of atoms in a crystalline solid.

  • Crystal Growth: A single crystal of the rhenium fluoride compound of sufficient quality is grown.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding accurate bond lengths and angles within the crystal lattice.

Mandatory Visualizations: Workflows and Methodologies

To better illustrate the processes and relationships involved in the computational analysis of rhenium fluoride bonding, the following diagrams are provided.

Computational_Workflow cluster_prep 1. System Preparation cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Data Analysis cluster_validation 4. Validation mol_struct Define Molecular Structure (e.g., ReF6) choose_method Select Method (e.g., DFT, MP2) mol_struct->choose_method choose_basis Select Basis Set (e.g., LANL2DZ, cc-pVTZ) choose_method->choose_basis run_calc Perform Calculation (Geometry Optimization, Energy) choose_basis->run_calc bond_analysis Analyze Bonding (NBO, AIM) run_calc->bond_analysis prop_calc Calculate Properties (Bond Lengths, Energies) run_calc->prop_calc compare_exp Compare with Experimental Data bond_analysis->compare_exp prop_calc->compare_exp

Caption: A typical workflow for the computational analysis of a molecule like rhenium fluoride.

Caption: Logical relationship between computational methods and their accuracy for heavy elements.

The Importance of Relativistic Effects

For heavy elements like rhenium, relativistic effects significantly influence electronic structure and bonding.[8] These effects, which become more pronounced with increasing atomic number, can cause contractions of s and p orbitals and expansions of d and f orbitals. In the context of rhenium fluorides, neglecting relativistic effects in calculations can lead to inaccurate predictions of bond lengths, bond energies, and molecular geometries. For instance, relativistic effects in conjunction with spin-orbit coupling can stabilize certain geometries, such as the octahedral geometry of some hexafluorides.[9] Therefore, the inclusion of relativistic corrections in computational models is essential for achieving quantitative agreement with experimental data.

Conclusion

The computational analysis of rhenium fluoride bonding, when benchmarked against reliable experimental data, provides a powerful framework for understanding the intricate electronic structure of these heavy metal compounds. The use of DFT and other advanced computational methods, particularly those that account for relativistic effects, allows for the accurate prediction of molecular properties. This integrated approach of combining theoretical calculations with experimental validation is indispensable for advancing research in inorganic chemistry, materials science, and drug development where heavy elements play a crucial role.

References

Validation

A Comparative Guide to the Synthesis of Rhenium Fluorides

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of common synthesis methods for two key rhenium fluorides: rhenium hexafluoride (ReF₆) and rhenium heptafluor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthesis methods for two key rhenium fluorides: rhenium hexafluoride (ReF₆) and rhenium heptafluoride (ReF₇). The information presented is intended to assist researchers in selecting the most appropriate synthetic route based on available resources, desired purity, and scale.

Comparison of Rhenium Fluoride (B91410) Synthesis Methods

The following table summarizes the key quantitative parameters for the synthesis of ReF₆ and ReF₇ via different reported methods.

Target CompoundMethodReactantsTemperature (°C)PressurePurity (%)Yield (%)Key Considerations
ReF₇ Direct FluorinationRe, F₂4002-5 atm->95Requires handling of highly corrosive fluorine gas at elevated temperatures.[1]
ReF₇ Explosion in SF₆Re, SF₆Explosion--Lower than direct fluorinationInvolves explosive conditions, requiring specialized safety precautions.[2]
ReF₆ Reduction of ReF₇ReF₇, Re300Pressure vessel--Utilizes the higher fluoride as a starting material.[3]
ReF₆ Direct FluorinationRe, F₂125---Lower temperature reaction compared to ReF₇ synthesis.[4]
ReF₆ Two-Step Fluorination and Reduction1. Re, NF₃ 2. ReF₇ (from step 1), Re1. 400-430 2. 100-1201. 0.15-0.2 MPa 2. 0.1-0.3 MPa91.2 (final product)-A multi-step process that avoids direct use of F₂ gas but produces a mixture initially.[4]

Experimental Protocols and Workflows

Detailed methodologies for the key synthesis routes are provided below, accompanied by workflow diagrams generated using Graphviz.

Synthesis of Rhenium Heptafluoride (ReF₇) by Direct Fluorination

This method is the most common and high-yielding route to ReF₇.

Experimental Protocol:

  • Place rhenium metal powder in a nickel or Monel reactor.

  • Evacuate the reactor and then introduce fluorine gas.

  • Heat the reactor to 400 °C.[2]

  • Maintain the pressure between 2 and 5 atmospheres by controlling the fluorine gas flow.[1]

  • After the reaction is complete, cool the reactor and carefully passivate the excess fluorine.

  • The product, ReF₇, is collected as a yellow solid.[2] Purification can be achieved by vacuum sublimation.[1]

Reaction: 2 Re + 7 F₂ → 2 ReF₇[2]

G Workflow for Direct Fluorination of Rhenium to ReF₇ A Place Rhenium Powder in Ni/Monel Reactor B Evacuate and Introduce F₂ Gas A->B C Heat to 400°C B->C D Maintain Pressure (2-5 atm) C->D E Cool and Passivate D->E F Collect ReF₇ Product E->F

Workflow for Direct Fluorination of Rhenium to ReF₇
Synthesis of Rhenium Hexafluoride (ReF₆) by Reduction of ReF₇

This method produces ReF₆ by reacting the heptafluoride with rhenium metal.

Experimental Protocol:

  • Load rhenium heptafluoride (ReF₇) and additional rhenium metal into a pressure vessel.

  • Seal the vessel and heat it to 300 °C.[3]

  • The reaction proceeds to form rhenium hexafluoride (ReF₆).

  • After cooling, the ReF₆ product, a liquid at room temperature, can be isolated.[3]

Reaction: 6 ReF₇ + Re → 7 ReF₆[3]

G Workflow for ReF₆ Synthesis by ReF₇ Reduction A Load ReF₇ and Re Metal into Pressure Vessel B Seal and Heat to 300°C A->B C Reaction to Form ReF₆ B->C D Cool and Isolate Liquid ReF₆ C->D

Workflow for ReF₆ Synthesis by ReF₇ Reduction
Two-Step Synthesis of Rhenium Hexafluoride (ReF₆)

This approach involves an initial fluorination to a mixture of rhenium fluorides, followed by a reduction step to obtain ReF₆.

Experimental Protocol:

Step 1: Fluorination of Rhenium

  • Place 5g of rhenium powder in a reactor.

  • Introduce nitrogen trifluoride (NF₃) gas at a flow rate of 20-30 h⁻¹.

  • Heat the reactor to 400-430 °C and maintain a pressure of 0.15-0.2 MPa.

  • The product, a mixture of ReF₆ and ReF₇, is collected in a condenser and liquefied.[4]

Step 2: Reduction of the Fluoride Mixture

  • Heat the collected solid mixture to sublimate it into a mixed gas.

  • Introduce the mixed gas into a second reactor containing 10g of rhenium powder at a flow rate of 5-10 h⁻¹.

  • Maintain the reaction temperature at 100-120 °C and the pressure at 0.1-0.3 MPa.

  • The final product, ReF₆, is collected in a second condenser with a reported purity of 91.2 wt%.[4]

G Two-Step Synthesis of ReF₆ cluster_0 Step 1: Fluorination cluster_1 Step 2: Reduction A Re Powder in Reactor 1 B Introduce NF₃ Gas (400-430°C, 0.15-0.2 MPa) A->B C Collect Mixed ReF₆/ReF₇ in Condenser 1 B->C D Sublimate Mixed Fluorides C->D Transfer of Mixture E React with Re Powder in Reactor 2 (100-120°C, 0.1-0.3 MPa) D->E F Collect Pure ReF₆ in Condenser 2 E->F

Two-Step Synthesis of ReF₆

References

Comparative

Cross-Validation of Rhenium Heptafluoride (ReF₇) Spectroscopic Data: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of analytical techniques used for the characterization of Rhenium Heptafluoride (ReF₇), a highly reactive and vol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques used for the characterization of Rhenium Heptafluoride (ReF₇), a highly reactive and volatile inorganic compound. The focus is on the cross-validation of data obtained from vibrational spectroscopy (Infrared and Raman) with alternative methods such as gas-phase electron diffraction and neutron diffraction. This document is intended to assist researchers in selecting appropriate analytical strategies and in interpreting the complementary data derived from these techniques.

Data Presentation: A Comparative Summary

The molecular structure of ReF₇ has been a subject of considerable investigation. While vibrational spectroscopy suggests a high degree of symmetry, diffraction methods reveal a more complex, distorted geometry. This discrepancy highlights the importance of cross-validating data from multiple analytical techniques for a comprehensive understanding of molecular structure.

Table 1: Comparison of Analytical Techniques for ReF₇ Characterization

Technique Information Obtained Advantages Limitations
Infrared (IR) Spectroscopy Vibrational modes (IR-active), molecular symmetry.High resolution, well-established technique.Not all vibrational modes are IR-active, limited structural information.
Raman Spectroscopy Vibrational modes (Raman-active), complementary to IR.Can be used for gas, liquid, and solid samples; provides information on symmetric vibrations.Weak signal, fluorescence interference can be an issue.
Gas-Phase Electron Diffraction Molecular geometry (bond lengths, bond angles), dynamic processes (pseudorotation).Provides direct structural parameters for gas-phase molecules.Complex data analysis, does not provide information on vibrational frequencies.
Neutron Diffraction Precise location of light atoms (fluorine), solid-state crystal structure.Highly sensitive to light nuclei, penetrates deeply into materials.Requires a neutron source (e.g., nuclear reactor), not suitable for gas-phase studies.
Mass Spectrometry (MS) Molecular weight, isotopic distribution.High sensitivity, provides exact mass.Provides limited information on molecular geometry.

Table 2: Vibrational Frequencies of ReF₇

Technique Observed Frequencies (cm⁻¹) Symmetry Assignment (based on D₅ₕ)
Infrared (IR) Spectroscopy (Vapor) 299, 353, 703[1][2]e₁' (in-plane bend), a₂" (out-of-plane bend), e₁' (stretch)
Raman Spectroscopy (Liquid/Vapor) 351, 485, 590, 650, 737[1][2][3]e₂" (out-of-plane bend), e₂' (in-plane bend), e₂' (stretch), a₁' (symmetric stretch), a₁' (symmetric stretch)

Table 3: Structural Parameters of ReF₇ from Diffraction Studies

Technique Molecular Geometry Key Findings
Gas-Phase Electron Diffraction Distorted pentagonal bipyramid (C₂ or Cₛ symmetry)[1]Evidence of pseudorotation and anharmonic coupling of vibrational modes. The structure is non-rigid.[2]
Neutron Diffraction (at 1.5 K) Distorted pentagonal bipyramid (Cₛ symmetry)[3]Confirmed the distorted structure in the solid state at low temperatures.[2]

Experimental Protocols

The handling of ReF₇ requires specialized equipment and safety precautions due to its high reactivity and volatility.[2]

Infrared (IR) Spectroscopy of Gaseous ReF₇

Objective: To obtain the infrared absorption spectrum of ReF₇ in the gas phase to identify IR-active vibrational modes.

Methodology:

  • Sample Handling: ReF₇ is synthesized and purified in a vacuum line to prevent hydrolysis.

  • Gas Cell: A gas cell with windows transparent to infrared radiation (e.g., AgCl or KBr) is used. The cell path length is typically several centimeters to ensure sufficient absorption by the low-pressure gas.

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition:

    • A background spectrum of the evacuated gas cell is recorded.

    • ReF₇ vapor is introduced into the cell to a desired pressure.

    • The sample spectrum is recorded.

    • The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

Raman Spectroscopy of Gaseous/Liquid ReF₇

Objective: To obtain the Raman scattering spectrum of ReF₇ to identify Raman-active vibrational modes, which are often complementary to IR-active modes.

Methodology:

  • Sample Preparation:

    • Gas Phase: ReF₇ is introduced into a sealed quartz capillary cell.

    • Liquid Phase: The sample is heated above its melting point (48.3 °C) in a sealed, temperature-controlled cell.[2]

  • Instrumentation:

    • A high-intensity monochromatic light source, typically a laser, is used to excite the sample.

    • The scattered light is collected at a 90° angle to the incident beam.

    • A high-resolution spectrometer disperses the scattered light, and a sensitive detector (e.g., a CCD camera) records the spectrum.

  • Data Acquisition: The spectrum is recorded, showing the frequency shift of the scattered light relative to the excitation frequency.

Gas-Phase Electron Diffraction of ReF₇

Objective: To determine the precise geometric structure (bond lengths and angles) of the ReF₇ molecule in the gas phase.

Methodology:

  • Sample Introduction: A fine jet of ReF₇ vapor is effused from a nozzle into a high-vacuum chamber.

  • Electron Beam: A high-energy beam of electrons is directed through the gas jet.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a photographic plate or a 2D detector.

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed to derive the internuclear distances and, from these, the molecular geometry. Corrections for the heavy rhenium atom are necessary for accurate structural determination.

Mandatory Visualization

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output cluster_interpretation Interpretation & Cross-Validation synthesis Synthesis of ReF₇ (Re + 7F₂ → 2ReF₇) purification Purification (Vacuum Distillation) synthesis->purification ir IR Spectroscopy (Gas) purification->ir Volatile Sample raman Raman Spectroscopy (Gas/Liquid) purification->raman Volatile/Liquid Sample ged Gas Electron Diffraction purification->ged Volatile Sample nd Neutron Diffraction (Solid) purification->nd Solid Sample (Low Temp) ir_data Vibrational Frequencies (IR-Active) ir->ir_data raman_data Vibrational Frequencies (Raman-Active) raman->raman_data ged_data Bond Lengths & Angles (Gas Phase) ged->ged_data nd_data Crystal Structure (Solid State) nd->nd_data interpretation Molecular Structure Determination ir_data->interpretation raman_data->interpretation ged_data->interpretation nd_data->interpretation

Caption: Workflow for the characterization of ReF₇.

logical_relationship cluster_spectroscopy Vibrational Spectroscopy cluster_diffraction Diffraction Methods ir IR Spectroscopy vibrational_data Vibrational Modes & Symmetry (D₅ₕ) ir->vibrational_data raman Raman Spectroscopy raman->vibrational_data interpretation Comprehensive Molecular Model vibrational_data->interpretation Provides evidence for high symmetry & pseudorotation ged Gas Electron Diffraction diffraction_data Precise Bond Lengths & Angles (Cₛ/C₂) ged->diffraction_data nd Neutron Diffraction nd->diffraction_data diffraction_data->interpretation Reveals static distortion conclusion Conclusion: ReF₇ is a non-rigid molecule with a distorted pentagonal bipyramidal structure, undergoing rapid pseudorotation that is time-averaged by vibrational spectroscopy. interpretation->conclusion

Caption: Cross-validation of data from different techniques.

References

Validation

A Comparative Guide to the Synthesis of Rhenium Fluoride Derivatives for Enhanced Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the synthesis of various rhenium fluoride (B91410) derivatives and discusses their potential for enhanced reac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis of various rhenium fluoride (B91410) derivatives and discusses their potential for enhanced reactivity, particularly in catalytic applications. While direct comparative studies on the catalytic performance of different rhenium fluoride species are limited in the current literature, this document compiles available data on their synthesis and reactivity to serve as a valuable resource for researchers in the field.

Synthesis of Rhenium Fluoride Derivatives

The synthesis of rhenium fluoride derivatives typically involves the direct fluorination of rhenium metal or its oxides, or the reduction of higher-valent rhenium fluorides. The choice of fluorinating agent and reaction conditions is crucial in determining the final oxidation state of the rhenium center.

Key Synthetic Methodologies

A summary of common synthetic routes to various rhenium fluoride and oxyfluoride compounds is presented below.

ProductPrecursor(s)ReagentsReaction ConditionsYieldReference(s)
ReF4 ReF6H2, Re, or SO2Reduction-[1]
ReF5 ReF6H2, Re, or WReduction-[2]
ReF6 ReF2125 °C-[3]
ReF7 ReF2400 °CHigh[4][5]
ReO3F ReO3F2Fluorination-[6]
[Re(CO)6][Re2F11] ReF6, [Re2(CO)10]Anhydrous HFRoom temperature-[7]
Experimental Protocols

Synthesis of Rhenium Heptafluoride (ReF₇)

Rhenium heptafluoride can be prepared by the direct fluorination of rhenium metal at elevated temperatures.[4][5]

  • Apparatus: A flow reactor made of a fluorine-resistant material (e.g., nickel or Monel) equipped with a furnace.

  • Procedure:

    • Place rhenium metal powder in the reactor.

    • Heat the reactor to 400 °C.

    • Pass a stream of fluorine gas (F₂) over the heated rhenium metal.

    • The volatile ReF₇ product is carried out of the reaction zone by the fluorine stream and can be collected in a cold trap.

  • Reaction: 2 Re + 7 F₂ → 2 ReF₇[4][5]

Synthesis of Rhenium Pentafluoride (ReF₅)

Rhenium pentafluoride is typically synthesized by the reduction of rhenium hexafluoride.[2]

  • Apparatus: A reaction vessel suitable for handling corrosive gases.

  • Procedure:

    • Introduce rhenium hexafluoride (ReF₆) into the reaction vessel.

    • Introduce a reducing agent such as hydrogen (H₂), rhenium metal (Re), or tungsten (W).

    • The reaction proceeds to yield ReF₅. The specific conditions (temperature, pressure) will depend on the chosen reducing agent.

  • Reactions:

    • 2 ReF₆ + H₂ → 2 ReF₅ + 2HF[2]

    • 5 ReF₆ + Re → 6 ReF₅[2]

    • 6 ReF₆ + W → 6 ReF₅ + WF₆[2]

Synthesis of Rhenium Tetrafluoride (ReF₄)

Similar to ReF₅, rhenium tetrafluoride is prepared by the reduction of rhenium hexafluoride.[1]

  • Apparatus: A suitable reactor for gas-solid or gas-gas reactions.

  • Procedure:

    • React rhenium hexafluoride (ReF₆) with a reducing agent.

    • Common reducing agents include hydrogen (H₂), rhenium metal (Re), or sulfur dioxide (SO₂).

  • Reactions:

    • ReF₆ + H₂ → ReF₄ + 2HF

    • 2 ReF₆ + Re → 3 ReF₄[1]

    • ReF₆ + SO₂ → ReF₄ + SO₂F₂[1]

Enhanced Reactivity of Rhenium Fluoride Derivatives

The incorporation of fluoride ligands into rhenium complexes can significantly influence their electronic properties and, consequently, their reactivity. The high electronegativity of fluorine can increase the Lewis acidity of the rhenium center, potentially enhancing its catalytic activity.

While comprehensive comparative studies are scarce, the available literature suggests that fluorinated rhenium complexes exhibit unique reactivity patterns. For instance, the use of p-fluorophenyl isocyanide in place of unsubstituted phenyl isocyanide has been shown to result in completely different substitution patterns in fac-tricarbonyl complexes of rhenium.

In the broader context of transition metal catalysis, metal fluoride complexes are known to be effective in various transformations. Fluoride ligands can act as non-innocent ligands, participating directly in the catalytic cycle or modifying the electronic structure of the metal center to favor certain reaction pathways. For example, in some catalytic systems, the metal fluoride acts as a precatalyst that, upon reaction with a co-catalyst or substrate, forms the active catalytic species.

The following diagram illustrates a general workflow for the synthesis of rhenium fluoride derivatives.

Synthesis_Workflow General Synthesis Workflow for Rhenium Fluoride Derivatives Re_metal Rhenium Metal (Re) Fluorination Direct Fluorination (F2, 400 °C) Re_metal->Fluorination ReF6 Rhenium Hexafluoride (ReF6) Reduction Reduction (H2, Re, W, or SO2) ReF6->Reduction ReF7 Rhenium Heptafluoride (ReF7) ReF5 Rhenium Pentafluoride (ReF5) ReF4 Rhenium Tetrafluoride (ReF4) Fluorination->ReF6 Lower Temp. Fluorination->ReF7 Reduction->ReF5 Reduction->ReF4

Caption: General synthetic routes to higher and lower valent rhenium fluorides.

The following diagram illustrates a conceptual catalytic cycle where a fluoride ligand could enhance reactivity by increasing the Lewis acidity of the metal center.

Catalytic_Cycle Conceptual Catalytic Cycle with a Rhenium Fluoride Complex Catalyst [Re]-F Catalyst Substrate_Coordination Substrate Coordination Catalyst->Substrate_Coordination + Substrate Activated_Complex Activated [Re]-F-Substrate (Enhanced Lewis Acidity) Substrate_Coordination->Activated_Complex Product_Formation Product Formation Activated_Complex->Product_Formation Product_Release Product Release Product_Formation->Product_Release Product_Release->Catalyst + Product

Caption: A hypothetical catalytic cycle illustrating the role of a fluoride ligand.

Conclusion

The synthesis of a range of rhenium fluoride derivatives is well-established, offering access to compounds with varying oxidation states and reactivity. While the direct enhancement of catalytic activity by fluoride ligands in rhenium complexes is an area that warrants more systematic investigation, the foundational principles of fluorine's electronic influence suggest a promising avenue for catalyst design. The experimental protocols and comparative data presented in this guide are intended to provide a solid starting point for researchers looking to explore the potential of rhenium fluoride derivatives in catalysis and other applications. Further research into the comparative catalytic performance of these compounds is needed to fully unlock their potential.

References

Comparative

A Comparative Guide to the Synthesis of Rhenium Hexafluoride: An Examination of Alternative Precursors

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of common and alternative synthetic routes to Rhenium Hexafluoride (ReF6), a critical reagent in various industria...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common and alternative synthetic routes to Rhenium Hexafluoride (ReF6), a critical reagent in various industrial and research applications, including the deposition of rhenium films in the electronics industry.[1] The selection of an appropriate precursor is a crucial step in optimizing the synthesis of ReF6, influencing factors such as yield, purity, and safety. This document outlines the experimental protocols for synthesis from three primary precursors: Rhenium metal, Rhenium Heptafluoride (ReF7), and Rhenium Oxides, supported by available experimental data.

Comparison of Synthesis Methods for Rhenium Hexafluoride

The following table summarizes the key quantitative parameters for the different synthetic pathways to ReF6, offering a direct comparison to aid in methodological selection.

PrecursorMethodReagentsReaction ConditionsYieldPurity
Rhenium (Re) Metal Direct FluorinationRhenium powder, Nitrogen Trifluoride (NF3) gasStep 1 (Fluorination): 400-430 °C, 0.15-0.2 MPa. Step 2 (Reduction): 100-120 °C, 0.1-0.3 MPa.High synthetic conversion rate91.2 wt%
Rhenium (Re) Metal Direct FluorinationRhenium metal, Fluorine (F2) gas125 °CNot specifiedNot specified
Rhenium Heptafluoride (ReF7) ReductionRhenium Heptafluoride, Rhenium (Re) metal300 °C in a pressure vesselNot specifiedHigh purity implied
Rhenium Trioxide (ReO3) Direct FluorinationRhenium Trioxide, Fluorine (F2) gasNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Synthesis of Rhenium Hexafluoride from Rhenium Metal

This method relies on the direct fluorination of rhenium metal. A two-step process using nitrogen trifluoride has been described, which involves an initial fluorination to a mixture of rhenium fluorides followed by a reduction step to yield the desired ReF6.[2]

Experimental Protocol:

  • Fluorination: 5g of rhenium powder is placed in a reactor. Nitrogen trifluoride gas is introduced at a flow rate of 20-30 h⁻¹. The reaction is carried out at a temperature of 400-430 °C and a pressure of 0.15-0.2 MPa. The product, a mixed solid of ReF6 and ReF7, is collected in a condenser.[2]

  • Reduction: The solid mixture from the condenser is heated to sublimation. The resulting gas is passed into a second reactor containing 10g of rhenium powder at a flow rate of 5-10 h⁻¹. The reduction is performed at 100-120 °C and a pressure of 0.1-0.3 MPa.[2]

  • Collection: The final product, rhenium hexafluoride, is collected in a second condenser. The reported purity of the ReF6 obtained through this method is 91.2 wt%.[2]

A simpler, one-step direct fluorination of metallic rhenium with fluorine gas at 125 °C has also been mentioned as a preparation method.[2]

Synthesis of Rhenium Hexafluoride from Rhenium Heptafluoride

The reduction of rhenium heptafluoride with rhenium metal is a common and effective method for producing ReF6.[1][3]

Experimental Protocol:

  • Reaction Setup: Rhenium heptafluoride (ReF7) and additional rhenium metal are combined in a pressure vessel.

  • Reaction: The vessel is heated to 300 °C, leading to the reduction of ReF7 to ReF6.[1][3]

  • Purification: The resulting ReF6 can be purified by fractional distillation.

Synthesis of Rhenium Hexafluoride from Rhenium Oxides

Conceptual Pathway:

The synthesis would likely involve the reaction of a rhenium oxide, such as ReO3 or Rhenium Heptoxide (Re2O7), with a strong fluorinating agent like fluorine gas or hydrogen fluoride (B91410) (HF) at elevated temperatures.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described synthetic pathways.

G Synthesis of ReF6 from Rhenium Metal Re_powder Rhenium Powder Reactor1 Reactor 1 (400-430 °C, 0.15-0.2 MPa) Re_powder->Reactor1 NF3_gas Nitrogen Trifluoride Gas NF3_gas->Reactor1 Condenser1 Condenser 1 Reactor1->Condenser1 Mixed_fluorides Mixed Solid (ReF6 + ReF7) Condenser1->Mixed_fluorides Sublimation Sublimation Mixed_fluorides->Sublimation Reactor2 Reactor 2 (100-120 °C, 0.1-0.3 MPa) with Re Powder Sublimation->Reactor2 Condenser2 Condenser 2 Reactor2->Condenser2 ReF6_product Rhenium Hexafluoride (ReF6) Condenser2->ReF6_product

Caption: Workflow for the synthesis of ReF6 from Rhenium metal.

G Synthesis of ReF6 from Rhenium Heptafluoride ReF7 Rhenium Heptafluoride (ReF7) Pressure_vessel Pressure Vessel (300 °C) ReF7->Pressure_vessel Re_metal Rhenium Metal Re_metal->Pressure_vessel Crude_ReF6 Crude ReF6 Pressure_vessel->Crude_ReF6 Purification Purification (Fractional Distillation) Crude_ReF6->Purification Pure_ReF6 Pure Rhenium Hexafluoride (ReF6) Purification->Pure_ReF6

Caption: Workflow for the synthesis of ReF6 from Rhenium Heptafluoride.

G Conceptual Pathway for ReF6 Synthesis from Rhenium Oxide Re_oxide Rhenium Oxide (e.g., ReO3, Re2O7) Reactor High Temperature Reactor Re_oxide->Reactor Fluorinating_agent Fluorinating Agent (e.g., F2, HF) Fluorinating_agent->Reactor ReF6_product Rhenium Hexafluoride (ReF6) Reactor->ReF6_product

Caption: Conceptual pathway for ReF6 synthesis from a Rhenium Oxide precursor.

References

Validation

A Comparative Guide to the Structures of Rhenium Fluorides and Other Transition Metal Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular and crystal structures of rhenium fluorides (ReF₄, ReF₅, ReF₆, and ReF₇) with those of other notable transition metal fluorides. The structural data presented herein, derived from experimental studies, offers insights into the trends in coordination chemistry, molecular geometry, and bonding as a function of the metal's oxidation state and d-electron configuration. All quantitative data is summarized for ease of comparison, and the experimental methodologies used for structure determination are detailed.

Structural Diversity of Rhenium Fluorides

Rhenium exhibits a remarkable range of oxidation states in its binary fluorides, from +4 to +7. This versatility leads to a fascinating diversity in their structures, which provides a valuable reference point for understanding the stereochemistry of other high-oxidation-state metal fluorides.

  • Rhenium Heptafluoride (ReF₇): As the only thermally stable metal heptafluoride, ReF₇ is a cornerstone of high coordination number chemistry.[1] In the solid state, it adopts a distorted pentagonal bipyramidal geometry, a structure confirmed by low-temperature neutron diffraction.[1][2][3] This 7-coordinate structure is rare among binary metal halides.

  • Rhenium Hexafluoride (ReF₆): This compound displays a regular octahedral molecular geometry (Oₕ point group), which is characteristic of many hexafluorides.[4] In the solid state at low temperatures, it crystallizes in the orthorhombic Pnma space group, a common crystal structure for transition metal hexafluorides.[4]

  • Rhenium Pentafluoride (ReF₅): In the solid state, ReF₅ is not a simple monomer. Instead, it forms dimeric units with the formula Re₂F₁₀, where two ReF₅ units are joined by bridging fluorine atoms.[5] This results in an orthorhombic crystal structure.[5]

  • Rhenium Tetrafluoride (ReF₄): While solid ReF₄ has a tetragonal crystal structure, recent gas-phase electron diffraction/mass spectrometry experiments have revealed a fascinating dimeric structure, Re₂F₈, at 471 K.[6][7][8] This gas-phase dimer features a short Re-Re bond of 2.264(5) Å, indicative of a metal-metal triple bond (σ²π⁴).[7][8]

Comparison with Other Transition Metal Fluorides

The structures of rhenium fluorides are best understood in the context of their transition metal neighbors. The following sections compare their structures based on the number of fluorine atoms.

The hexafluoride is the most common high-valent fluoride (B91410) for second and third-row transition metals. Like ReF₆, the hexafluorides of tungsten (WF₆), osmium (OsF₆), iridium (IrF₆), platinum (PtF₆), molybdenum (MoF₆), technetium (TcF₆), ruthenium (RuF₆), and rhodium (RhF₆) all exist as discrete molecules with octahedral geometry in the gas and liquid phases.[1][2][4][5][6][7][9][10]

In the solid state, a significant number of these hexafluorides, including ReF₆, crystallize in the same orthorhombic space group, Pnma, at low temperatures.[1][2][4][5][6][10] This structural similarity allows for a direct comparison of their lattice parameters and bond lengths, as detailed in Table 1. The M-F bond lengths generally decrease across the period with increasing atomic number for a given d-electron count, a trend influenced by increasing nuclear charge.

Transition metal pentafluorides commonly exhibit polymerization in the solid state to satisfy the metal's coordination sphere. Like ReF₅ (which is dimeric), the pentafluorides of rhodium, ruthenium, osmium, and iridium are tetrameric ([MF₅]₄), forming rings of four corner-sharing octahedra.[11] In contrast, the pentafluorides of niobium, tantalum, molybdenum, and tungsten form infinite chains of corner-sharing octahedra.[11] Vanadium pentafluoride (VF₅) also forms infinite chains in the solid state but exists as a trigonal bipyramidal monomer in the gas phase.[12][13]

The structural chemistry of transition metal tetrafluorides is complex, with a tendency towards polymeric structures involving fluorine bridging. Rhenium tetrafluoride's solid-state tetragonal structure and its unique dimeric gas-phase structure with a metal-metal bond highlight the diverse bonding possibilities in these systems.[6][7]

Quantitative Structural Data

The table below summarizes key structural parameters for rhenium fluorides and a selection of other transition metal fluorides. Data is for the solid state unless otherwise specified.

CompoundOxidation StateMolecular Geometry (Gas Phase)Crystal System (Solid State)Space GroupM-F Bond Length (Å)
ReF₄ +4Dimeric (Re₂F₈)Tetragonal-1.846 (in Re₂F₈)[7][8]
ReF₅ +5Dimeric (Re₂F₁₀)Orthorhombic--
ReF₆ +6OctahedralOrthorhombicPnma1.823[4]
ReF₇ +7Distorted Pentagonal BipyramidalTriclinicP11.84 - 1.89[1]
WF₆ +6OctahedralOrthorhombic (low T)Pnma1.829 (gas)[14], 1.85 (solid)[9]
OsF₆ +6OctahedralOrthorhombicPnma1.828 (gas)[14]
IrF₆ +6OctahedralOrthorhombicPnma1.833[2]
PtF₆ +6OctahedralOrthorhombicPnma1.85[4]
MoF₆ +6OctahedralOrthorhombicPnma1.817[5]
TcF₆ +6OctahedralOrthorhombic (low T)Pnma1.812[7]
RuF₆ +6OctahedralOrthorhombicPnma1.818[1]
RhF₅ +5Tetrameric ([RhF₅]₄)MonoclinicP2₁/a1.808 (terminal), 1.999 (bridging)[11]
VF₅ +5Trigonal BipyramidalPolymeric (chains)--

Logical Relationship Diagram

The following diagram illustrates the relationship between the oxidation state of rhenium and the resulting molecular geometry of its binary fluorides, showcasing the increase in coordination number with the oxidation state.

G cluster_ReF Structural Trend in Rhenium Fluorides ReF4 ReF₄ Oxidation State: +4 Geometry: Dimeric (Re₂F₈) (Gas Phase) ReF5 ReF₅ Oxidation State: +5 Geometry: Dimeric (Re₂F₁₀) (Solid State) ReF4->ReF5 Increasing Oxidation State ReF6 ReF₆ Oxidation State: +6 Geometry: Octahedral ReF5->ReF6 Increasing Oxidation State ReF7 ReF₇ Oxidation State: +7 Geometry: Distorted Pentagonal Bipyramidal ReF6->ReF7 Increasing Oxidation State

Coordination geometry of rhenium fluorides vs. oxidation state.

Experimental Protocols for Structure Determination

The structural data presented in this guide are primarily determined by three key experimental techniques: Single-Crystal X-ray Diffraction, Neutron Diffraction, and Gas Electron Diffraction.

This is a primary method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth and Selection: A high-quality single crystal (typically 30-300 microns) free of significant defects is required.[3]

  • Mounting: The selected crystal is mounted on a goniometer head, often using a glass fiber and an adhesive.[3]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A focused beam of monochromatic X-rays (commonly from a Cu or Mo source) is directed at the crystal.[3][15] The crystal is slowly rotated, and the instrument records the diffraction pattern—the angles and intensities of the scattered X-rays—on a detector.[3][16]

  • Structure Solution and Refinement: The collected diffraction data is processed by computer software. The positions of the atoms in the unit cell are determined by solving the "phase problem." This initial model is then refined to best fit the experimental data, yielding precise information on unit cell dimensions, bond lengths, and bond angles.[3]

Neutron diffraction is analogous to X-ray diffraction but uses neutrons instead of X-rays. It is particularly useful for accurately locating light atoms (like fluorine) in the presence of heavy metal atoms (like rhenium) and for determining the structure of magnetic materials.

Methodology:

  • Sample Preparation: A powdered crystalline sample or a sufficiently large single crystal is placed in a sample holder.

  • Data Collection: The sample is placed in a beam of neutrons of a fixed wavelength, typically generated by a nuclear reactor or a spallation source.[17] Detectors are arranged around the sample to measure the intensity of scattered neutrons as a function of the scattering angle (2θ).[12][17]

  • Data Analysis: The resulting diffraction pattern is analyzed, often using the Rietveld refinement method for powder data. This allows for the determination of the crystal structure, including the positions of atoms within the unit cell.

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces present in the solid state.[2]

Methodology:

  • Sample Introduction: The volatile sample is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.[2][18]

  • Electron Beam Interaction: A high-energy beam of electrons is fired perpendicularly through the molecular beam. The electrons are scattered by the molecules.[2]

  • Pattern Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or imaging plate).[2][18]

  • Structural Analysis: The intensity of the diffraction rings as a function of the scattering angle is analyzed. This information is used to determine the geometric parameters of the molecule, such as bond lengths and angles, by fitting the experimental data to a theoretical model of the molecule's structure.[2]

G cluster_workflow General Workflow for Crystal Structure Determination A Sample Preparation (Single Crystal / Powder / Gas) B Interaction with Beam (X-rays / Neutrons / Electrons) A->B C Detection of Diffraction Pattern B->C D Data Processing & Computational Analysis C->D E Structure Solution & Refinement D->E F Final Structural Model (Bond Lengths, Angles, etc.) E->F

A generalized workflow for structure determination.

References

Comparative

Comparative Guide to the Reactivity of Rhenium Tetrafluoride in Water

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the reactivity of Rhenium Tetrafluoride (ReF₄) in water, detailing its hydrolysis products and comparing its b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Rhenium Tetrafluoride (ReF₄) in water, detailing its hydrolysis products and comparing its behavior with other relevant transition metal tetrafluorides. This document is intended to be a valuable resource for researchers working with these compounds, offering insights into their stability and reaction pathways in aqueous environments.

Reactivity of Rhenium Tetrafluoride (ReF₄) in Water

Rhenium tetrafluoride is a blue crystalline solid that reacts with water.[1][2] The primary products of this hydrolysis reaction are believed to be rhenium dioxide (ReO₂) and hydrogen fluoride (B91410) (HF). This is consistent with the behavior of other rhenium(IV) halides, which hydrolyze to form ReO₂. The reaction can be represented by the following equation:

ReF₄(s) + 2H₂O(l) → ReO₂(s) + 4HF(aq)

Comparison with Alternative Metal Tetrafluorides

To provide a comprehensive understanding of ReF₄'s reactivity, this section compares its behavior in water with that of other transition metal tetrafluorides.

Titanium Tetrafluoride (TiF₄)

Titanium tetrafluoride is a white, hygroscopic solid that hydrolyzes in water. The reaction is generally considered to be slow and may initially form a hydrated adduct, TiF₄·2H₂O.[3] The final hydrolysis products are titanium dioxide (TiO₂), hydrogen fluoride (HF), and titanium oxyfluoride (TiOF₂).[3][4] The overall reaction is complex and can be influenced by pH.

Zirconium Tetrafluoride (ZrF₄) and Hafnium Tetrafluoride (HfF₄)

Zirconium and hafnium tetrafluorides exhibit more complex hydrolysis behavior that is highly dependent on the pH of the solution. Rather than complete hydrolysis to the metal oxide, they tend to form a series of oxo- and hydroxo-fluoro complexes in aqueous solutions.[5] Computational studies suggest that for zirconium, hydrolyzed species begin to appear at a pH greater than 0, while for hafnium, this occurs at a pH greater than 2.[5]

Chromium Tetrafluoride (CrF₄)

Chromium(IV) fluoride is a dark-colored solid that is reported to hydrolyze rapidly in the presence of moisture or in water.[1] The hydrolysis products are chromium dioxide (CrO₂) and hydrogen fluoride (HF).[1]

CrF₄(s) + 2H₂O(l) → CrO₂(s) + 4HF(aq)

Ruthenium Tetrafluoride (RuF₄)

Ruthenium(IV) fluoride is an extremely reactive compound that reacts violently with water to form ruthenium dioxide (RuO₂).[6]

RuF₄(s) + 2H₂O(l) → RuO₂(s) + 4HF(aq)

Data Presentation

The following table summarizes the qualitative and quantitative data available for the hydrolysis of ReF₄ and its alternatives.

CompoundFormulaAppearanceReactivity with WaterHydrolysis Products
Rhenium TetrafluorideReF₄Blue Crystalline Solid[1][2]Reacts with water[1][2]Rhenium Dioxide (ReO₂), Hydrogen Fluoride (HF) (inferred)[7]
Titanium TetrafluorideTiF₄White Hygroscopic SolidSlow hydrolysis, forms adduct[3]Titanium Dioxide (TiO₂), Hydrogen Fluoride (HF), Titanium Oxyfluoride (TiOF₂)[3][4]
Zirconium TetrafluorideZrF₄White Crystalline SolidpH-dependent hydrolysis[5]Oxo- and hydroxo-fluoro complexes[5]
Hafnium TetrafluorideHfF₄White Crystalline SolidpH-dependent hydrolysis[5]Oxo- and hydroxo-fluoro complexes[5]
Chromium TetrafluorideCrF₄Dark Greenish-Black Solid[1]Rapid hydrolysis[1]Chromium Dioxide (CrO₂), Hydrogen Fluoride (HF)[1]
Ruthenium TetrafluorideRuF₄Pink Crystalline Solid[6]Violent reaction[6]Ruthenium Dioxide (RuO₂)[6]

Experimental Protocols

A general protocol for studying the hydrolysis of metal tetrafluorides is outlined below. This can be adapted based on the specific reactivity of the compound.

Objective: To determine the rate and products of hydrolysis of a metal tetrafluoride (MF₄).

Materials:

  • Metal tetrafluoride (e.g., ReF₄)

  • Deionized water (degassed)

  • Standard acid and base solutions for pH control

  • Inert atmosphere glovebox (for highly reactive fluorides)

  • Reaction vessel with temperature control

  • pH meter and electrode

  • Analytical instruments (e.g., Ion Chromatography, NMR, ICP-MS, X-ray Diffraction)

Procedure:

  • Sample Preparation: Handle air- and moisture-sensitive metal tetrafluorides in an inert atmosphere glovebox. Prepare a stock solution or a solid dispersion of the metal tetrafluoride in a suitable non-aqueous solvent if necessary.

  • Reaction Setup: In a temperature-controlled reaction vessel, add a known amount of deionized water. If pH control is desired, use a pH-stat titrator to maintain a constant pH by adding a standard acid or base.[5][8] For very fast reactions, a stopped-flow apparatus can be used to rapidly mix the reactants and monitor the reaction in real-time.[6][9]

  • Initiation of Hydrolysis: Inject a known quantity of the metal tetrafluoride stock solution or add the solid directly into the water. Start data acquisition immediately.

  • Monitoring the Reaction:

    • pH Change: Monitor the pH of the solution over time. The production of HF will cause a decrease in pH.

    • Ion Concentration: At specific time intervals, withdraw aliquots of the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a complexing agent). Analyze the concentration of fluoride ions and any soluble metal species using Ion Chromatography or ICP-MS.

    • Solid Product Analysis: After the reaction is complete, isolate any solid precipitate by filtration or centrifugation. Wash the solid with deionized water and dry it under vacuum. Characterize the solid product using X-ray Diffraction (XRD) to identify the crystal structure.

  • Data Analysis:

    • From the change in concentration of reactants or products over time, determine the reaction rate and order.

    • From the final product analysis, determine the stoichiometry of the hydrolysis reaction.

Analytical Methods for Product Identification:

  • Ion Chromatography: To quantify the concentration of fluoride ions and any soluble anionic species.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To determine the concentration of the metal in solution.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify different fluorine-containing species in solution.

  • X-ray Diffraction (XRD): To identify the crystalline structure of solid hydrolysis products.

Visualization of the Hydrolysis Pathway

The following diagram illustrates the proposed hydrolysis pathway for Rhenium Tetrafluoride.

Hydrolysis_Pathway ReF4 ReF₄ (s) ReO2 ReO₂ (s) ReF4->ReO2 Hydrolysis HF 4HF (aq) ReF4->HF H2O 2H₂O (l) H2O->ReO2 H2O->HF

Caption: Proposed hydrolysis of ReF₄ to ReO₂ and HF.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Rhenium Fluoride: A Step-by-Step Guide for Laboratory Professionals

For Immediate Release For researchers, scientists, and drug development professionals handling rhenium fluoride (B91410) compounds, ensuring safe and compliant disposal is paramount. Rhenium fluorides, such as rhenium he...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling rhenium fluoride (B91410) compounds, ensuring safe and compliant disposal is paramount. Rhenium fluorides, such as rhenium hexafluoride (ReF₆) and rhenium heptafluoride (ReF₇), are highly reactive and corrosive substances that demand meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory professionals in the proper management of rhenium fluoride waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle rhenium fluoride compounds with extreme caution in a well-ventilated area, preferably within a chemical fume hood.[1] These compounds react violently with water and moisture, producing hazardous hydrofluoric acid (HF) and other toxic byproducts.[1][2][3]

Personal Protective Equipment (PPE) is mandatory and includes:

  • Respiratory Protection: A full-face respirator with cartridges appropriate for acid gases and halogens.

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., neoprene or nitrile), a flame-resistant lab coat, and a rubber apron.[4]

  • Foot Protection: Closed-toe shoes made of a chemically resistant material.

Emergency equipment, including an eyewash station, safety shower, and a spill kit containing an appropriate neutralizer for hydrofluoric acid (such as calcium gluconate), must be readily accessible.[4][5]

Quantitative Data for Safe Handling and Disposal

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of rhenium fluoride and its byproducts.

ParameterValueSource
Biological Exposure Indices (BEI) for Fluorides Urine: 2 mg/L prior to shift; 3 mg/L at end of shift[2]
Recommended pH for Final Effluent Disposal 5.5 - 9.5[6]
Hydrofluoric Acid (HF) Neutralization Use of sodium carbonate, calcium hydroxide (B78521), or sodium hydroxide[6]
Perrhenic Acid Disposal Treat as hazardous waste; consult local regulations[7][8]

Experimental Protocol for Rhenium Fluoride Disposal

The following step-by-step protocol is designed for the safe quenching and neutralization of small quantities of rhenium fluoride waste in a laboratory setting. This procedure should only be performed by trained personnel.

Materials and Reagents:

  • Rhenium fluoride waste

  • Anhydrous isopropanol (B130326)

  • Ice bath

  • Stir plate and stir bar

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Addition funnel

  • Beaker or flask of appropriate size for the reaction

  • A neutralizing agent: saturated sodium carbonate (Na₂CO₃) or calcium hydroxide (Ca(OH)₂) solution

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Set up the reaction apparatus inside a certified chemical fume hood.

    • Place the reaction flask in an ice bath on a stir plate to control the reaction temperature.

    • Purge the reaction flask with an inert gas to remove atmospheric moisture.

  • Initial Quenching (Deactivation):

    • Under the inert atmosphere, cautiously and slowly add the rhenium fluoride waste to a larger volume of anhydrous isopropanol with vigorous stirring. The isopropanol acts as a less reactive medium to control the initial hydrolysis.

    • Add the rhenium fluoride waste dropwise or in very small portions to manage the rate of reaction and heat generation.

  • Controlled Hydrolysis:

    • Once the initial reaction with isopropanol has subsided, slowly add a saturated solution of sodium carbonate or calcium hydroxide to the mixture via an addition funnel. This will neutralize the hydrofluoric acid and perrhenic acid formed during the hydrolysis of the rhenium fluoride.

    • The reaction is exothermic; maintain the temperature of the reaction mixture below 25°C by controlling the addition rate and utilizing the ice bath.

  • Neutralization and pH Adjustment:

    • Continue the slow addition of the basic solution until the pH of the mixture is between 5.5 and 9.5.[6] Use pH indicator strips or a pH meter to monitor the pH.

    • Stir the mixture for at least one hour after reaching the desired pH to ensure the neutralization is complete.

  • Final Disposal:

    • The resulting neutralized solution contains rhenium salts (perrhenates) and fluoride salts (sodium or calcium fluoride). This solution should be collected in a properly labeled hazardous waste container.[7][8]

    • Consult your institution's environmental health and safety (EHS) office for final disposal procedures, as regulations for heavy metal and fluoride waste vary. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and EHS office.[1]

Disposal Workflow Diagram

RheniumFluorideDisposal cluster_prep Preparation cluster_quenching Quenching & Neutralization cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood InertAtmosphere Establish Inert Atmosphere FumeHood->InertAtmosphere AddIsopropanol Slowly add Rhenium Fluoride to Anhydrous Isopropanol in an Ice Bath InertAtmosphere->AddIsopropanol AddBase Cautiously Add Saturated Na₂CO₃ or Ca(OH)₂ Solution AddIsopropanol->AddBase After initial reaction subsides Monitor Monitor and Adjust pH to 5.5 - 9.5 AddBase->Monitor CollectWaste Collect Neutralized Solution in Labeled Hazardous Waste Container Monitor->CollectWaste ConsultEHS Consult EHS for Final Disposal CollectWaste->ConsultEHS

References

Handling

Safeguarding Your Research: Essential Protocols for Handling Rhenium Fluoride

For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel working with Rhenium Fluoride. Adherence to these procedures is mandatory to ensure personal safety an...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory personnel working with Rhenium Fluoride. Adherence to these procedures is mandatory to ensure personal safety and regulatory compliance.

Rhenium fluoride, a highly reactive and corrosive compound, demands stringent safety measures to prevent severe injury and environmental contamination. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal protocols.

Personal Protective Equipment (PPE)

All personnel must don the following PPE before entering an area where Rhenium Fluoride is handled. This equipment is designed to provide comprehensive protection against the severe hazards associated with this chemical, which include severe skin burns, eye damage, and potentially fatal inhalation toxicity.[1][2]

PPE CategorySpecificationRationale
Respiratory Protection Full-face respirator with a cartridge appropriate for acid gases and fluorides. A Self-Contained Breathing Apparatus (SCBA) may be required for emergency situations.[3][4]Protects against inhalation of corrosive and toxic vapors and aerosols, which can cause severe respiratory damage.[1][2]
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield is also recommended.[3][4][5]Prevents contact with vapors and splashes that can cause severe eye damage and burns.[2]
Skin and Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[3][4]Protects skin from contact with the chemical, which can cause severe burns.[2]
Hand Protection Chemical-impermeable gloves (e.g., Neoprene). Gloves must be inspected for integrity before each use.[3][4][5]Prevents direct skin contact and chemical burns.

Operational Plan: From Handling to Disposal

This section details the procedural workflow for safely managing Rhenium Fluoride within a laboratory setting.

1. Preparation and Handling:

  • Ventilation is Key: All work with Rhenium Fluoride must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Material Handling: Use non-sparking tools to prevent ignition sources.[3][4] Avoid the formation of dust and aerosols.[3][4]

  • Avoid Incompatibilities: Keep Rhenium Fluoride away from water, as it reacts violently.[2] Store it in a tightly closed container in a dry, cool, and well-ventilated place, separate from incompatible materials.[3][4]

2. Emergency Procedures:

In the event of exposure, immediate and decisive action is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek emergency medical help immediately.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical help.[3][4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

3. Spill Management:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[3]

  • Containment: Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[3][4]

  • Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3][4]

Disposal Plan

Proper disposal of Rhenium Fluoride and its contaminated materials is crucial to prevent environmental harm.

  • Chemical Waste: Rhenium Fluoride waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][4] Do not discharge into sewer systems.[3][4]

  • Contaminated Packaging: Containers that held Rhenium Fluoride should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3][4]

Safety Protocol Workflow

The following diagram illustrates the logical flow of safety procedures when working with Rhenium Fluoride.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_emergency Emergency Response cluster_disposal Disposal Phase Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Verify Fume Hood Operation Verify Fume Hood Operation Select PPE->Verify Fume Hood Operation Handle Chemical Handle Chemical Verify Fume Hood Operation->Handle Chemical Store Properly Store Properly Handle Chemical->Store Properly Spill or Exposure Spill or Exposure Handle Chemical->Spill or Exposure Dispose of Waste Dispose of Waste Store Properly->Dispose of Waste Follow First Aid Follow First Aid Spill or Exposure->Follow First Aid Execute Spill Cleanup Execute Spill Cleanup Spill or Exposure->Execute Spill Cleanup Execute Spill Cleanup->Dispose of Waste

Caption: Workflow for safe handling of Rhenium Fluoride.

References

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